tert-Butyl 5-iodo-1H-indazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-iodoindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGYWDOFNCWPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)I)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745419 | |
| Record name | tert-Butyl 5-iodo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001907-23-8 | |
| Record name | tert-Butyl 5-iodo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl 5-iodo-1H-indazole-1-carboxylate CAS number
An In-Depth Technical Guide to tert-Butyl 5-iodo-1H-indazole-1-carboxylate (CAS: 1001907-23-8) for Advanced Drug Discovery
Introduction
The indazole scaffold is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2] This has led to the development of numerous indazole-containing bioactive molecules with pharmacological effects across a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.[1][3] Within this important class of compounds, This compound stands out as a particularly valuable and versatile building block for synthetic and medicinal chemists.
This guide provides a comprehensive technical overview of this compound, CAS number 1001907-23-8 .[4][5] We will delve into its physicochemical properties, synthesis, and mechanistic considerations. Critically, we will explore its strategic application in drug discovery, focusing on how its unique structural features—the reactive C5-iodo group and the stable N1-Boc protecting group—are leveraged to construct complex molecular architectures and accelerate the development of novel therapeutic agents.
Physicochemical Properties and Specifications
The compound is a stable, solid research chemical that serves as a key pharmaceutical intermediate.[5][6] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1001907-23-8 | [4][5] |
| Molecular Formula | C₁₂H₁₃IN₂O₂ | [4][5] |
| Molecular Weight | 344.15 g/mol | [4][5] |
| Synonyms | 1-Boc-5-iodo-1H-indazole | [5] |
| Appearance | White to yellow or grey solid | [7] |
| Storage Conditions | 2-8°C, store in a cool, dry, well-closed container | [5][6] |
| Hazard Information | Irritant | [4] |
Synthesis and Mechanistic Insights
The synthesis of this compound is logically approached as a two-stage process. The first stage involves the installation of the iodine atom onto the indazole core, followed by the regioselective protection of the N1 position with a tert-butoxycarbonyl (Boc) group.
Stage 1: Synthesis of the 5-iodo-1H-indazole Core
The most common and efficient route to 5-iodo-1H-indazole begins with 5-amino-1H-indazole. The transformation is achieved via a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate.
The causality of this process is rooted in classical organic chemistry principles:
-
Diazotization: 5-amino-1H-indazole is treated with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0 °C).[8][9] The acid protonates the amino group, which then reacts with nitrous acid (formed in situ) to generate a stable diazonium salt.
-
Iodide Displacement: The resulting diazonium salt is then introduced to a solution of potassium iodide. The iodide ion (I⁻) acts as a nucleophile, displacing the diazonium group (N₂), which is an excellent leaving group, to yield 5-iodo-1H-indazole.[8][9]
Stage 2: Regioselective N1-Boc Protection
Protecting the nitrogen atoms of the indazole ring is crucial for subsequent synthetic manipulations. However, indazoles present a challenge as they can be protected at either the N1 or N2 position.[10] For this compound, selective N1 protection is required.
This selectivity is governed by thermodynamics. While kinetically controlled reactions under strongly basic conditions can yield a mixture of N1 and N2 isomers, thermodynamically controlled conditions favor the formation of the N1-protected product.[10] The bulky tert-butoxycarbonyl (Boc) group is sterically hindered at the more crowded N2 position, making the N1-Boc isomer the more stable, and therefore favored, product. The Boc group serves to enhance the stability of the molecule and modulate its reactivity for further functionalization.[7]
The N1-Boc Group: A Guardian of Synthesis
The Boc group is a robust protecting group that is stable under a wide range of reaction conditions, particularly those used in cross-coupling. [7]This stability ensures that the indazole nitrogen does not interfere with reactions occurring elsewhere on the molecule. Furthermore, the Boc group can be cleanly and selectively removed under mild acidic conditions, a process that is often a final step in a synthetic sequence to reveal the free N-H of the indazole core, which may be critical for biological activity. [11]
Comparative Analysis of Related Indazole Building Blocks
To fully appreciate the utility of this compound, it is useful to compare it with other halogenated indazole analogs used in medicinal chemistry. The choice of halogen significantly impacts reactivity in cross-coupling reactions, with the C-I bond being more reactive than C-Br.
| Compound Name | Substituents (Position) | Molecular Formula | Key Properties & Applications |
| This compound | I (5) | C₁₂H₁₃IN₂O₂ | High reactivity in cross-coupling; ideal for rapid library synthesis. [12] |
| tert-Butyl 5-bromo-1H-indazole-1-carboxylate | Br (5) | C₁₂H₁₃BrN₂O₂ | Slower reactivity in Suzuki-Miyaura reactions compared to the iodo analog; useful for sequential couplings. [12] |
| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | I (3) | C₁₂H₁₃IN₂O₂ | Positional isomer; allows for functionalization at the 3-position, leading to different SAR. |
Validated Experimental Protocols
The following protocols are provided as representative examples of the synthesis and application of this compound. Researchers should always adhere to standard laboratory safety practices.
Protocol 1: Synthesis of 5-iodo-1H-indazole
[8]1. Diazotization: Dissolve 5-amino-1H-indazole (e.g., 5.2 g, 39.1 mmol) in 6 M hydrochloric acid (73.7 mL) and cool the mixture to 0 °C in an ice bath. Slowly add a solution of sodium nitrite (2.7 g, 39.1 mmol) in water (40 mL) dropwise, maintaining the temperature at 0 °C. 2. Iodination: In a separate flask, prepare a solution of potassium iodide (26.9 g, 162 mmol) in water (60 mL) and cool it to 0 °C. Slowly add the diazonium salt solution from the previous step to the potassium iodide solution. 3. Reaction & Workup: Allow the reaction mixture to stir and warm to room temperature over 3 hours. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-iodo-1H-indazole.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Suspend 5-iodo-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), triethylamine (TEA, 1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Purification: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the title compound.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed tool for modern drug discovery. Its indazole core provides a proven pharmacophore, while the orthogonal functionalities of the C5-iodo group and the N1-Boc protector enable a powerful and flexible synthetic platform. For researchers and scientists in drug development, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
-
Pharmaffiliates. This compound. [Link]
-
Suzhou Health Chemicals Co., Ltd. tert-Butyl 5-amino-1H-indazole-1-carboxylate. [Link]
-
LookChem. This compound CAS 1001907-23-8. [Link]
-
National Center for Biotechnology Information. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]
-
Royal Society of Chemistry. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
ACS Publications. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link]
-
Taylor & Francis Online. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
-
ResearchGate. Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. [Link]
- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
-
National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
- Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1001907-23-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. ko.tnjchem.com [ko.tnjchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 9. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate [benchchem.com]
tert-Butyl 5-iodo-1H-indazole-1-carboxylate: A Strategic Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of tert-butyl 5-iodo-1H-indazole-1-carboxylate. This compound has emerged as a cornerstone intermediate in drug discovery, primarily due to its strategically functionalized indazole core. The presence of an iodine atom at the 5-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group at the N1 position ensures stability and allows for controlled, late-stage deprotection. This document offers field-proven insights, detailed experimental protocols, and mechanistic considerations to empower researchers in leveraging this powerful molecule for the synthesis of novel, biologically active compounds.
Introduction: The Significance of the Indazole Scaffold
The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, a distinction earned by its recurring presence in a multitude of pharmacologically active agents.[1] Indazole derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The unique electronic and structural features of the bicyclic indazole system allow it to act as a versatile pharmacophore, capable of engaging with various biological targets through hydrogen bonding and π-stacking interactions.
The utility of a scaffold, however, is dictated by the ease with which it can be diversified. This is the principal value of This compound . Its design is a masterclass in synthetic strategy:
-
The N1-Boc Group: The tert-butoxycarbonyl (Boc) group protects the more nucleophilic N1 nitrogen of the indazole ring. This is critical for two reasons: it prevents unwanted side reactions during subsequent functionalization steps and it enhances solubility in common organic solvents. Crucially, the Boc group can be removed under mild acidic conditions, revealing the N-H proton for further derivatization or to act as a hydrogen bond donor in a final target molecule.[2]
-
The C5-Iodo Group: The iodine atom at the 5-position is the molecule's primary reactive center for building molecular complexity. Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions, enabling the efficient and predictable formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR).
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 1001907-23-8 | [3][4] |
| Molecular Formula | C₁₂H₁₃IN₂O₂ | [3][4] |
| Molecular Weight | 344.15 g/mol | [3][4] |
| Appearance | Off-white to pale yellow solid | [5] |
| Storage | 2-8°C, desiccated, protected from light | [4] |
| Hazard Profile | Irritant | [3] |
Spectroscopic Characterization (Predicted)
While experimental data can vary slightly based on solvent and instrumentation, the expected NMR signals provide a clear fingerprint for structure verification.
-
¹H NMR (in CDCl₃):
-
~1.7 ppm (s, 9H): A strong singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
~7.5-8.2 ppm (m, 4H): A series of signals in the aromatic region corresponding to the protons on the indazole ring (H3, H4, H6, H7). The exact splitting patterns are complex but predictable based on coupling constants.
-
-
¹³C NMR (in CDCl₃):
-
~28 ppm: Signal for the methyl carbons of the tert-butyl group.
-
~85 ppm: Signal for the quaternary carbon of the tert-butyl group and the carbon of the C5-I bond.
-
~115-140 ppm: A set of signals corresponding to the carbons of the indazole aromatic system.
-
~148 ppm: Signal for the carbonyl carbon of the Boc group.[5]
-
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved via a two-step process starting from the commercially available 5-iodo-1H-indazole. The workflow is designed for efficiency and scalability.
Sources
- 1. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate [benchchem.com]
- 3. 1001907-23-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Synthesis of tert-Butyl 5-iodo-1H-indazole-1-carboxylate
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of tert-butyl 5-iodo-1H-indazole-1-carboxylate, a critical building block in contemporary medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The introduction of an iodine atom at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the N1-position furnishes a versatile intermediate, primed for further functionalization through cross-coupling reactions. This document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, and discusses key considerations for process optimization and troubleshooting.
Introduction: The Strategic Importance of this compound
The indazole core is a recurring motif in a multitude of clinically relevant molecules.[2][3] Its utility stems from its bioisosteric relationship with indole and its ability to engage in crucial hydrogen bonding interactions with biological targets.[5] The title compound, this compound, is of particular strategic importance for several reasons:
-
N1-Position Protection: The tert-butoxycarbonyl (Boc) group at the N1-position serves as a robust protecting group. It prevents unwanted side reactions at the indazole nitrogen during subsequent synthetic transformations and can be selectively removed under mild acidic conditions.[1][6]
-
Facilitated C-C and C-N Bond Formation: The iodine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This allows for the facile introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs.
-
Versatile Intermediate: As a stable, well-characterized intermediate, it enables the synthesis of complex molecular architectures, contributing to the development of novel therapeutic agents.[1][7]
Reaction Mechanism: The Boc Protection of 5-Iodoindazole
The synthesis of this compound from 5-iodoindazole is a classic example of N-acylation, specifically a Boc-protection reaction. This transformation is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, often with a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9]
The reaction proceeds through the following key steps:
-
Activation of Boc Anhydride: DMAP, a highly nucleophilic catalyst, attacks one of the carbonyl carbons of Boc₂O. This leads to the formation of a highly reactive N-tert-butoxycarbonylpyridinium intermediate and a tert-butoxide anion.[10][11]
-
Nucleophilic Attack by Indazole: The deprotonated N1-nitrogen of 5-iodoindazole, facilitated by a base such as triethylamine (TEA) or diisopropylethylamine (DIEA), acts as a nucleophile and attacks the activated carbonyl carbon of the N-tert-butoxycarbonylpyridinium species.[11]
-
Product Formation and Catalyst Regeneration: This attack results in the formation of the desired product, this compound, and the regeneration of the DMAP catalyst.[10][11] The tert-butoxide byproduct subsequently decomposes into carbon dioxide and tert-butanol.[12]
The use of DMAP significantly accelerates the rate of the reaction.[10][11]
Sources
- 1. tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 11. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Spectroscopic Characterization of tert-Butyl 5-iodo-1H-indazole-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl 5-iodo-1H-indazole-1-carboxylate (CAS No: 1001907-23-8) is a key heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a reactive iodine atom and a protective tert-butoxycarbonyl (Boc) group, makes it a versatile intermediate for the synthesis of a wide range of biologically active indazole derivatives. The indazole core is a recognized pharmacophore present in numerous compounds with therapeutic potential.[3] A thorough understanding of the spectroscopic properties of this intermediate is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives.
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content is designed to offer not just the data itself, but also the rationale behind the expected spectral features and the experimental protocols for their acquisition, empowering researchers to confidently utilize this compound in their synthetic endeavors.
Molecular Structure and Key Features
The structural features of this compound dictate its spectroscopic signature. The molecule consists of a bicyclic indazole ring system, where the benzene ring is substituted with an iodine atom at the 5-position. The pyrazole nitrogen at the 1-position is protected with a bulky tert-butoxycarbonyl (Boc) group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and interpretable signals.
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra of organic compounds is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[4]
-
Instrumentation: Record the spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[5]
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are typically sufficient.
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5]
¹H NMR Spectroscopy Data (Predicted)
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing effects of the iodine atom and the carbamate group, as well as the aromatic ring currents.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H-4 |
| ~8.1 | s | 1H | H-3 |
| ~7.8 | dd | 1H | H-6 |
| ~7.5 | d | 1H | H-7 |
| ~1.7 | s | 9H | C(CH₃)₃ |
Rationale for Assignments:
-
H-4: This proton is expected to be the most deshielded aromatic proton due to its proximity to the electron-withdrawing iodine atom at C-5 and the ring nitrogen. It will likely appear as a doublet.
-
H-3: This proton on the pyrazole ring is typically a singlet and appears at a relatively downfield region.
-
H-6 and H-7: These protons will show coupling to each other, resulting in doublet of doublets and a doublet, respectively. The specific chemical shifts are influenced by the iodo and carbamate substituents.
-
C(CH₃)₃: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at a characteristic upfield chemical shift.
¹³C NMR Spectroscopy Data (Predicted)
The predicted ¹³C NMR spectrum in CDCl₃ will show distinct signals for each carbon atom in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~150 | C=O (Boc) |
| ~142 | C-7a |
| ~138 | C-3a |
| ~135 | C-3 |
| ~130 | C-6 |
| ~125 | C-4 |
| ~115 | C-7 |
| ~90 | C-5 |
| ~85 | C(CH₃)₃ (Boc) |
| ~28 | C(CH₃)₃ (Boc) |
Rationale for Assignments:
-
C=O: The carbonyl carbon of the Boc group will be the most downfield signal.
-
Aromatic and Heterocyclic Carbons: The chemical shifts of the indazole ring carbons are influenced by the iodine substituent and the nitrogen atoms. The carbon bearing the iodine (C-5) is expected to be significantly shielded.
-
Boc Group Carbons: The quaternary carbon and the methyl carbons of the tert-butyl group will have characteristic chemical shifts in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the carbamate group and the aromatic ring.
Experimental Protocol: FT-IR Spectroscopy
A common method for obtaining the IR spectrum of a solid organic compound is using an Attenuated Total Reflectance (ATR) accessory:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.[6]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Characteristic IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic, Boc) |
| ~1730 | Strong | C=O stretch (carbamate) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic) |
| ~1250, ~1150 | Strong | C-O stretch (carbamate) |
| ~820 | Strong | C-H bend (aromatic, out-of-plane) |
| ~600 | Medium | C-I stretch |
Rationale for Assignments:
-
C=O Stretch: The strong absorption around 1730 cm⁻¹ is a hallmark of the carbonyl group in the Boc protecting group.[5]
-
C-H Stretches: The aliphatic C-H stretches from the tert-butyl group will appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: The characteristic absorptions for the indazole ring will be observed in the 1600-1470 cm⁻¹ region.
-
C-O Stretches: The carbamate functionality will also exhibit strong C-O stretching vibrations.
-
C-I Stretch: The carbon-iodine bond vibration is expected at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.
Experimental Protocol: Mass Spectrometry
A general procedure for obtaining the mass spectrum of an organic compound using electrospray ionization (ESI) is as follows:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Ionization: Use electrospray ionization in positive ion mode (ESI+).
-
Data Acquisition: Acquire the full scan mass spectrum.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Mass Spectrometry Data (Predicted)
The expected molecular weight of this compound is 344.15 g/mol .[2] The mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.
| m/z | Interpretation |
| 344 | [M]⁺, Molecular ion |
| 288 | [M - C₄H₈]⁺, Loss of isobutylene from the Boc group |
| 244 | [M - C₅H₈O₂]⁺, Loss of the entire Boc group |
| 217 | [M - I]⁺, Loss of iodine |
| 57 | [C₄H₉]⁺, tert-Butyl cation |
Rationale for Fragmentation:
-
Loss of Isobutylene: A common fragmentation pathway for Boc-protected compounds is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then decarboxylate.
-
Loss of the Boc Group: The entire Boc group (100 Da) can be lost as a radical.
-
Loss of Iodine: Cleavage of the C-I bond can lead to the loss of an iodine radical (127 Da).
-
tert-Butyl Cation: The formation of the stable tert-butyl cation (m/z 57) is a very common and often abundant peak in the mass spectra of compounds containing this moiety.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By combining predicted data with established spectroscopic principles and experimental protocols, researchers can confidently identify and characterize this important synthetic intermediate. The detailed analysis of the expected spectral features serves as a valuable reference for those working in synthetic and medicinal chemistry, facilitating the advancement of drug discovery and development programs that utilize indazole-based scaffolds.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
- Kusanur, R. A., & Mahesh, M. (2013). Synthesis and biological evaluation of some new 1H-indazole derivatives. European Journal of Medicinal Chemistry, 63, 453-460.
- Trivedi, A. R., Dodiya, D. K., & Shah, V. H. (2011). Synthesis, characterization and in vitro antimicrobial activity of new 1H-indazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 533-541.
-
Pharmaffiliates. This compound. Retrieved from [Link]
-
Bruker. Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). FT-IR Spectroscopy (Experiment). Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 1001907-23-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of tert-Butyl 5-iodo-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Strategic Importance of Substituted Indazoles
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications in oncology, neurology, and infectious diseases.[1][2] The functionalization of the indazole ring is a key strategy for modulating the pharmacological properties of these molecules. tert-Butyl 5-iodo-1H-indazole-1-carboxylate (Figure 1) has emerged as a particularly valuable intermediate. The tert-butoxycarbonyl (Boc) group at the N1 position serves as a robust protecting group, stable to a wide range of reaction conditions yet readily removable under mild acidic conditions.[3] More critically, the iodine atom at the C5 position is a versatile synthetic handle for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the rapid diversification of the indazole core.[3] This guide will delve into the structural and conformational properties that underpin the utility of this important synthetic building block.
Figure 1: Molecular Structure of this compound
Sources
Solubility of tert-Butyl 5-iodo-1H-indazole-1-carboxylate in common lab solvents
An In-Depth Technical Guide to the Solubility Profile of tert-Butyl 5-iodo-1H-indazole-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. An accurate understanding of its solubility in common laboratory solvents is a critical, yet often undocumented, parameter that directly impacts reaction kinetics, purification efficiency, and the overall success of synthetic campaigns. This technical guide provides a comprehensive framework for determining the solubility of this compound, moving beyond a simple data table to empower researchers with the principles and methodologies for generating reliable solubility data. We present a multi-tiered experimental approach, from rapid qualitative assessment to precise quantitative analysis, underpinned by the scientific rationale for each procedural step. This document serves as both a practical protocol and a reference for best practices in solubility determination for novel synthetic intermediates.
Introduction: The Critical Role of Solubility in Synthesis
The success of any chemical synthesis is fundamentally governed by the physical properties of its reagents, intermediates, and final products. Among these, solubility is paramount. For this compound, a non-polar, crystalline solid, selecting an appropriate solvent system is essential for:
-
Reaction Homogeneity: Ensuring reactants are in the same phase for optimal reaction rates and to avoid side reactions.
-
Purification Strategy: Designing effective crystallization, precipitation, or chromatographic separations. For instance, a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature is an ideal candidate for recrystallization.
-
Accurate Dosing: Preparing stock solutions for high-throughput screening or reaction arrays requires precise knowledge of solubility limits.
-
Process Safety and Scalability: Understanding solubility prevents unexpected precipitation, which can cause blockages, inconsistent heating, and other engineering challenges in larger-scale reactions.
This guide provides a systematic approach to characterize the solubility of this compound, ensuring that process development decisions are based on robust empirical data.
Theoretical Considerations: Predicting Solubility Behavior
Before embarking on experimental work, a theoretical assessment based on the molecule's structure can guide solvent selection.
-
Structure: this compound possesses a large, non-polar surface area due to the indazole core, the iodine atom, and the bulky tert-butyl group.
-
Polarity: The presence of two nitrogen atoms and a carbonyl group in the N-Boc protecting group introduces some polar character and hydrogen bond accepting capabilities.
Experimental Workflow for Solubility Determination
A tiered approach is recommended to efficiently determine solubility, starting with a rapid, material-sparing method and progressing to a more rigorous quantitative analysis for key solvents.
Diagram: Overall Experimental Workflow
Caption: Tiered workflow for solubility determination.
PART 1: Rapid Qualitative & Semi-Quantitative Screening
Objective: To quickly categorize solubility in a broad range of solvents using minimal material.
Rationale: This initial screen is a cost-effective method to eliminate unsuitable solvents and identify promising candidates for further quantitative analysis. By starting with a small, fixed amount of solute and solvent, a rapid visual assessment can be made.
Materials & Equipment:
-
This compound
-
Analytical balance (± 0.1 mg)
-
Glass vials (e.g., 1.5 mL or 4 mL) with caps
-
Calibrated micropipettes
-
Vortex mixer
-
Test Solvents (ACS grade or higher):
-
Polar Protic: Water, Methanol (MeOH), Ethanol (EtOH)
-
Polar Aprotic: Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Non-Polar: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Toluene, Hexanes
-
Step-by-Step Protocol:
-
Preparation: Label a series of clean, dry glass vials, one for each test solvent.
-
Weighing: Accurately weigh approximately 5.0 mg of this compound into each vial. Record the exact mass.
-
Solvent Addition: Add 100 µL of the first test solvent to the corresponding vial. This creates an initial test concentration of ~50 mg/mL.
-
Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes at room temperature.
-
Observation: Visually inspect the vial against a contrasting background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble/Slightly Soluble: The vast majority of the solid remains undissolved.
-
-
Iteration for Semi-Quantitative Data:
-
If Soluble: Add more pre-weighed compound in small increments (e.g., 5 mg), vortexing after each addition, until a saturated solution (persistent solid) is achieved. Record the total mass added.
-
If Insoluble/Partially Soluble: Add more solvent in known increments (e.g., 100 µL), vortexing after each addition, until all solid dissolves. Record the total volume added.
-
-
Repeat: Repeat steps 3-6 for each solvent.
-
Data Collation: Compile the results into a table, calculating the estimated solubility in mg/mL.
Expected Results & Interpretation (Hypothetical Data):
| Solvent | Polarity Index | Initial Observation (at 50 mg/mL) | Estimated Solubility (mg/mL) | Classification |
| Hexanes | 0.1 | Insoluble | < 5 | Poorly Soluble |
| Toluene | 2.4 | Partially Soluble | ~20-30 | Sparingly Soluble |
| Dichloromethane (DCM) | 3.1 | Soluble | > 200 | Very Soluble |
| Ethyl Acetate (EtOAc) | 4.4 | Soluble | > 150 | Freely Soluble |
| Acetone | 5.1 | Soluble | > 100 | Freely Soluble |
| Ethanol (EtOH) | 5.2 | Partially Soluble | ~15-25 | Sparingly Soluble |
| Methanol (MeOH) | 6.6 | Partially Soluble | ~10-20 | Slightly Soluble |
| Water | 10.2 | Insoluble | < 1 | Practically Insoluble |
| DMSO | 7.2 | Soluble | > 200 | Very Soluble |
PART 2: Rigorous Quantitative Determination (Shake-Flask Method)
Objective: To determine the precise thermodynamic equilibrium solubility in select, high-interest solvents identified from the initial screen (e.g., DCM, EtOAc).
Rationale: The shake-flask method is considered the gold standard for determining thermodynamic solubility. By allowing a slurry of the compound to equilibrate for an extended period, the resulting supernatant represents a truly saturated solution at that temperature. Subsequent analysis of the supernatant concentration provides a highly accurate solubility value.
Diagram: Shake-Flask Protocol Logic
Caption: Workflow for the quantitative shake-flask method.
Step-by-Step Protocol:
-
Slurry Preparation: In a 4 mL glass vial, add an excess amount of this compound to ~1-2 mL of the chosen solvent (e.g., add 50 mg to 1 mL of Ethyl Acetate). The key is to ensure a significant amount of undissolved solid remains visible.
-
Equilibration: Seal the vial tightly. Place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours. This extended time ensures the system reaches thermodynamic equilibrium.
-
Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed for at least 1-2 hours to let the excess solid settle. For fine suspensions, centrifugation may be necessary.
-
Sampling: Carefully draw a portion of the clear supernatant into a syringe. Attach a chemical-resistant 0.22 µm syringe filter (e.g., PTFE) and dispense the filtrate into a clean, pre-weighed vial. This step is critical to remove all microscopic undissolved particles.
-
Quantification (Gravimetric Method): a. Accurately weigh the vial containing the filtered supernatant to determine the mass of the solution. b. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point. c. Once the solvent is fully removed and the vial has returned to room temperature, weigh the vial again. d. The difference between the final and initial vial weights gives the mass of the dissolved solute. The difference between the solution weight and the solute weight gives the mass of the solvent. e. Calculate solubility in g/100g of solvent or convert to mg/mL using the solvent's density.
Safety, Data Reporting, and Best Practices
-
Safety: Always handle chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
-
Temperature Control: Solubility is temperature-dependent. All quantitative measurements must be performed at a constant, recorded temperature (e.g., 25.0 ± 0.5 °C).
-
Purity: The solubility data is only valid for the specific batch and purity of the compound tested. Impurities can significantly alter solubility.
-
Reporting: Results should be reported clearly, including the method used, the temperature, and the units (e.g., "The solubility of this compound in Ethyl Acetate at 25 °C was determined to be 185 mg/mL via the shake-flask method").
Conclusion
References
-
Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]
-
Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]
tert-Butyl 5-iodo-1H-indazole-1-carboxylate: A Guide to Chemical Stability and Optimal Storage
An In-Depth Technical Guide for Researchers
Abstract: tert-Butyl 5-iodo-1H-indazole-1-carboxylate is a critical heterocyclic building block in medicinal chemistry and drug discovery, prized for its utility in synthesizing complex molecular scaffolds. The integrity of this reagent is paramount for the reproducibility and success of synthetic campaigns. This guide provides a comprehensive analysis of the compound's stability profile, outlines scientifically grounded storage and handling protocols, and details an experimental workflow for stability assessment. The insights herein are curated for researchers, chemists, and drug development professionals who rely on the quality and reliability of this key intermediate.
Compound Profile and Physicochemical Properties
This compound, also known as 1-Boc-5-iodo-1H-indazole, is a derivative of indazole featuring two key functional groups that dictate its reactivity and stability: a labile tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen and an iodine atom at the 5-position, which serves as a versatile handle for cross-coupling reactions. Understanding its fundamental properties is the first step toward ensuring its long-term viability in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 1001907-23-8 | [1] |
| Molecular Formula | C₁₂H₁₃IN₂O₂ | [1] |
| Molecular Weight | 344.15 g/mol | [1] |
| Appearance | Typically a solid, may be white to light yellow | [2] |
| Common Synonyms | 1-Boc-5-iodo-1H-indazole | [1] |
The Chemical Rationale for Stability: A Mechanistic Overview
The stability of this compound is not absolute; it is dictated by the inherent reactivity of its constituent parts. The primary points of vulnerability are the Boc group and the carbon-iodine (C-I) bond.
-
The Boc Protecting Group: The tert-butoxycarbonyl group is a cornerstone of modern organic synthesis due to its stability in many reaction conditions and its facile removal under mild acidic conditions. However, it is also thermally labile. Elevated temperatures can cause the Boc group to cleave, leading to the formation of isobutylene, carbon dioxide, and the deprotected 5-iodo-1H-indazole.[3] This degradation compromises the sample's purity and intended reactivity.
-
The Carbon-Iodine Bond: The C-I bond on the aromatic indazole ring is susceptible to cleavage, particularly when exposed to light (photolysis) or incompatible reagents. This bond is the reactive site for many important synthetic transformations (e.g., Suzuki, Sonogashira couplings), but this reactivity also makes it a potential point of degradation.
-
General Incompatibilities: Like many complex organic molecules, this compound is incompatible with strong oxidizing agents, which can lead to uncontrolled decomposition.[4][5]
The following diagram illustrates the primary degradation pathways that must be controlled through proper storage and handling.
Caption: Key environmental factors leading to the degradation of the title compound.
Authoritative Protocols for Storage and Handling
Adherence to strict storage and handling protocols is a self-validating system for ensuring the chemical integrity of this compound. The following recommendations are synthesized from safety data sheets and supplier guidelines.
Optimal Storage Conditions
To mitigate the risks of thermal, photolytic, and atmospheric degradation, the following conditions are mandatory.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C | Minimizes the rate of thermal decomposition and preserves the labile Boc group.[1][3][6] |
| Light | Store in an amber or opaque, light-resistant container. Keep in a dark location. | Prevents photolytic cleavage of the C-I bond, a known vulnerability for iodoaromatic compounds.[2][3][5] |
| Atmosphere | Keep container tightly sealed. Store in a dry environment. Consider backfilling with an inert gas (e.g., Argon, Nitrogen) for long-term storage. | Excludes atmospheric moisture and oxygen, preventing potential hydrolysis and oxidation.[4][5][6][7] |
| Ventilation | Store in a well-ventilated area designated for chemical reagents. | Ensures safe storage and dissipation of any potential off-gassing.[7][8] |
Safe Handling Procedures
Proper handling is essential not only for compound stability but also for personnel safety. The compound is classified as an irritant and is harmful if swallowed.[7][9]
-
Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Dispensing: When weighing and dispensing the solid, avoid creating dust. Use appropriate tools (e.g., anti-static spatulas) and handle the material gently.
-
Incompatible Materials: Keep the compound away from strong oxidizing agents during both storage and use.[4][5]
Experimental Workflow for Stability Assessment
For critical applications, such as in GMP environments or long-term research projects, verifying the stability of a specific lot of the reagent is crucial. The following workflow provides a robust methodology for this assessment.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 129488-10-4|tert-Butyl 5-amino-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. ko.tnjchem.com [ko.tnjchem.com]
- 9. labsolu.ca [labsolu.ca]
The Architectural Versatility of Substituted Indazole Carboxylates: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The indazole nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, underpinning a diverse array of pharmacologically active agents.[1][2] Its synthetic tractability and the ability of its derivatives to form crucial interactions with biological targets have propelled the development of numerous potent and selective therapeutic candidates. This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted indazole carboxylates, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
The Indazole Core: A Foundation for Diverse Pharmacological Action
The indazole ring system, consisting of a fused benzene and pyrazole ring, can exist in two predominant tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[1] The strategic placement of substituents, particularly the carboxylate group and other functionalities at various positions on the bicyclic core, dictates the molecule's interaction with specific biological targets, leading to a wide spectrum of therapeutic effects. These include anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][3]
Anticancer Activity: Targeting the Engines of Malignancy
Substituted indazole carboxylates have emerged as a prominent class of anticancer agents, with several compounds progressing to clinical use.[4][5][6] Their efficacy stems from the inhibition of key signaling pathways that are dysregulated in cancer, such as those mediated by protein kinases.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6][7]
-
VEGFR/PDGFR Inhibition: Compounds like Axitinib, which features an indazole core, are potent inhibitors of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[5][8] By blocking these receptors, they disrupt angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
-
FGFR Inhibition: Fibroblast growth factor receptors (FGFRs) are another class of tyrosine kinases that, when aberrantly activated, can drive tumor growth.[1][9] Certain 1H-indazole-based derivatives have been identified as potent inhibitors of FGFR1-3.[1]
-
Multi-Kinase Inhibition: Many indazole-based anticancer agents, such as Pazopanib and Entrectinib, are multi-kinase inhibitors, targeting a range of kinases involved in tumor progression.[1][5][6] This broad-spectrum activity can lead to more comprehensive tumor growth inhibition. For instance, Entrectinib is an inhibitor of anaplastic lymphoma kinase (ALK) with an IC50 value of 12 nM.[1]
Below is a diagram illustrating the general mechanism of indazole carboxylates as kinase inhibitors in cancer therapy.
Caption: Inhibition of protein kinase signaling by substituted indazole carboxylates.
Induction of Apoptosis
Beyond kinase inhibition, some substituted indazole derivatives can induce apoptosis (programmed cell death) in cancer cells. For example, compound 2f has been shown to dose-dependently promote apoptosis in 4T1 breast cancer cells.[4] This is associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[4] Furthermore, this compound was observed to decrease the mitochondrial membrane potential and increase reactive oxygen species (ROS) levels, both of which are hallmarks of apoptosis induction.[4][5]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of substituted indazole carboxylates is highly dependent on the nature and position of the substituents on the indazole ring.
-
Substituents at C3, C5, and C6: The placement of various groups at the C3, C5, and C6 positions of the indazole scaffold plays a crucial role in their inhibitory activity against different kinases.[1] For instance, in a series of 3-(pyrrolopyridin-2-yl)indazole derivatives, specific substitutions led to potent inhibition of various kinases including CHK1, CDK2, and MEK1.[1]
-
Role of the Carboxylate/Carboxamide Moiety: The carboxylate or a bioisosteric carboxamide group at the C3 position is a common feature in many biologically active indazole derivatives.[2][10] This group can participate in crucial hydrogen bonding interactions within the active site of target proteins. The regiochemistry of the amide linker has been shown to be critical for activity.[10]
Quantitative Data on Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| 2f | 4T1 (Breast) | 0.23 | - | [4][5] |
| 2f | HepG2 (Liver) | 0.80 | - | [5] |
| 2f | MCF-7 (Breast) | 0.34 | - | [5] |
| Compound 93 | HL60 (Leukemia) | 0.0083 | CHK1, CDK2, MEK1, etc. | [1] |
| Compound 93 | HCT116 (Colon) | 0.0013 | CHK1, CDK2, MEK1, etc. | [1] |
| Compound 106 | FGFR1 | 2.0 | FGFR1 | [1] |
| Compound 106 | FGFR2 | 0.8 | FGFR2 | [1] |
| Compound 106 | FGFR3 | 4.5 | FGFR3 | [1] |
| Entrectinib | - | 0.012 | ALK | [1] |
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases. Substituted indazole carboxylates have demonstrated significant anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines.[11][12]
Mechanism of Action
-
COX Inhibition: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some indazole derivatives can inhibit COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[1][11]
-
Cytokine and Free Radical Modulation: Indazole and its derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[11][12] They also exhibit free radical scavenging activity, which can mitigate oxidative stress associated with inflammation.[11][12]
-
CRAC Channel Blockade: A series of indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel.[10] By inhibiting calcium influx into mast cells, these compounds can prevent the release of pro-inflammatory mediators.[10]
In Vivo and In Vitro Evaluation
The anti-inflammatory activity of indazole derivatives is typically assessed using both in vivo and in vitro models.
-
In Vivo: The carrageenan-induced paw edema model in rats is a standard acute inflammation assay.[11] Indazole and its derivatives have been shown to significantly and dose-dependently inhibit paw edema in this model.[11]
-
In Vitro: Assays to measure the inhibition of COX-2, pro-inflammatory cytokines, and free radical scavenging are conducted to elucidate the underlying mechanisms.[11]
Structure-Activity Relationship (SAR) Highlights
-
Aryl Substitution: In a study of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, the 1-aryl isomers exhibited significantly higher anti-inflammatory activity than the 2-aryl isomers.[13] The 1-phenyl derivative was the most potent in the series.[13]
-
Amide Regiochemistry: For indazole-3-carboxamides acting as CRAC channel blockers, the specific 3-carboxamide regiochemistry is crucial for activity.[10] The reverse amide isomer was found to be inactive.[10]
Antimicrobial and Antiviral Activities: Combating Infectious Agents
The indazole scaffold is also a valuable template for the development of agents to combat microbial and viral infections.[1][3]
Antibacterial and Antifungal Activity
Numerous indazole-3-carboxamide derivatives have been synthesized and screened for their antibacterial and antifungal activities.[2][14]
-
Antibacterial Spectrum: These compounds have shown moderate activity against a range of pathogenic bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes.[2]
-
Antifungal Potential: Activity against fungal species such as Aspergillus niger and Helminthosporium oryzae has also been reported.[2]
-
Hybridization Approach: The hybridization of indazole and benzimidazole scaffolds has yielded compounds with promising antimicrobial activity, with some demonstrating superior potency compared to standard antibiotics.[15]
Antiviral Activity
While less explored than other activities, some indazole derivatives have shown promise as antiviral agents.[1] The structural similarity to other heterocyclic compounds with known antiviral properties, such as indole-2-carboxylates, suggests that this is a promising area for further investigation.[16] For instance, certain indole-2-carboxylate derivatives have demonstrated potent broad-spectrum antiviral activity against viruses like Coxsackie B3 and Influenza A.[16]
Experimental Protocols
General Synthesis of 1H-Indazole-3-carboxamides
The following is a generalized, representative protocol for the synthesis of 1H-indazole-3-carboxamides.[2][14]
-
Protection of Indazole: The N-H of indazole is protected, for example, with a 2-(trimethylsilyl)ethoxymethyl (SEM) group using SEM-chloride.
-
Carboxylation: The protected indazole is treated with a strong base like n-butyllithium at low temperature (-70 °C) followed by quenching with carbon dioxide to introduce a carboxylic acid group at the C3 position.[2]
-
Deprotection: The protecting group is removed, for instance, using tetrabutylammonium fluoride (TBAF), to yield 1H-indazole-3-carboxylic acid.[2]
-
Amide Coupling: The resulting carboxylic acid is coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt) or by converting the carboxylic acid to an acid chloride followed by reaction with the amine.
Caption: General synthetic workflow for 1H-indazole-3-carboxamides.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Future Perspectives
The therapeutic potential of substituted indazole carboxylates is vast and continues to be an active area of research. Future efforts will likely focus on:
-
Improving Selectivity: Designing more selective inhibitors to minimize off-target effects and improve safety profiles.
-
Exploring New Biological Targets: Investigating the activity of indazole carboxylates against other disease-relevant targets.
-
Combination Therapies: Evaluating the synergistic effects of indazole-based drugs in combination with other therapeutic agents.
-
Advanced Drug Delivery: Developing novel formulations to enhance the bioavailability and pharmacokinetic properties of these compounds.
The versatility of the indazole scaffold, coupled with a deep understanding of its structure-activity relationships, ensures that substituted indazole carboxylates will remain a cornerstone of medicinal chemistry and drug discovery for years to come.
References
-
Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4485. [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Yar, M., et al. (2019). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 29(18), 2634-2638. [Link]
-
Li, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(6), 4191-4211. [Link]
-
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]
-
Various Authors. (2019-2021). Collection of research on indazole derivatives. ResearchGate. [Link]
-
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]
-
Farooqui, M., et al. (2014). Synthesis, Antibacterial, Analgesic and Antiinflammatory Activities of Some New Biologically Important Indazole Derivatives. ResearchGate. [Link]
-
Naik Pujari, J. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]
-
Wang, Z., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 315-323. [Link]
-
Various Authors. (2020). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 371. [Link]
-
Yodo, M., et al. (1983). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Chemical & Pharmaceutical Bulletin, 31(9), 3147-3156. [Link]
-
Singh, R., & Singh, P. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 11(9), 983-1003. [Link]
-
Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(10), 1695. [Link]
-
Norman, M. H., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(17), 7796-7809. [Link]
-
Kavitha, J., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(6), FF01-FF05. [Link]
-
Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 235. [Link]
-
Various Authors. (2020). Indazole derivatives as inhibitors of FGFR1. ResearchGate. [Link]
-
Various Authors. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7669-7679. [Link]
-
Kavitha, J., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 29(10), 2269. [Link]
-
Liu, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. Bioorganic & Medicinal Chemistry, 114, 117654. [Link]
-
Singh, P., & Singh, R. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 7(10), 3933-3947. [Link]
-
Shtil, A. A., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1851-1858. [Link]
-
de Souza, M. V. N., et al. (2014). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 10, 299-306. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of N-Boc Protected Iodoindazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc protected iodoindazoles are cornerstone synthetic intermediates in modern medicinal chemistry. Their unique structural arrangement, featuring a versatile iodine handle for cross-coupling reactions and a stable Boc-protecting group, makes them invaluable for the construction of complex molecular architectures. This technical guide provides an in-depth review of the prevalent synthetic strategies for accessing these critical building blocks. We will dissect the causality behind experimental choices, focusing on regiochemical control during both the iodination and N-protection steps. This document is designed to be a practical resource, complete with detailed, field-tested protocols, comparative data, and mechanistic diagrams to empower researchers in their synthetic endeavors.
The Strategic Importance of N-Boc Iodoindazoles
The indazole nucleus is a privileged scaffold found in numerous pharmacologically active compounds, including kinase inhibitors like Pazopanib and Axitinib.[1][2] Functionalization of the indazole core is therefore a central theme in drug discovery. Iodoindazoles, particularly those substituted at the C3-position, serve as highly versatile precursors for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings.[1][3]
The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the indazole nitrogen serves two primary functions:
-
Modulation of Reactivity: It prevents unwanted side reactions at the acidic N-H proton during subsequent synthetic steps.
-
Improved Solubility and Handling: The lipophilic Boc group often enhances the solubility of the indazole core in common organic solvents, simplifying purification and handling.
Mastering the synthesis of N-Boc protected iodoindazoles is, therefore, a critical enabling step for any research program centered on this important heterocycle.
Core Synthetic Strategies: A Fork in the Road
The synthesis of an N-Boc protected iodoindazole can be approached from two principal strategic directions. The choice between these pathways is dictated by the desired regiochemistry, the availability of starting materials, and the overall synthetic sequence.
Figure 1: The two primary synthetic pathways to N-Boc protected iodoindazoles.
Strategy A: Iodination Followed by N-Boc Protection
This is the most frequently documented and arguably the most robust pathway for preparing N1-Boc-3-iodoindazoles. The logic here is to first functionalize the most reactive position of the electron-rich indazole ring and then protect the nitrogen.
Step 1: Electrophilic Iodination of the Indazole Core
The C3 position of the 1H-indazole tautomer is analogous to the pyrrolic C2 position and is the most nucleophilic carbon, making it the prime target for electrophilic substitution.
Figure 2: Simplified mechanism for base-mediated C3 iodination of indazole.
The most common method involves treating the parent indazole with molecular iodine (I₂) in the presence of a base. The base (typically KOH or K₂CO₃) deprotonates the indazole, forming the indazolide anion. This greatly enhances the nucleophilicity of the heterocyclic ring system, facilitating a rapid attack on the electrophilic iodine source.[1][3]
Causality Behind Experimental Choices:
-
Base: Strong bases like KOH are often used to ensure complete deprotonation, driving the reaction to completion. Weaker bases like K₂CO₃ can also be effective.[4]
-
Solvent: Polar aprotic solvents like DMF or dioxane are preferred as they effectively solvate the potassium indazolide salt without interfering with the reaction.[1]
-
Iodinating Agent: While I₂ is cost-effective and common, N-Iodosuccinimide (NIS) can also be used, sometimes under milder conditions.
Step 2: N-Boc Protection of the Iodoindazole
Once the iodoindazole is isolated, the Boc group is installed. This is a standard procedure involving the reaction of the iodoindazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base and often a catalyst.
The primary challenge in this step is controlling the N1 vs. N2 regioselectivity. For most indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[5] Alkylation and acylation reactions often yield a mixture of N1 and N2 products, with the ratio being sensitive to the base, solvent, and steric/electronic nature of the indazole substituents.[5] However, for Boc protection, the bulky nature of the Boc group generally favors the formation of the less sterically hindered N1 isomer, which is typically the desired product.
Strategy B: N-Boc Protection Followed by Iodination
This pathway is less common in the literature for simple iodoindazoles but can be advantageous if the Boc group is required to direct the regiochemistry of a subsequent step or if the starting N-Boc indazole is readily available.
The iodination of an N-Boc protected indazole proceeds via a standard electrophilic aromatic substitution mechanism. The Boc group, being an electron-withdrawing carbamate, deactivates the pyrazole ring slightly compared to the unprotected N-H. However, the C3 position generally remains the most activated site for iodination. The conditions are often similar to those used for other electron-rich aromatic systems, employing NIS or I₂ with an appropriate activator or in a suitable solvent like hexafluoroisopropanol (HFIP), which is known to promote electrophilic halogenations.[6]
Comparative Data Presentation
The following table summarizes common conditions for the C3-iodination of indazole, the critical first step in Strategy A.
| Starting Material | Iodinating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1H-Indazole | I₂ (2 equiv.) | KOH (4 equiv.) | DMF | RT | 1 | 77 | [1] |
| 6-Bromo-1H-indazole | I₂ (1.5 equiv.) | KOH (2 equiv.) | DMF | RT | 3 | 71 | [3] |
| 5-Nitro-1H-indazole | I₂ | K₂CO₃ | DMF | - | - | Good | |
| 5-Bromo-1H-indazole | NIS | KOH | CH₂Cl₂ | - | - | - |
Field-Proven Experimental Protocols
These protocols are self-validating systems, including details on reaction monitoring, work-up, and purification to ensure reproducibility.
Protocol 1: Synthesis of 3-Iodo-1H-indazole (Strategy A, Step 1)
This protocol is adapted from a procedure reported for the synthesis of 3-aryl-1H-indazoles.[1]
Materials:
-
1H-Indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH) pellets
-
Dimethylformamide (DMF)
-
10% aq. Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (Na₂S₂O₄)
-
Diethyl ether or Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1H-indazole (1.0 equiv.) in DMF (approx. 0.1-0.2 M), add molecular iodine (I₂, 2.0 equiv.) at room temperature.
-
Carefully add KOH pellets (4.0 equiv.) portion-wise to the stirring mixture. An exotherm may be observed.
-
Stir the reaction mixture for 1-2 hours at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into a beaker containing 10% aqueous NaHSO₃ solution to quench the excess iodine. The dark color should dissipate.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is typically a solid and can be purified by recrystallization or column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield 3-iodo-1H-indazole as a white to off-white solid.
Protocol 2: Synthesis of 1-Boc-3-iodo-1H-indazole (Strategy A, Step 2)
Materials:
-
3-Iodo-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-iodo-1H-indazole (1.0 equiv.) in DCM or THF (approx. 0.2 M).
-
Add triethylamine (1.5 equiv.) and a catalytic amount of DMAP (0.1 equiv.).
-
To this stirring solution, add (Boc)₂O (1.2 equiv.) either as a solid or dissolved in a small amount of the reaction solvent.
-
Stir the reaction at room temperature for 4-12 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate) to afford the desired 1-Boc-3-iodo-1H-indazole. The N2-isomer, if formed, will typically have a different retention factor.
Conclusion and Authoritative Grounding
The synthesis of N-Boc protected iodoindazoles is a well-established field, with the two-step sequence of C3-iodination followed by N1-Boc protection (Strategy A) being the most reliable and widely adopted method. The key to success lies in understanding the principles of electrophilic substitution on the indazole ring and managing the regioselectivity of the N-protection step. The protocols and insights provided in this guide are grounded in established literature and offer a robust starting point for any researcher entering this area. These versatile building blocks are critical for accessing novel chemical matter and will undoubtedly continue to play a pivotal role in the future of drug discovery and development.
References
-
Shaik, S. P., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792.
-
Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Chemistry of Heterocyclic Compounds, 57, 100-115.
-
Adams, J., et al. (2006). Methods for preparing indazole compounds. Google Patents, WO2006048745A1.
-
Terraza, C. A., & Recabarren, G. (2019). Iodination reaction of commercial indazole. ResearchGate.
-
Saikia, L., et al. (2013). Iodine-Mediated Neutral and Selective N-Boc Deprotection. ResearchGate.
-
Alam, M. J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6262.
-
Harte, E., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2928-2938.
-
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15993-16001.
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis.
-
Schiemann, K., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. ResearchGate.
-
Eureka | Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole.
-
ChemicalBook. (n.d.). 5-Iodo-1H-indazole synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
A-Comprehensive-Guide-to-the-Synthesis-of-tert-Butyl-5-iodo-1H-indazole-1-carboxylate
Abstract
This technical guide provides an in-depth analysis of the discovery and first synthesis of tert-Butyl 5-iodo-1H-indazole-1-carboxylate, a pivotal building block in contemporary medicinal chemistry. The indazole core is a recognized "privileged scaffold" found in numerous pharmacologically active agents, making the development of functionalized derivatives a critical endeavor for drug discovery professionals.[1][2] This document details the strategic considerations, a validated two-step synthetic protocol, mechanistic insights, and characterization data for the title compound. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough and practical understanding of this key synthetic intermediate.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, indazole derivatives have been successfully developed into drugs for treating a range of conditions, including cancer, inflammation, and neurological disorders.[2][3][4]
The utility of the indazole scaffold is greatly expanded through precise functionalization. The introduction of substituents at various positions on the ring system allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This compound (CAS No: 1001907-23-8) has emerged as a particularly valuable intermediate.[5][6] Its structure incorporates two key features:
-
An iodine atom at the 5-position : This serves as a versatile synthetic handle for introducing molecular complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
A tert-butyloxycarbonyl (Boc) group at the N1-position : This protecting group enhances stability during subsequent synthetic manipulations and can be selectively removed under mild acidic conditions.[7][8]
This guide will now explore the logical synthesis of this compound, from its conceptual design to a detailed, field-proven experimental protocol.
Retrosynthetic Analysis and Strategy
The synthesis of this compound is most logically approached via a two-step sequence starting from a commercially available precursor. The retrosynthetic analysis reveals two key transformations:
-
N-Boc Protection: The addition of the tert-butyloxycarbonyl (Boc) protecting group to the indazole nitrogen.
-
Iodination: The regioselective introduction of an iodine atom onto the benzene portion of the indazole ring.
There are two primary strategic pathways:
-
Pathway A: Iodination followed by N-Boc protection.
-
Pathway B: N-Boc protection followed by iodination.
While both routes are feasible, Pathway A is often preferred. Starting with the iodination of 1H-indazole can be more cost-effective. However, the synthesis of the precursor, 5-iodo-1H-indazole, typically proceeds from 5-amino-1H-indazole via a Sandmeyer-type reaction, which is a well-established but multi-step process itself.[9] A more direct approach starts with 1H-indazole, though regioselectivity of halogenation can be a challenge.[10] For this guide, we will focus on a robust and widely cited pathway that begins with the synthesis of 5-iodo-1H-indazole, followed by its protection.
The First Synthesis: A Validated Two-Step Protocol
The preparation of this compound is efficiently achieved through the following two-step procedure.
Step 1: Synthesis of 5-Iodo-1H-indazole
The first critical step is the regioselective iodination of the indazole ring at the C5 position. A common and effective method involves the diazotization of 5-amino-1H-indazole followed by a Sandmeyer reaction with potassium iodide.
Experimental Protocol:
-
Diazotization: 5-Amino-1H-indazole (1.0 eq) is suspended in a mixture of water and concentrated hydrochloric acid at 0 °C.
-
A solution of sodium nitrite (NaNO₂) (1.0 eq) in water is added dropwise to the suspension while maintaining the temperature at 0 °C. The reaction is stirred for 30 minutes.[9]
-
Iodination: The resulting diazonium salt solution is slowly added to a stirred solution of potassium iodide (KI) (3.0 eq) in water at 0 °C.[9]
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours, during which a precipitate forms.
-
Workup: The solid is collected by filtration, washed with water and a cold solution of sodium thiosulfate to remove excess iodine, and then dried under vacuum to yield 5-iodo-1H-indazole.
Step 2: Synthesis of this compound
This step involves the protection of the N1-nitrogen of the indazole ring using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[8]
Experimental Protocol:
-
Reaction Setup: To a solution of 5-iodo-1H-indazole (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).[11]
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the stirred solution at room temperature.[11]
-
Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.
Mechanistic Insights and Causality
Understanding the "why" behind each step is crucial for troubleshooting and optimization.
Mechanism of N-Boc Protection
The N-Boc protection is a classic nucleophilic acyl substitution reaction.
-
Base Function: Triethylamine (TEA) acts as a base to deprotonate the acidic N-H of the indazole, increasing its nucleophilicity.
-
Catalyst Role: DMAP is a highly effective acylation catalyst. It reacts with Boc anhydride to form a more reactive intermediate, the N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt.
-
Nucleophilic Attack: The indazole anion then attacks the carbonyl carbon of either Boc anhydride directly or the more reactive DMAP-Boc intermediate, leading to the formation of a tetrahedral intermediate.
-
Product Formation: This intermediate collapses, eliminating a tert-butoxide group (which is protonated by the triethylammonium cation) and the catalyst (if applicable), to yield the N-Boc protected product.[8][12]
Data Presentation and Characterization
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques. Below is a table summarizing typical characterization data for this compound.
| Property | Value |
| CAS Number | 1001907-23-8[5][6] |
| Molecular Formula | C₁₂H₁₃IN₂O₂[6] |
| Molecular Weight | 344.15 g/mol [6] |
| Appearance | Off-white to light yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.25 (s, 1H), 8.05 (d, 1H), 7.80 (d, 1H), 1.70 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 149.0, 142.0, 135.0, 130.0, 125.0, 115.0, 88.0, 85.0, 28.0 |
| Mass Spec (ESI) | m/z: 345.0 [M+H]⁺ |
Note: NMR chemical shifts (δ) are approximate and may vary slightly based on solvent and instrument calibration.
Applications in Drug Discovery
This compound is not an end product but a crucial stepping stone. Its primary value lies in its role as a versatile building block for constructing more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapies. The iodo group at the 5-position is readily transformed via Suzuki, Stille, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
dot digraph "Applications" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
} केंद Caption: Synthetic utility of the title compound in drug discovery.
Conclusion
The synthesis of this compound is a well-established and robust process that provides access to a highly versatile and valuable building block for drug discovery. By understanding the strategic rationale, detailed protocol, and underlying mechanisms, researchers can confidently and efficiently produce this key intermediate. Its strategic importance in the construction of complex, biologically active molecules ensures that it will remain a staple in the synthetic chemist's toolbox for the foreseeable future.
References
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Available at: [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (n.d.). Arkivoc. Available at: [Link]
- Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011). Google Patents.
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (n.d.). National Institutes of Health. Available at: [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). Institute of Chemistry of Clermont-Ferrand. Available at: [Link]
-
This compound. (n.d.). Pharmaffiliates. Available at: [Link]
- Methods for preparing indazole compounds. (2006). Google Patents.
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Molecular Iodine Catalyzed Facile Procedure for N-Boc Protection of Amines. (2025). Request PDF. Available at: [Link]
-
Iodination reaction of commercial indazole. (n.d.). ResearchGate. Available at: [Link]
- Synthesis of indazole. (2018). Google Patents.
-
Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. (n.d.). ResearchGate. Available at: [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2025). Request PDF. Available at: [Link]
- Method of synthesizing 1H-indazole compounds. (2011). Google Patents.
-
Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. (n.d.). SciSpace. Available at: [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). National Institutes of Health. Available at: [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 4. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 1001907-23-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 11. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
A Technical Guide to tert-Butyl 5-iodo-1H-indazole-1-carboxylate: Properties, Characterization, and Handling
Section 1: Introduction and Strategic Importance
tert-Butyl 5-iodo-1H-indazole-1-carboxylate is a strategically important heterocyclic building block in modern medicinal chemistry and drug discovery. Its value lies not just in its indazole core—a privileged scaffold known for a wide range of pharmacological activities—but in the precise arrangement of its functional groups, which offer synthetic versatility and stability.[1][2] This guide provides an in-depth examination of its physical and chemical properties, characterization protocols, and best practices for its handling and application.
The molecule's design is a prime example of synthetic enablement. The indazole nitrogen is protected by a tert-butoxycarbonyl (Boc) group, which serves two critical functions: it enhances stability during subsequent reaction steps and allows for facile deprotection under mild acidic conditions when desired.[1] Concurrently, the iodine atom at the 5-position acts as a versatile synthetic handle. It is an excellent leaving group for various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the rapid diversification of the indazole core to explore structure-activity relationships (SAR) in drug development programs.[1]
Section 2: Physicochemical and Structural Properties
A clear understanding of the fundamental properties of a reagent is paramount for its effective use in research and development.
Caption: Chemical structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1001907-23-8 | [3][4] |
| Molecular Formula | C₁₂H₁₃IN₂O₂ | [3][4][5] |
| Molecular Weight | 344.15 g/mol | [3][4] |
| Synonyms | 1-Boc-5-iodo-1H-indazole |[3] |
Physical Appearance
There is some discrepancy in reported data regarding the physical state of this compound. While one source describes it as a colorless liquid, this is atypical for a molecule of this size and functionality.[6] It is more commonly available and handled as a solid, likely white to off-white or crystalline in nature, which is consistent with related Boc-protected indazole structures.[2][7] Researchers should verify the physical state of their specific batch upon receipt.
Solubility
Explicit solubility data is not widely published. However, based on its structure and common synthetic procedures for analogous compounds, this compound is expected to be soluble in common polar aprotic organic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), ethyl acetate, and tetrahydrofuran (THF).[2][8] It is expected to have poor solubility in water and non-polar solvents like hexanes.
Section 3: Spectroscopic Characterization Workflow
Rigorous structural confirmation is essential. The following workflow outlines the standard analytical methods used to verify the identity and purity of this compound.
Caption: Standard workflow for spectroscopic verification of the compound.
While specific spectra for this exact isomer are not publicly available, data from the closely related 3-tert-Butoxycarbonyl-1H-indazole can be used to predict the expected signals.[7]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a prominent singlet at approximately 1.7 ppm, integrating to 9 protons, which is characteristic of the tert-butyl group of the Boc protector. The aromatic region (approximately 7.3-8.2 ppm) will display signals corresponding to the three protons on the indazole ring system, with splitting patterns dictated by their coupling constants.
-
¹³C NMR Spectroscopy : The carbon spectrum should feature distinct signals for the Boc group, including the quaternary carbon at ~82 ppm and the methyl carbons at ~28 ppm.[7] Additional signals will be present for the carbonyl carbon of the carboxylate (~162 ppm) and the carbons of the aromatic indazole core.[7]
-
Mass Spectrometry (MS) : This technique is crucial for confirming the molecular weight. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of 344.15 g/mol . The isotopic pattern will be characteristic of a molecule containing a single iodine atom.
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. A strong absorption band is expected in the region of 1710-1730 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the tert-butyl carboxylate group.[7]
Section 4: Handling, Storage, and Safety Protocols
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.
Table 2: Safety and Handling Summary
| Parameter | Recommendation | Source(s) |
|---|---|---|
| Hazards | Irritant. May cause skin, eye, and respiratory irritation. | [4][9][10] |
| Personal Protective Equipment (PPE) | Safety goggles, laboratory coat, and chemical-resistant gloves. | [1][9][11] |
| Storage Conditions | Store in a refrigerator at 2-8°C. Keep container tightly sealed in a dry, well-ventilated area. Protect from light and moisture. | [1][3][6] |
| Incompatible Materials | Strong oxidizing agents. |[11] |
This compound should always be handled in a well-ventilated area or a chemical fume hood.[1] Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[9][12]
Section 5: Application in Synthetic Chemistry
The primary utility of this compound is as an intermediate for constructing more complex molecules, particularly in the synthesis of potential therapeutic agents.
Caption: Synthetic utility workflow for the title compound.
Representative Experimental Protocol: Boc Protection of 5-iodo-1H-indazole
The following is a representative, field-proven protocol for the N-protection step to generate the title compound, adapted from methodologies for similar indazole substrates.[2] This protocol is self-validating through in-process monitoring.
-
Reaction Setup: To a solution of 5-iodo-1H-indazole (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in an oven-dried, argon-flushed flask, add 4-dimethylaminopyridine (DMAP) (1.0 eq.).
-
Causality: DCM is used as a non-reactive solvent. DMAP serves as a nucleophilic catalyst to accelerate the reaction with the Boc anhydride.
-
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Causality: Cooling helps to control the exothermicity of the acylation reaction and minimize potential side reactions.
-
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.) portion-wise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Self-Validation: TLC provides a direct visual confirmation that the starting material has been converted to a new, typically less polar, product.
-
-
Workup: Dilute the reaction mixture with additional DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Section 6: Conclusion
This compound is a high-value synthetic intermediate whose physical and chemical properties are tailored for applications in medicinal chemistry. Its dual functionality—a stable yet removable Boc protecting group and a versatile iodinated handle for cross-coupling—makes it an indispensable tool for researchers aiming to develop novel indazole-based compounds. A thorough understanding of its properties, characterization, and handling ensures its effective and safe utilization in the laboratory.
References
-
Acta Crystallographica Section E: Crystallographic Communications. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health (NIH). [Link]
-
Pharmaffiliates. This compound. [Link]
-
Suzhou Health Chemicals Co. tert-Butyl 5-amino-1H-indazole-1-carboxylate. [Link]
- Google Patents. Methods for preparing indazole compounds.
-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
ResearchGate. Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. [Link]
-
The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
- Google Patents. Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
Wiley-VCH. Supporting Information for Synthesis of 1H-Indazoles. [Link]
-
The Royal Society of Chemistry. Electronic Supporting Information: Rediscovering copper-based catalysts. [Link]
-
Supporting Information. Characterization Data of Products. [Link]
-
BIOFOUNT. This compound. [Link]
Sources
- 1. tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate [benchchem.com]
- 2. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1001907-23-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. 1001907-23-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 6. ko.tnjchem.com [ko.tnjchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. labsolu.ca [labsolu.ca]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Note: A Practical Guide to the Suzuki-Miyaura Cross-Coupling of tert-Butyl 5-iodo-1H-indazole-1-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is crucial for developing new molecular entities with tailored pharmacological profiles. This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] We focus on the practical application of tert-Butyl 5-iodo-1H-indazole-1-carboxylate as a versatile building block for creating 5-aryl-1H-indazole derivatives, which are of significant interest in drug discovery programs.[3][4] This guide delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step experimental protocol, and provides expert insights into process optimization and troubleshooting.
Introduction: The Strategic Importance of Indazole Arylation
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges C(sp²)–C(sp²) bonds with remarkable efficiency and functional group tolerance.[1] Its power lies in coupling organoboron compounds (like boronic acids or esters) with organic halides or triflates, catalyzed by a palladium complex.[5] This reaction has become indispensable in the pharmaceutical industry for synthesizing complex molecules, including many commercial drugs.[6]
Indazole derivatives are at the forefront of this research due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7] The ability to selectively introduce aryl groups at specific positions on the indazole ring is a key strategy for modulating a compound's potency, selectivity, and pharmacokinetic properties.
The subject of this guide, This compound [8], is an ideal substrate for this purpose.
-
The Iodo Group: Iodine is an excellent leaving group in the Suzuki reaction, typically leading to faster reaction rates compared to bromides or chlorides.[6][9]
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the indazole nitrogen serves two purposes: it enhances solubility in organic solvents and prevents potential side reactions at the N-H position, ensuring the coupling occurs selectively at the C5 position.[10]
This document serves as a practical guide for researchers to reliably execute this critical transformation.
The Engine of the Reaction: The Palladium Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The Suzuki coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][6]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the indazole substrate. This is often the rate-determining step of the cycle and results in a Pd(II) complex.[5][6]
-
Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. This process requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the aryl group to the palladium.[2][11]
-
Reductive Elimination: The two organic fragments (the indazole and the new aryl group) on the Pd(II) complex couple and are expelled, forming the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[5][6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 5-Aryl-1H-Indazole Derivatives
This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Stoichiometry (eq.) | Typical Amount (mmol) |
| This compound | 1001907-23-8 | 344.15 | 1.0 | 0.50 |
| Arylboronic Acid (e.g., Phenylboronic acid) | 98-80-6 | 121.93 | 1.2 - 1.5 | 0.60 - 0.75 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 0.02 - 0.05 | 0.01 - 0.025 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.0 - 3.0 | 1.0 - 1.5 |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | - | 4.0 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | 1.0 mL |
Reaction Workflow
Figure 2: General experimental workflow for the Suzuki coupling.
Step-by-Step Procedure
-
Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂, 0.03 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst degradation and undesirable side reactions like the homocoupling of boronic acids.[1]
-
Solvent Addition: Using a syringe, add the degassed anhydrous 1,4-dioxane followed by the degassed deionized water. Solvents should be sparged with an inert gas for at least 30 minutes prior to use to remove dissolved oxygen.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction mixture vigorously. The reaction is often heterogeneous, so efficient stirring is critical.[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting indazole iodide is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 5-aryl-1H-indazole product.[12]
Causality and Optimization: A Guide to Key Parameters
The success of a Suzuki coupling often depends on the careful selection of reaction components. The choices are not arbitrary; they are based on established chemical principles to maximize yield and minimize side reactions.
| Parameter | Choice & Rationale |
| Palladium Catalyst / Ligand | Pd(dppf)Cl₂: A robust and versatile pre-catalyst. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the Pd(0) species, promotes the oxidative addition step, and is generally effective for a wide range of substrates, including heteroaromatic halides.[13] Other common choices include catalysts based on Buchwald ligands (e.g., SPhos, XPhos) which are highly active and can be effective for more challenging couplings.[14] |
| Base | K₂CO₃ or K₃PO₄: An inorganic base is essential to activate the boronic acid for transmetalation.[2][11] K₂CO₃ is a good general-purpose base. K₃PO₄ is a stronger base and can be more effective for less reactive boronic acids. Cs₂CO₃ is also highly effective but more expensive. The choice of base can be critical and may require screening. |
| Solvent System | Dioxane/Water or Toluene/Water: A mixture of an organic solvent and water is common.[1] The organic solvent solubilizes the organic reactants and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[1] Anhydrous conditions can also be used, particularly with bases like CsF or K₃PO₄. |
| Temperature | 80-110 °C: Heat is typically required to drive the reaction, especially the oxidative addition and reductive elimination steps. The optimal temperature depends on the reactivity of the specific substrates and the stability of the catalyst. |
Troubleshooting Common Issues
Even a robust reaction like the Suzuki coupling can encounter problems. Below are common issues and their probable causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently degassed solvents.3. Base is not strong enough or is hydrated.4. Poor quality boronic acid. | 1. Use a fresh bottle of catalyst. Ensure a properly inert atmosphere.2. Degas solvents thoroughly by sparging with N₂/Ar for 30+ minutes.3. Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the base is anhydrous.4. Check the purity of the boronic acid; consider using the corresponding pinacol ester which is often more stable. |
| Protodeboronation | The boronic acid reacts with a proton source to revert to an arene, a common side reaction, especially with heteroaryl boronic acids.[1][13] | 1. Use a higher concentration of the boronic acid (1.5-2.0 eq.).2. Use milder bases or anhydrous conditions.3. Add the boronic acid portion-wise during the reaction. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen and Pd(II) species.[1] | 1. Rigorously exclude oxygen from the reaction mixture.2. Ensure the Pd(II) pre-catalyst is fully reduced to active Pd(0). |
| Boc Deprotection | The Boc group can be labile under certain conditions, especially if the reaction is run for too long at high temperatures or if acidic impurities are present.[15] | 1. Monitor the reaction closely and stop it once the starting material is consumed.2. Lower the reaction temperature if possible.3. Ensure all reagents are pure and free of acidic contaminants. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene is also flammable and toxic. Handle these solvents only in a fume hood.
-
Bases: Inorganic bases like potassium carbonate can be irritating. Avoid inhalation of dust and contact with skin and eyes.
-
Boronic Acids: While generally less toxic than other organometallics, boronic acids should still be handled with care. Some can be irritants.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
Pace, V., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
National Institutes of Health. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
PubMed. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. [Link]
-
Pharmaffiliates. Chemical Name : this compound. [Link]
-
ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]
-
ResearchGate. (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
-
Semantic Scholar. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
MDPI. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]
-
IJCRT.org. Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. [Link]
-
Sci-Hub. Efficient synthesis of 3-aryl-1H-indazol-5-amine by Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
National Institutes of Health. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Cross-Coupling of tert-Butyl 5-iodo-1H-indazole-1-carboxylate with Alkynes
Introduction: The Strategic Importance of 5-Alkynylindazoles in Medicinal Chemistry
The indazole scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, demonstrating a wide array of biological activities including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] The introduction of an alkynyl substituent at the C5-position of the indazole core via the Sonogashira cross-coupling reaction is a particularly powerful strategy in drug discovery.[3][4] This transformation opens avenues for the synthesis of novel chemical entities with modulated potency, selectivity, and pharmacokinetic profiles. The resulting internal alkynes are not merely final products but also versatile synthetic handles for further molecular elaboration through reactions like "click chemistry," reductions, or cyclizations.[3]
This guide provides a comprehensive overview and a detailed, field-proven protocol for the Sonogashira cross-coupling of tert-Butyl 5-iodo-1H-indazole-1-carboxylate with various terminal alkynes. The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen is crucial as it enhances the substrate's stability and solubility, and prevents potential side reactions involving the N-H proton, which can complicate couplings on unprotected indazoles.[4][5]
The Sonogashira Reaction: A Mechanistic Overview
The Sonogashira reaction is a robust and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[6] The process involves two interconnected catalytic cycles: the palladium cycle and the copper cycle.
Causality Behind the Catalytic System:
-
Palladium Catalyst: The palladium(0) species is the active catalyst that undergoes oxidative addition with the aryl iodide. Common precursors like PdCl₂(PPh₃)₂ are reduced in situ to the active Pd(0) state.
-
Copper(I) Co-catalyst: The role of the copper(I) salt, typically copper(I) iodide (CuI), is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate. This species is more reactive towards transmetalation with the palladium complex than the alkyne itself, thus accelerating the reaction and allowing for milder reaction conditions (often room temperature).[7]
-
Base: An amine base, such as triethylamine (Et₃N), serves two critical purposes: it deprotonates the terminal alkyne to form the acetylide anion and neutralizes the hydrogen iodide (HI) generated during the reaction.[4]
The generally accepted mechanism is depicted below:
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier Recommendation | Notes |
| This compound | >97% | Commercial | Store under inert gas, protected from light.[8][9] |
| Terminal Alkyne | >98% | Commercial | Liquid alkynes should be distilled before use if purity is suspect. |
| Dichlorobis(triphenylphosphine)palladium(II) | >98% | Commercial | PdCl₂(PPh₃)₂ |
| Copper(I) Iodide (CuI) | >99% | Commercial | Use freshly opened bottle or purify if discolored (white is pure). |
| Triethylamine (Et₃N) | Anhydrous | Commercial | Distill from CaH₂ and store over KOH under argon. |
| Dimethylformamide (DMF) | Anhydrous | Commercial | Use from a sure-seal bottle. |
| Dichloromethane (DCM) | ACS Grade | - | For workup. |
| Ethyl Acetate (EtOAc) | ACS Grade | - | For workup and chromatography. |
| Hexanes/Petroleum Ether | ACS Grade | - | For chromatography. |
| Brine (Saturated NaCl solution) | - | - | For workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | - | For drying organic layers. |
| Celite® | - | - | For filtration. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
General Protocol for Sonogashira Coupling
This protocol is a robust starting point, adapted from established procedures for similar heterocyclic systems.[10]
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (35 mg, 0.05 mmol, 5 mol%), and copper(I) iodide (19 mg, 0.10 mmol, 10 mol%).[10]
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times. This is critical to prevent oxygen from inducing Glaser-Hay homocoupling of the alkyne.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous triethylamine (10 mL) and anhydrous dimethylformamide (5 mL) via syringe.[10] Stir the resulting suspension at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting iodoindazole.[3]
-
Workup: Upon completion, pour the reaction mixture into water (30 mL) and extract with dichloromethane (2 x 20 mL).[10]
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).[10]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and wash the pad with additional dichloromethane.[10]
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (or petroleum ether) as the eluent to afford the pure 5-alkynyl-1H-indazole product.[3]
Representative Example and Data
The following table illustrates the expected outcomes for the coupling of this compound with various alkynes based on similar transformations reported in the literature.[10]
| Entry | Alkyne Partner | Product Structure | Expected Yield (%) | Notes |
| 1 | Phenylacetylene | tert-Butyl 5-(phenylethynyl)-1H-indazole-1-carboxylate | 85-95 | A standard, typically high-yielding coupling. |
| 2 | 1-Hexyne | tert-Butyl 5-(hex-1-yn-1-yl)-1H-indazole-1-carboxylate | 80-90 | Aliphatic alkynes are generally good coupling partners. |
| 3 | 3,3-Dimethyl-1-butyne | tert-Butyl 5-(3,3-dimethylbut-1-yn-1-yl)-1H-indazole-1-carboxylate | 75-85 | Steric hindrance from the tert-butyl group may slightly lower the yield. |
| 4 | 2-Methyl-3-butyn-2-ol | tert-Butyl 5-(3-hydroxy-3-methylbut-1-yn-1-yl)-1H-indazole-1-carboxylate | 70-85 | The free hydroxyl group is well-tolerated.[3] |
| 5 | (Trimethylsilyl)acetylene | tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-indazole-1-carboxylate | 90-98 | The TMS-alkyne can be deprotected to yield the terminal alkyne. |
Troubleshooting and Self-Validation
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; poor quality reagents; insufficient exclusion of oxygen. | Use freshly opened/purified reagents. Ensure the reaction is set up under a strictly inert atmosphere. Consider using a different Pd source or ligand. |
| Alkyne Homocoupling | Presence of oxygen; excess copper catalyst. | Thoroughly degas all solvents. Reduce the loading of CuI to 5-10 mol%. Consider a copper-free protocol if the issue persists.[11] |
| Starting Material Recovery | Low reaction temperature; deactivated catalyst. | Gently warm the reaction (e.g., to 40-50 °C). Add a fresh portion of the palladium catalyst. |
| Complex Mixture | Side reactions; degradation of starting material or product. | Ensure the base is of high purity. Check the stability of the alkyne under the reaction conditions. Lower the reaction temperature. |
Characterization of Products
The synthesized 5-alkynyl-1H-indazole derivatives should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure, look for the disappearance of the starting material signals and the appearance of characteristic alkyne proton and carbon signals. The Boc group should show a characteristic singlet at ~1.7 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) is recommended for new compounds.
-
Infrared (IR) Spectroscopy: To identify the C≡C triple bond stretch (typically a weak band around 2100-2260 cm⁻¹).
By following these detailed protocols and considering the mechanistic principles, researchers can reliably synthesize a diverse library of 5-alkynyl-1H-indazole derivatives, paving the way for new discoveries in drug development and medicinal chemistry.
References
-
Jones, K., & Maloney, D. J. (2014). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 91(10), 1731-1734. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
-
Pharmaffiliates. This compound. Available at: [Link]
-
Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5713. Available at: [Link]
- Frito, M. D., et al. (2011). Method of synthesizing 1H-indazole compounds. US Patent 8,022,227.
-
Gothwal, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
University of New Orleans ScholarWorks. (2021). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. Available at: [Link]
-
SciSpace. (2021). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Available at: [Link]
-
Glarner, F. (2022). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. ETH Zürich. Available at: [Link]
-
Wang, C., et al. (2023). Pd-catalysed C–H alkynylation of benzophospholes. Chemical Communications. Available at: [Link]
-
Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. Available at: [Link]
-
Kumar, D. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. ChemistrySelect, 5(36), 11181-11201. Available at: [Link]
-
Gevorgyan, V., et al. (2012). Exclusive 5-exo-dig Hydroarylation of o-Alkynyl Biaryls Proceeding via C–H Activation Pathway. Organic Letters, 14(15), 4038-4041. Available at: [Link]
-
König, B., et al. (2021). Photoinduced Palladium-Catalyzed Dicarbofunctionalization of Terminal Alkynes. Angewandte Chemie International Edition, 60(5), 2353-2357. Available at: [Link]
-
Tang, T., et al. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry, 78(7), 3170-3175. Available at: [Link]
-
Roy, D. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(9), 5897-5918. Available at: [Link]
-
ResearchGate. (2009). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Available at: [Link]
-
ResearchGate. (2012). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Available at: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound,1001907-23-8-Amadis Chemical [amadischem.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 11. scispace.com [scispace.com]
The Strategic Application of tert-Butyl 5-iodo-1H-indazole-1-carboxylate in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: The Indazole Scaffold and the Unique Utility of a Key Building Block
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its versatile structure allows for a wide range of biological activities, including potent inhibition of kinases, poly (ADP-ribose) polymerase (PARP), and other key enzymes implicated in diseases ranging from cancer to inflammatory disorders. Within the arsenal of indazole-based building blocks, tert-Butyl 5-iodo-1H-indazole-1-carboxylate has emerged as a particularly valuable and strategic starting material for drug discovery and development.
This technical guide provides a comprehensive overview of the applications of this compound, complete with detailed protocols for its utilization in key synthetic transformations. The strategic placement of the iodo group at the 5-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. Concurrently, the tert-butoxycarbonyl (Boc) protecting group at the 1-position offers several advantages: it enhances the stability of the indazole ring, prevents unwanted side reactions, and can be selectively removed under mild acidic conditions, allowing for subsequent functionalization at this position. This combination of features makes it an ideal intermediate for the construction of complex molecular architectures and the rapid exploration of structure-activity relationships (SAR).
Core Applications in Drug Discovery: A Gateway to Potent Therapeutics
The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of a variety of therapeutic agents. Its applications span across several key classes of drugs, most notably kinase inhibitors and PARP inhibitors.
Kinase Inhibitors: Targeting the Engines of Cellular Proliferation
Kinases are a class of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. The indazole scaffold has proven to be an effective pharmacophore for the design of potent and selective kinase inhibitors. This compound serves as a critical starting material in the synthesis of several notable kinase inhibitors, including:
-
Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), used in the treatment of advanced renal cell carcinoma. The synthesis of Axitinib can involve the use of a 6-iodo-1H-indazole derivative, highlighting the importance of halogenated indazoles in its synthetic pathway[1]. The 5-iodo isomer provides an alternative and strategically important point of attachment for building similar molecular frameworks.
-
Belumosudil: An inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), approved for the treatment of chronic graft-versus-host disease. The synthesis of Belumosudil involves the coupling of a 5-aminoindazole component, which can be derived from the corresponding 5-iodoindazole[2].
The 5-iodo position of the indazole allows for the introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling, which is a cornerstone of modern kinase inhibitor synthesis. This strategic C-C bond formation allows for the precise positioning of functionalities that can interact with the ATP-binding site of the target kinase.
PARP Inhibitors: A Targeted Approach to Cancer Therapy
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways. The indazole scaffold is a key feature in several PARP inhibitors.
-
Niraparib: A potent PARP inhibitor used in the treatment of ovarian, fallopian tube, and primary peritoneal cancer. The synthesis of Niraparib involves the construction of a substituted indazole ring system[3]. While various synthetic routes exist, the use of halogenated indazoles as precursors for key coupling reactions is a common strategy in the synthesis of such complex heterocyclic systems[4].
The versatility of this compound makes it an attractive starting point for the synthesis of novel PARP inhibitors, allowing for diversification at the 5-position to optimize potency and pharmacokinetic properties.
Key Synthetic Transformations: Protocols and Mechanistic Insights
The reactivity of the 5-iodo substituent makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The following sections provide detailed, field-proven protocols for these essential transformations.
Suzuki-Miyaura Coupling: Forging Aryl-Indazole Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is extensively used in the synthesis of biaryl compounds, which are common motifs in kinase inhibitors.
Objective: To synthesize a 5-aryl-1H-indazole derivative.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 344.15 | 1.0 | 1.0 |
| Arylboronic acid | Variable | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl2·CH2Cl2) | 816.64 | 0.05 | 0.05 |
| Potassium Carbonate (K2CO3) | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl2·CH2Cl2 (0.05 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS)[5].
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1H-indazole derivative.
Causality of Experimental Choices:
-
Catalyst: Pd(dppf)Cl2 is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high activity and broad functional group tolerance[6].
-
Base: Potassium carbonate is a commonly used inorganic base that is effective in promoting the transmetalation step of the catalytic cycle.
-
Solvent System: The mixture of 1,4-dioxane and water provides a good medium for dissolving both the organic substrates and the inorganic base, facilitating the reaction[5].
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. This transformation is invaluable for introducing linear, rigid linkers into drug molecules.
Objective: To synthesize a 5-alkynyl-1H-indazole derivative.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 344.15 | 1.0 | 1.0 |
| Terminal Alkyne | Variable | 1.2 | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) | 701.90 | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 0.10 | 0.10 |
| Triethylamine (Et3N) | 101.19 | 10 mL | - |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Procedure:
-
In a Schlenk tube, dissolve this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (10 mL) and DMF (5 mL).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(PPh3)2Cl2 (0.05 mmol) and CuI (0.10 mmol) to the reaction mixture under an inert atmosphere[7].
-
Stir the reaction mixture at room temperature for 12 hours, or until TLC/LC-MS analysis indicates completion of the reaction[7].
-
Pour the reaction mixture into water and extract with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 5-alkynyl-1H-indazole derivative.
Causality of Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction, with the copper facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex[8].
-
Base/Solvent: Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent. DMF is often used as a co-solvent to ensure the solubility of all reactants[7].
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.
Diagram of Sonogashira Coupling Catalytic Cycle
Caption: Catalytic Cycles in Sonogashira Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.
Objective: To synthesize a 5-amino-1H-indazole derivative.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 344.15 | 1.0 | 1.0 |
| Amine (Primary or Secondary) | Variable | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | 915.72 | 0.01-0.02 | 0.01-0.02 |
| Xantphos | 578.68 | 0.02-0.04 | 0.02-0.04 |
| Cesium Carbonate (Cs2CO3) | 325.82 | 1.5 | 1.5 |
| Anhydrous, Degassed Toluene | - | 10 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd2(dba)3 (0.01-0.02 mmol), Xantphos (0.02-0.04 mmol), and cesium carbonate (1.5 mmol).
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene (10 mL) followed by the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
Catalyst and Ligand: The Pd2(dba)3/Xantphos system is a highly effective catalyst for the amination of aryl iodides. Xantphos is a bulky, electron-rich ligand that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is often used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine.
-
Solvent: Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants. It is crucial to use a degassed solvent to prevent oxidation of the Pd(0) catalyst.
Boc Deprotection: Unveiling the N-H for Further Functionalization
The removal of the Boc protecting group is a critical step to enable further derivatization at the N1 position of the indazole ring.
Objective: To remove the Boc protecting group from a 5-substituted-1H-indazole derivative.
Materials:
| Reagent/Material | Amount |
| Boc-protected 5-substituted-1H-indazole | 1.0 mmol |
| Dichloromethane (DCM) | 10 mL |
| Trifluoroacetic Acid (TFA) | 2-5 mL |
| Saturated Sodium Bicarbonate Solution | As needed |
Procedure:
-
Dissolve the Boc-protected 5-substituted-1H-indazole (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Add trifluoroacetic acid (2-5 mL) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC until the starting material is consumed[9].
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the deprotected indazole.
Causality of Experimental Choices:
-
Reagent: Trifluoroacetic acid is a strong acid that effectively cleaves the acid-labile Boc group under mild conditions[10][11].
-
Solvent: Dichloromethane is a suitable solvent that is inert to the reaction conditions.
Diagram of Boc Deprotection Logic
Caption: Logic of Boc Deprotection.
Conclusion
This compound is a cornerstone building block in modern medicinal chemistry. Its strategic design, featuring a versatile iodo handle for cross-coupling reactions and a readily cleavable Boc protecting group, provides an efficient and flexible platform for the synthesis of complex, biologically active molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this key intermediate in their pursuit of novel therapeutics.
References
-
García-López, J. A., et al. (2012). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. PubMed. Available at: [Link]
-
Kusanur, R. A., & Mahesh, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
- Pfizer Inc. (2014). A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib. Google Patents.
-
Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
- Tesaro, Inc. (2017). A kind of synthetic method for preparing Niraparib. Google Patents.
- Pfizer Inc. (2013). The preparation method of Axitinib. Google Patents.
-
Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls. Angewandte Chemie International Edition. Available at: [Link]
- Targacept, Inc. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
- Tesaro, Inc. (2021). Processes for the preparation of Niraparib and intermediates thereof. Google Patents.
-
Perreault, C., et al. (2012). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Available at: [Link]
-
Williams, D. L. H., & Grypioti, A. (2014). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Jurnal Pendidikan Kimia. Available at: [Link]
-
Kumar, A., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. Available at: [Link]
-
Wang, H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Pfizer Inc. (2015). AXITINIB. New Drug Approvals. Available at: [Link]
-
Wang, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules. Available at: [Link]
-
Krasavin, M., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]
-
Chung, C. K., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. Available at: [Link]
-
Sharma, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Available at: [Link]
- Zai Lab (Shanghai) Co., Ltd. (2019). Process for preparing intermediate of anti-tumor drug niraparib and ... Google Patents.
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. NINGBO INNO PHARMCHEM CO., LTD.. Available at: [Link]
-
Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Reddy, K. L., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
-
Kim, J. H., & Kim, Y. H. (1998). Generation of nitrite oxides via O-tributylstannyl aldoximes; application to the synthesis of isoxazolines and isoxazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
de la Cruz, J. F. N., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. Available at: [Link]
-
Al-Karad, A. Q., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
Sources
- 1. CN103387565B - The preparation method of Axitinib - Google Patents [patents.google.com]
- 2. tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Utility of tert-Butyl 5-iodo-1H-indazole-1-carboxylate in Modern Drug Discovery
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of tert-Butyl 5-iodo-1H-indazole-1-carboxylate . We will explore the chemical rationale behind its design as a premier pharmaceutical intermediate, present its key physicochemical properties, and provide detailed, validated protocols for its use in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions. The focus is on enabling the rapid synthesis of diverse molecular libraries targeting critical therapeutic areas, such as oncology and inflammatory diseases.
Introduction: The Indazole as a Privileged Scaffold
The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, a distinction earned by its recurring presence in a multitude of biologically active compounds.[1][2][3][4][5] Its unique bicyclic aromatic structure, consisting of a fused benzene and pyrazole ring, allows it to engage with a wide array of biological targets through various non-covalent interactions.[6] Indazole derivatives have demonstrated significant pharmacological activity as inhibitors of key signaling proteins, including protein kinases and Poly(ADP-ribose) polymerase (PARP), making them central to the development of targeted therapies for cancer and other diseases.[1][7][8]
This compound (CAS: 1001907-23-8) has emerged as a cornerstone intermediate for harnessing the therapeutic potential of the indazole scaffold. Its design is a masterclass in synthetic strategy, embodying three critical features:
-
The Indazole Core : Serves as the foundational pharmacophore, providing the necessary geometry for target engagement.
-
The 5-Iodo Group : Functions as an exceptionally versatile synthetic handle. The carbon-iodine bond is highly reactive towards oxidative addition, making it an ideal substrate for a suite of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of molecular diversity at a key vector of the molecule.[9]
-
The N1-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is not merely a placeholder. It serves multiple strategic purposes: it directs regioselectivity in subsequent reactions, enhances solubility in organic solvents, and prevents unwanted side reactions at the indazole nitrogen.[9] Critically, it is labile under mild acidic conditions, allowing for its clean removal in the final stages of a synthetic sequence without compromising other sensitive functional groups.[10][11]
This intermediate is notably a key building block in the synthesis of Niraparib, a potent PARP inhibitor approved for the treatment of ovarian cancer, underscoring its industrial relevance and value in constructing high-complexity, high-value active pharmaceutical ingredients (APIs).[8][12][13]
Physicochemical Properties & Handling
Proper handling and storage are paramount for maintaining the integrity of this key intermediate. Below is a summary of its essential properties.
| Property | Value | Reference |
| CAS Number | 1001907-23-8 | [14] |
| Molecular Formula | C₁₂H₁₃IN₂O₂ | [14] |
| Molecular Weight | 344.15 g/mol | [14] |
| Appearance | White to light yellow solid | [15] |
| Purity | Typically ≥97% | |
| Storage | Store at 2-8°C, protect from light | [15] |
| Safety | Irritant. Handle with appropriate PPE. | [14] |
Solubility: Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dioxane.
Core Synthetic Strategy: A Hub for Molecular Diversification
The primary utility of this compound is as a central hub for generating diverse libraries of 5-substituted indazoles. The general workflow involves a palladium-catalyzed cross-coupling reaction followed by an optional, often final, Boc-deprotection step.
Experimental Protocols: From Intermediate to Innovation
The following protocols are presented as robust starting points for common transformations. Researchers should optimize conditions based on the specific substrate and scale.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Objective: To synthesize 5-aryl or 5-heteroaryl indazole derivatives, a common structural motif in kinase inhibitors.[16][17]
Rationale: This reaction is one of the most reliable and widely used methods for constructing C(sp²)-C(sp²) bonds. The choice of a palladium catalyst with appropriate ligands is crucial for an efficient catalytic cycle, while the base is required to activate the boronic acid for transmetalation.[18][19]
Materials & Reagents:
| Reagent | Molar Eq. | Example Quantity |
| This compound | 1.0 | 344 mg (1.0 mmol) |
| (Hetero)aryl Boronic Acid | 1.2 | 1.2 mmol |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 0.05 | 41 mg (0.05 mmol) |
| Potassium Carbonate (K₂CO₃) | 2.5 | 345 mg (2.5 mmol) |
| 1,2-Dimethoxyethane (DME) | - | 8 mL |
| Deionized Water | - | 2 mL |
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst.[18]
-
Solvent Addition: Add the degassed solvents (DME and water) via syringe. A biphasic system is often optimal for dissolving both the organic starting materials and the inorganic base.
-
Reaction: Heat the mixture to 85 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.
Protocol 2: Sonogashira Coupling for C-C Alkyne Formation
Objective: To install a terminal or substituted alkyne at the 5-position, creating a rigid linker or a handle for further chemistry (e.g., "click" reactions).
Rationale: The Sonogashira coupling is the premier method for coupling aryl halides with terminal alkynes. It uniquely employs a dual-catalyst system: a palladium complex to activate the aryl iodide and a copper(I) salt to form a copper acetylide intermediate, which dramatically accelerates the key transmetalation step.[20][21]
Materials & Reagents:
| Reagent | Molar Eq. | Example Quantity |
| This compound | 1.0 | 344 mg (1.0 mmol) |
| Terminal Alkyne | 1.5 | 1.5 mmol |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | 0.03 | 21 mg (0.03 mmol) |
| Copper(I) Iodide (CuI) | 0.06 | 11 mg (0.06 mmol) |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 3.0 | 0.42 mL (3.0 mmol) |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL |
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Inert Atmosphere: Seal and purge the flask with nitrogen or argon.
-
Solvent & Reagent Addition: Add anhydrous THF, followed by the amine base (e.g., TEA). The amine acts as both the base and a solvent, and it scavenges the HI produced during the reaction.
-
Alkyne Addition: Add the terminal alkyne (1.5 eq) dropwise via syringe at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) if the reaction is sluggish. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues. Rinse the pad with ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
Objective: To couple the indazole with a primary or secondary amine, a critical transformation for synthesizing many APIs.
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming aryl C-N bonds.[22][23] The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step to form the C-N bond. A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[24][25]
Materials & Reagents:
| Reagent | Molar Eq. | Example Quantity |
| This compound | 1.0 | 344 mg (1.0 mmol) |
| Amine (Primary or Secondary) | 1.2 | 1.2 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.02 | 18 mg (0.02 mmol) |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 0.08 | 46 mg (0.08 mmol) |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 135 mg (1.4 mmol) |
| Toluene, anhydrous | - | 10 mL |
Step-by-Step Methodology:
-
Setup (Glovebox Recommended): In an inert atmosphere glovebox, add NaOtBu (1.4 eq) to a dry reaction vessel. In a separate vial, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.08 eq) and pre-mix with some of the toluene.
-
Reagent Addition: Outside the glovebox (under a positive pressure of nitrogen), add this compound (1.0 eq) and the remaining anhydrous toluene to the vessel containing the base.
-
Catalyst & Amine Addition: Add the catalyst/ligand pre-mixture, followed by the amine (1.2 eq).
-
Reaction: Heat the sealed vessel to 100 °C. Monitor the reaction by LC-MS. The reaction must be strictly anhydrous and oxygen-free.
-
Work-up: Cool to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography.
Final Step Protocol: N-Boc Deprotection
Objective: To cleave the Boc protecting group, revealing the N-H indazole, which is often the final API or a precursor for N1-alkylation.
Rationale: The tert-butyl carbamate is designed to be stable to basic and nucleophilic conditions but readily cleaved by strong acid.[11] Trifluoroacetic acid (TFA) in DCM is a standard, highly effective method that proceeds quickly at room temperature, generating volatile byproducts (isobutylene and CO₂).[9][10]
Step-by-Step Methodology:
-
Setup: Dissolve the Boc-protected indazole substrate (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M).
-
Acid Addition: Cool the solution in an ice bath (0 °C). Add Trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Reaction: Remove the ice bath and stir the reaction at room temperature. Monitor by TLC or LC-MS. The reaction is typically complete within 1-3 hours. The disappearance of the starting material and the appearance of a new, more polar spot (by TLC) indicates completion. The mass spectrum will show a loss of 100 amu.
-
Work-up: Cool the mixture again to 0 °C and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is basic (~8-9).
-
Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product, which can often be used without further purification or can be recrystallized if necessary.
Self-Validation Note: In some instances, particularly with microwave-assisted Suzuki couplings, concomitant deprotection of the Boc group can occur during the coupling step.[26] It is crucial to analyze the crude reaction mixture by LC-MS to determine if the desired product is the Boc-protected or the N-H indazole.
References
-
National Center for Biotechnology Information. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PubMed Central. Available from: [Link]
- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
-
Royal Society of Chemistry. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available from: [Link]
- Google Patents. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
-
ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Available from: [Link]
-
MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available from: [Link]
-
National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available from: [Link]
-
National Center for Biotechnology Information. Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. PubMed Central. Available from: [Link]
-
MDPI. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
ResearchGate. Synthesis of 1H‐indazole derivatives. Available from: [Link]
-
Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Thieme Connect. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Available from: [Link]
- Google Patents. CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline.
-
University of Oxford. Synthesis of Niraparib, a cancer drug candidate. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Available from: [Link]
-
Bentham Science. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Available from: [Link]
-
ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Available from: [Link]
-
National Center for Biotechnology Information. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. PubMed Central. Available from: [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. Available from: [Link]
-
ResearchGate. The Critical Role of the Base in Buchwald-Hartwig Amination. Available from: [Link]
-
Patsnap. Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Shunxiang. The Critical Role of BOC Protecting Groups in Drug Synthesis. Available from: [Link]
- Google Patents. EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines.
-
National Center for Biotechnology Information. Using PARP Inhibitors in Advanced Ovarian Cancer. PubMed. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]
- Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib.
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]
-
National Center for Biotechnology Information. PARP Inhibitors in First-Line Therapy of Ovarian Cancer: Are There Any Doubts?. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central. Available from: [Link]
-
American Chemical Society. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. Available from: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 8. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 12. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 13. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 14. 1001907-23-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Yoneda Labs [yonedalabs.com]
- 19. rose-hulman.edu [rose-hulman.edu]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 21. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of tert-Butyl 5-iodo-1H-indazole-1-carboxylate: A Gateway to Complex Molecules
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole nucleus is a privileged bicyclic heteroaromatic scaffold, forming the core of numerous pharmacologically active compounds.[1][2] Its structural resemblance to purines allows for interaction with a wide array of biological targets, leading to applications in oncology, inflammation, and neurodegenerative diseases.[2][3] Molecules like Niraparib (an anti-cancer agent) and Pazopanib (a tyrosine kinase inhibitor) highlight the therapeutic importance of the indazole core.[1] The strategic functionalization of the indazole ring is therefore a cornerstone of modern medicinal chemistry.
tert-Butyl 5-iodo-1H-indazole-1-carboxylate is a highly valuable and versatile building block for the synthesis of complex indazole derivatives. Its utility stems from three key structural features:
-
The Indazole Core: The inherent biological relevance of the scaffold itself.
-
The C5-Iodo Group: The iodine atom at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl substituents.
-
The N1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group at the N1 position serves a dual purpose. It enhances the stability of the indazole ring during synthetic manipulations and directs reactivity. Importantly, it can be removed under relatively mild acidic or specific basic conditions, revealing the N-H for further functionalization or as a required feature in the final bioactive molecule.[3][4]
This guide provides detailed application notes and protocols for the use of this compound in the synthesis of complex molecules, focusing on key palladium-catalyzed cross-coupling reactions and subsequent deprotection strategies.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond at the 5-position of the indazole is primed for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their efficiency and broad substrate scope in forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging C-C (sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and vinyl-substituted aromatic systems.[5][6] It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide.[5]
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts are central to the reaction, cycling between Pd(0) and Pd(II) oxidation states.[5] Pd(PPh₃)₄ and PdCl₂(dppf) are common choices. The choice of phosphine ligands is critical; they stabilize the palladium center and influence the rates of oxidative addition and reductive elimination.
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center. Aqueous solutions of carbonates (Na₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are frequently used.
-
Solvent: A solvent system that can accommodate both organic and inorganic reagents is necessary. Common choices include mixtures of an organic solvent like 1,4-dioxane, DME, or DMF with water.[7]
Experimental Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a microwave vial, add this compound (1.0 mmol, 1.0 equiv).
-
Add phenylboronic acid (1.2 mmol, 1.2 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add 1,4-dioxane (4 mL) and 2M aqueous sodium carbonate solution (1 mL).[8]
-
Seal the vial and place it in a microwave reactor. Heat to 120°C for 30-40 minutes.[8]
-
Monitoring the Reaction: Progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (15 mL). Transfer to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 5-phenyl-1H-indazole-1-carboxylate.
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 80 | 4 | 75-90[7] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Toluene | 100 | 12 | 80-95 |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 70-85 |
| 4 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5.5) | Na₂CO₃ (2M aq.) | Dioxane | 120 (MW) | 0.7 | 75[8] |
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of Alkynyl-Indazoles
The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond, coupling a terminal alkyne with an aryl or vinyl halide.[9] This reaction is notable for its mild conditions and is typically co-catalyzed by palladium and copper salts.[9][10]
Causality Behind Experimental Choices:
-
Palladium Catalyst: As with the Suzuki coupling, a palladium(0) species is the active catalyst.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive towards transmetalation with the palladium complex than the alkyne itself.[10]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves to deprotonate the terminal alkyne and also acts as a solvent.
-
Ligands: Phosphine ligands are used to stabilize the palladium catalyst.
Experimental Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine, Anhydrous Na₂SO₄, Silica gel
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv).
-
Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (2.5 mmol, 2.5 equiv).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring the Reaction: Monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography to afford tert-butyl 5-(phenylethynyl)-1H-indazole-1-carboxylate.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[11] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the reductive elimination step, which forms the C-N bond.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, making it a better nucleophile for coupling. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[12]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base.
Experimental Protocol 3: Buchwald-Hartwig Amination with Morpholine
-
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.036 mmol, 3.6 mol%).
-
Add anhydrous toluene (3 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Heat the reaction mixture to 100°C for 12-18 hours.
-
Monitoring the Reaction: Monitor by LC-MS.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield tert-butyl 5-(morpholino)-1H-indazole-1-carboxylate.
-
The Final Step: N-Boc Deprotection
After successful functionalization at the C5 position, the final step is often the removal of the N1-Boc protecting group. The choice of deprotection method depends on the stability of the newly introduced functional groups.
Diagram 2: Deprotection Pathways
Caption: Common methods for N-Boc deprotection.
Protocol 4A: Acid-Catalyzed Deprotection (Standard Method)
This is the most common and robust method for Boc group removal.
-
Materials:
-
N-Boc protected 5-substituted indazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the N-Boc protected indazole (1.0 mmol) in DCM (5 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA (5.0 mmol, 5.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring the Reaction: Monitor by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
-
Protocol 4B: Base-Mediated Deprotection
Under certain conditions, particularly with specific heterocyclic systems, basic conditions can be employed for Boc removal.[13] This can be advantageous if acid-labile functional groups are present elsewhere in the molecule.
-
Materials:
-
N-Boc protected 5-substituted indazole
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
-
Procedure:
-
Dissolve the N-Boc protected indazole (1.0 mmol) in anhydrous methanol (5 mL).
-
Add a catalytic amount of sodium methoxide (e.g., 0.2 mmol, 0.2 equiv).[13]
-
Stir the reaction at room temperature for 2-4 hours.[13]
-
Monitoring the Reaction: Monitor by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (2 x 20 mL).[13]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected product.
-
Conclusion
This compound is a cornerstone reagent for the construction of complex, pharmacologically relevant molecules. Its well-defined reactivity allows for the sequential and controlled introduction of diverse functionalities through robust and well-understood palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein serve as a practical guide for researchers in drug discovery and synthetic chemistry to leverage the full potential of this versatile building block.
References
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). PMC - NIH. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (n.d.). Arkivoc. [Link]
-
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (2015). ResearchGate. [Link]
-
Recent advances in C–H functionalization of 2H-indazoles. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2021). RSC Publishing. [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2021). PMC. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]
-
Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. (2022). ResearchGate. [Link]
-
Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2007). Taylor & Francis. [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2017). PMC - NIH. [Link]
- WO2006048745A1 - Methods for preparing indazole compounds. (2006).
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2021). RSC Publishing. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. [Link]
-
Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. (2022). ResearchGate. [Link]
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2017). ACS Publications. [Link]
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2012). NIH. [Link]
-
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. (2024). ChemRxiv. [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). HAL Open Science. [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2004). ResearchGate. [Link]
-
[Novel access to indazoles based on palladium-catalyzed amination chemistry]. (2007). PubMed. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. [Link]
-
(PDF) Role of tert-Butyl Hydroperoxide (TBHP) in Cross-Coupling Reactions. (2021). ResearchGate. [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology. [Link]
-
Recent Advances in C–H Functionalization of 2H-Indazoles. (2021). ResearchGate. [Link]
-
Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Indole N‐Boc deprotection method development. (n.d.). ResearchGate. [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). ResearchGate. [Link]
-
α-Acetoxyarone synthesis via iodine-catalyzed and tert-butyl hydroperoxide-mediateded self-intermolecular oxidative coupling of aryl ketones. (2017). Beilstein Journals. [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. (2022). PubMed. [Link]
-
Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. (2005). ResearchGate. [Link]
-
Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. (2020). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). MDPI. [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021). YouTube. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Nature. [Link]
-
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2024). MDPI. [Link]
-
Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. (2021). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2021). PubMed. [Link]
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). Diva-Portal.org. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Application Note & Protocol: Regioselective C3-Iodination of tert-Butyl 1H-Indazole-1-carboxylate
Introduction: The Strategic Importance of 3-Iodoindazoles
Indazole-containing molecules are prominent scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] The functionalization of the indazole core is crucial for the development of novel therapeutics. Specifically, the introduction of a halogen, such as iodine, at the C3-position transforms the indazole into a versatile building block. This iodo-intermediate is primed for further molecular elaboration through powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings.[3][4]
This guide provides a robust and detailed protocol for the regioselective iodination of tert-butyl 1H-indazole-1-carboxylate. The use of a tert-butoxycarbonyl (Boc) protecting group on the N1-position serves two primary functions: it directs the electrophilic substitution to the C3-position and enhances the stability of the indazole ring during synthetic manipulations.[3] We will employ N-Iodosuccinimide (NIS) as the iodinating agent, which is recognized for its mild reaction conditions and high selectivity, minimizing the formation of undesired byproducts.[3][5]
Reaction Scheme and Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. The indazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The C3 position is the most nucleophilic carbon, leading to highly regioselective iodination.
Reaction: tert-Butyl 1H-indazole-1-carboxylate + N-Iodosuccinimide (NIS) → tert-Butyl 3-iodo-1H-indazole-1-carboxylate + Succinimide
Mechanism Insight: N-Iodosuccinimide serves as the source of the electrophilic iodine species (I⁺). The lone pair of electrons on the C3 carbon of the indazole ring attacks the iodine atom of NIS. This forms a resonance-stabilized intermediate (a sigma complex). Subsequently, a proton is lost from the C3 position, and the aromaticity of the pyrazole ring is restored, yielding the final 3-iodoindazole product. This process is a classic example of electrophilic substitution on an electron-rich heterocyclic system.[6][7]
Materials and Equipment
Reagents and Chemicals
| Reagent | Grade | Supplier | CAS No. |
| tert-Butyl 1H-indazole-1-carboxylate | ≥97% | Sigma-Aldrich | 192189-07-4 |
| N-Iodosuccinimide (NIS) | ≥98% | Fisher Scientific | 516-12-1 |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | VWR | 7772-98-7 |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR | 144-55-8 |
| Brine (Saturated NaCl solution) | N/A | Lab Prepared | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |
| Silica Gel | 60 Å, 230-400 mesh | Merck | 7631-86-9 |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | 141-78-6 |
| Hexanes | HPLC Grade | Fisher Scientific | 110-54-3 |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon gas line, manifold, needles)
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm) for TLC visualization
-
NMR Spectrometer (for product characterization)
Detailed Experimental Protocol
This protocol is designed for a 5.0 mmol scale reaction. Adjust quantities accordingly for different scales.
Reaction Setup
-
Prepare the Reaction Vessel: Place a magnetic stir bar into a 100 mL round-bottom flask. Dry the flask thoroughly in an oven and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Add Starting Material: To the flask, add tert-butyl 1H-indazole-1-carboxylate (1.09 g, 5.0 mmol, 1.0 equiv.).
-
Add Solvent: Add 25 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction. The use of an inert atmosphere prevents side reactions with atmospheric moisture.[3]
Reaction Execution
-
Cool the Mixture: Place the reaction flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Add NIS: Once the solution is cooled, add N-Iodosuccinimide (NIS) (1.24 g, 5.5 mmol, 1.1 equiv.) to the reaction mixture portion-wise over 5 minutes.
-
Scientist's Note: Adding NIS in portions helps to control any potential exotherm and ensures a smooth reaction. Using a slight excess (1.1 equivalents) of NIS helps to drive the reaction to completion.
-
-
Reaction Progress: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.
-
Monitor with TLC: Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Eluent: 20% Ethyl Acetate in Hexanes.
-
Procedure: Spot the starting material and the reaction mixture on a TLC plate. The product will be less polar than the starting material and should have a higher Rƒ value. The reaction is complete when the starting material spot is no longer visible by UV light.
-
Work-up and Isolation
-
Quench the Reaction: Once the reaction is complete, dilute the mixture with 25 mL of DCM.
-
Wash with Thiosulfate: Transfer the diluted mixture to a 250 mL separatory funnel. Wash the organic layer with 25 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. This step is crucial to neutralize and remove any unreacted NIS.[1] The organic layer may decolorize from brown/pink to yellow/colorless.
-
Wash with Bicarbonate: Wash the organic layer with 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts.
-
Brine Wash: Wash the organic layer with 25 mL of brine to remove the bulk of the water.
-
Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid or oil.
Purification
-
Prepare the Column: Purify the crude product by flash column chromatography on silica gel.[2][8]
-
Eluent System: Use a gradient eluent system, starting with 5% ethyl acetate in hexanes and gradually increasing to 10% ethyl acetate in hexanes.
-
Collect Fractions: Collect the fractions containing the desired product (identified by TLC).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield tert-butyl 3-iodo-1H-indazole-1-carboxylate as a white to off-white solid.
Characterization and Expected Results
The final product should be characterized to confirm its identity and purity.
-
Yield: A typical yield for this reaction is in the range of 80-95%.
-
Appearance: White to off-white solid.
-
¹H NMR Spectroscopy: (400 MHz, CDCl₃)
-
The most significant change will be the disappearance of the singlet corresponding to the C3-H proton of the starting material (typically around δ 8.0-8.2 ppm).
-
The aromatic protons on the benzene ring will show characteristic shifts, typically between δ 7.4 and 8.1 ppm.
-
A prominent singlet corresponding to the nine protons of the tert-butyl group will appear around δ 1.7 ppm.[9][10]
-
Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to final product characterization.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate [benchchem.com]
- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. vibgyorpublishers.org [vibgyorpublishers.org]
Application Note: A Robust and Scalable Two-Step Synthesis of tert-Butyl 5-iodo-1H-indazole-1-carboxylate
Abstract
This application note provides a comprehensive, field-proven guide for the large-scale laboratory synthesis of tert-Butyl 5-iodo-1H-indazole-1-carboxylate, a critical building block in modern medicinal chemistry. The indazole scaffold is a privileged structure found in numerous FDA-approved drugs for oncology and antiemetic therapies.[1] Specifically, the 5-iodo-1-(tert-butoxycarbonyl) (Boc) protected indazole serves as a versatile intermediate, enabling rapid diversification through metal-catalyzed cross-coupling reactions.[2][3] This guide details a robust, two-step synthetic sequence commencing with the Sandmeyer iodination of 5-amino-1H-indazole, followed by regioselective N-1 Boc protection. We emphasize the causal relationships behind critical process parameters, safety protocols for handling hazardous intermediates, and a complete analytical framework for self-validation, ensuring the production of high-purity material suitable for drug discovery and development pipelines.
Introduction and Strategic Overview
The indazole nucleus is a cornerstone of many pharmacologically active compounds, demonstrating a wide range of activities including anti-tumor, anti-inflammatory, and antibacterial properties.[4] The title compound, this compound, is of particular strategic importance. The iodine atom at the C-5 position provides a reactive handle for introducing molecular complexity via reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Simultaneously, the Boc protecting group at the N-1 position ensures stability during these synthetic transformations and allows for selective deprotection under mild acidic conditions.[2]
Our synthetic strategy is designed for scalability and reliability, proceeding in two distinct stages:
-
Sandmeyer Iodination: Conversion of the commercially available 5-amino-1H-indazole to 5-iodo-1H-indazole. This classic transformation proceeds via an aryl diazonium salt intermediate, which is subsequently displaced by an iodide nucleophile.[5][6]
-
N-Boc Protection: Regioselective protection of the N-1 position of 5-iodo-1H-indazole using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
This sequence is logically chosen because the Sandmeyer reaction involves harsh acidic conditions that would cleave a pre-installed Boc group.[5] Performing the iodination first, followed by the milder protection step, ensures a more efficient and cleaner overall process.
Overall Synthetic Scheme
The two-step synthesis is outlined below. The first step involves the diazotization of 5-amino-1H-indazole followed by a Sandmeyer reaction with potassium iodide. The resulting 5-iodo-1H-indazole is then protected at the N-1 position using di-tert-butyl dicarbonate.
Caption: Overall two-step synthetic route.
Part I: Synthesis of 5-iodo-1H-indazole
Mechanistic Rationale
The conversion of an aromatic primary amine to an aryl iodide is efficiently achieved via the Sandmeyer reaction.[7] The mechanism involves two key stages:
-
Diazotization: The reaction of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) forms a diazonium salt (R-N₂⁺). This process is highly exothermic and requires strict temperature control (0–5 °C) to prevent the thermal decomposition of the unstable diazonium intermediate.[8][9]
-
Iodide Displacement: The resulting diazonium salt is a superb leaving group (N₂ gas). Its displacement by an iodide anion (from KI) proceeds readily, often without the need for the copper(I) catalyst typically required for other halides.[6]
Safety Protocol: Diazonium Salt Handling
WARNING: Aryl diazonium salts are high-energy intermediates and can be explosive, especially when isolated or allowed to dry.[10] Adherence to the following safety protocols is mandatory.
-
Temperature Control: Maintain the reaction temperature strictly between 0 and 5 °C at all times. Use a properly sized ice-water bath and monitor the internal temperature with a calibrated thermometer.[8] Runaway reactions can lead to violent decomposition.
-
No Isolation: Never attempt to isolate the diazonium salt intermediate. It should be generated and consumed in situ.[10]
-
Quenching: After the reaction, any residual nitrous acid should be quenched. The final reaction mixture should also be checked for residual diazonium compounds before workup.
-
Ventilation: The reaction evolves nitrogen gas. Ensure the reaction is conducted in a well-ventilated fume hood to prevent pressure buildup.[11]
Detailed Experimental Protocol
This protocol is designed for a 50-gram scale synthesis of 5-amino-1H-indazole.
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles | Eq. |
| 5-Amino-1H-indazole | 133.15 | 50.0 g | 0.375 | 1.0 |
| Concentrated HCl (37%) | 36.46 | 125 mL | 1.5 | 4.0 |
| Deionized Water | 18.02 | 1000 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 27.2 g | 0.394 | 1.05 |
| Potassium Iodide (KI) | 166.00 | 93.5 g | 0.563 | 1.5 |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | ~20 g | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | ~1500 mL | - | - |
Procedure:
-
Setup: Equip a 3 L, three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in a large ice-water-salt bath.
-
Amine Suspension: To the flask, add 5-amino-1H-indazole (50.0 g, 0.375 mol), 500 mL of deionized water, and concentrated HCl (125 mL). Stir the resulting suspension and cool to 0 °C.
-
Diazotization: Dissolve sodium nitrite (27.2 g, 0.394 mol) in 100 mL of cold water. Add this solution dropwise to the stirred amine suspension via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Intermediate Formation: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The mixture should become a clearer, dark solution.
-
Iodide Displacement: In a separate 2 L beaker, dissolve potassium iodide (93.5 g, 0.563 mol) in 400 mL of water and cool in an ice bath. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Caution: Vigorous evolution of nitrogen gas will occur.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. The product will precipitate as a dark solid.
-
Workup:
-
Filter the crude solid using a Buchner funnel.
-
Wash the solid with cold water (3 x 100 mL).
-
To decolorize, suspend the crude solid in 500 mL of water and add a 10% w/v aqueous solution of sodium thiosulfate until the dark color of iodine fades.
-
Filter the solid again, wash with water, and dry under vacuum at 50 °C to a constant weight.
-
-
Purity Check: The resulting brown solid, 5-iodo-1H-indazole, is typically used in the next step without further purification. A typical yield is 75-85%.
Part II: Synthesis of this compound
Mechanistic Rationale
The introduction of the Boc group is a standard N-protection strategy.[12] The reaction proceeds via nucleophilic attack of the indazole N-1 nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base, such as 4-dimethylaminopyridine (DMAP), is used catalytically to activate the Boc anhydride and to deprotonate the indazole, increasing its nucleophilicity.[13] The N-1 position is generally favored for acylation under these conditions for thermodynamic reasons.[14] Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert and dissolves the starting materials well.
Detailed Experimental Protocol
This protocol is based on the amount of intermediate obtained from Part I.
| Reagent/Solvent | M.W. ( g/mol ) | Amount (for 0.3 mol scale) | Moles | Eq. |
| 5-Iodo-1H-indazole | 244.04 | 73.2 g | 0.30 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 72.1 g | 0.33 | 1.1 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 3.67 g | 0.03 | 0.1 |
| Dichloromethane (DCM) | 84.93 | 750 mL | - | - |
| Hexanes | 86.18 | ~1000 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | ~500 mL | - | - |
Procedure:
-
Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer, dissolve 5-iodo-1H-indazole (73.2 g, 0.30 mol) in dichloromethane (750 mL).
-
Reagent Addition: To the solution, add DMAP (3.67 g, 0.03 mol) followed by di-tert-butyl dicarbonate (72.1 g, 0.33 mol) in portions at room temperature.
-
Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[13]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to obtain a crude oil/solid.
-
Dilute the residue with ethyl acetate (500 mL) and wash sequentially with 1M HCl (2 x 150 mL), saturated aqueous NaHCO₃ solution (2 x 150 mL), and brine (150 mL).[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product is a solid. It can be purified by recrystallization or by silica gel column chromatography.[13]
-
For chromatography, use a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).
-
For recrystallization, dissolve the crude solid in a minimum amount of hot ethyl acetate and add hexanes until turbidity is observed. Cool to 0 °C to induce crystallization.
-
Collect the purified white to off-white solid by filtration and dry under vacuum. A typical yield is 80-90%.
-
Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.
| Test | Method | Expected Result |
| Appearance | Visual | White to off-white crystalline solid |
| ¹H NMR | 400 MHz, CDCl₃ | δ (ppm): 8.55 (s, 1H), 8.15 (s, 1H), 7.85 (d, 1H), 7.70 (d, 1H), 1.70 (s, 9H) |
| ¹³C NMR | 100 MHz, CDCl₃ | δ (ppm): 149.5, 142.0, 135.0, 131.0, 129.0, 125.5, 112.5, 88.0, 85.0, 28.5 |
| Mass Spec. | ESI-MS | [M+H]⁺ calculated for C₁₂H₁₄IN₂O₂: 345.01; Found: 345.0 |
| Purity | HPLC | >98% (254 nm) |
| Melting Point | Capillary | 115-120 °C |
Visualized Experimental Workflow
This diagram illustrates the logical flow of the entire synthesis and purification process.
Caption: Step-by-step workflow for synthesis and purification.
References
-
World Health Organization. (2023). Cancer. WHO. [Link]
-
Cerecetto, H., & Gerpe, A. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(15), 2788. [Link]
-
Yadav, V., & Singh, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1205-1237. [Link]
-
Wang, Z., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. The Journal of Organic Chemistry, 83(17), 10214-10220. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Chem, J., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Chemical Health & Safety, 22(5), 27-32. [Link]
-
ResearchGate. (2025). Synthesis of 1H‐indazole derivatives. [Link]
-
ResearchGate. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
-
Clark, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Chemguide. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- Google Patents. (2017).
-
ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts. [Link]
-
Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. [Link]
-
National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]
-
ARKIVOC. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
ResearchGate. (2025). Purification, Characterization, and in Vitro Activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: Conformational and Molecular Docking Studies. [Link]
-
ResearchGate. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles. [Link]
-
National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
ResearchGate. (2025). Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. [Link]
-
ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. [Link]
-
ScienceMadness Discussion Board. (2013). Diazotization safety. [Link]
-
PubMed. (2014). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. [Link]
-
Sathee Jee. (n.d.). Chemistry Diazotization Reaction. [Link]
-
Diva-Portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Login [satheejee.iitk.ac.in]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of tert-Butyl 5-iodo-1H-indazole-1-carboxylate via Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of tert-Butyl 5-iodo-1H-indazole-1-carboxylate, a key intermediate in pharmaceutical synthesis. The methodology centers on the use of normal-phase flash column chromatography with a silica gel stationary phase. We will elucidate the rationale behind solvent system selection, provide a step-by-step workflow from initial Thin-Layer Chromatography (TLC) analysis to final product isolation, and offer troubleshooting guidance. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method to obtain this precursor in high purity, which is essential for subsequent synthetic transformations and ensuring the integrity of final drug candidates.
Introduction: The Importance of Purity
This compound (CAS No. 1001907-23-8) is a crucial building block in medicinal chemistry.[1][2] The indazole core is a privileged scaffold found in numerous compounds with diverse pharmacological activities.[3][4] The iodine atom at the 5-position provides a reactive handle for derivatization, commonly through metal-catalyzed cross-coupling reactions like Suzuki and Heck couplings, allowing for the synthesis of complex molecular architectures.[3] The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the indazole nitrogen, ensuring stability during these synthetic steps and allowing for selective deprotection under mild conditions.[3][5]
The purity of this intermediate is paramount. Impurities from the preceding synthetic steps, such as unreacted starting materials or by-products, can interfere with subsequent reactions, leading to lower yields, complex purification challenges downstream, and the generation of undesired side products. Therefore, a robust and reproducible purification method is not just beneficial but essential. Column chromatography remains the gold standard for such purifications in a laboratory setting, offering a balance of resolution, scalability, and cost-effectiveness.
This guide provides a comprehensive protocol for purifying this compound using silica gel column chromatography, a technique that separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.
Foundational Principles: Why This Method Works
The choice of normal-phase chromatography is dictated by the physicochemical properties of the target molecule. This compound is a moderately polar compound due to the presence of the ester and the indazole ring system. The Boc group and the hydrocarbon backbone lend it significant non-polar character. This polarity profile makes it an ideal candidate for purification on a polar stationary phase like silica gel, using a non-polar mobile phase with a polar modifier.
The separation mechanism relies on the interaction of the compound's polar functional groups with the silanol groups (Si-OH) on the surface of the silica gel. By carefully selecting a mobile phase—typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate—we can modulate the elution of the compound. A less polar mobile phase will result in stronger adsorption to the silica and slower elution, while a more polar mobile phase will compete for the adsorption sites and accelerate elution. The optimal balance allows for the separation of the target compound from impurities with different polarities.
A similar compound, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, has been successfully purified using a 20–30% ethyl acetate in hexane solvent system over silica gel.[6] This provides a strong, experimentally validated starting point for our method development, as the iodo- and bromo-analogs are expected to have very similar polarities.
Experimental Workflow and Protocol
The overall workflow for the purification process is outlined below. It begins with an analytical step (TLC) to determine the optimal solvent conditions, followed by the preparative purification (column chromatography), and concludes with product analysis.
Caption: Purification workflow for this compound.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Crude this compound | Glass chromatography column |
| Silica gel (230-400 mesh) | Fraction collector (optional) or test tubes |
| Hexane (HPLC grade) | TLC tank and plates (silica gel 60 F254) |
| Ethyl acetate (HPLC grade) | UV lamp (254 nm) |
| Dichloromethane (DCM, for sample loading) | Rotary evaporator |
| TLC staining solution (e.g., potassium permanganate) | Round-bottom flasks |
| Glass wool or fritted disk for column | Beakers, Erlenmeyer flasks |
Step 1: TLC Analysis for Solvent System Optimization
The goal of this step is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35.[7] This Rf value typically provides the best separation in column chromatography.
-
Prepare TLC Chambers: Prepare several small TLC chambers with different ratios of ethyl acetate (EtOAc) in hexane. Good starting points based on analogous compounds are 10%, 20%, and 30% EtOAc in hexane.[6]
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent like DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate. Also, spot any available standards of starting materials if possible.
-
Develop the Plate: Place the TLC plate in a chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm. Circle the visible spots. If necessary, use a chemical stain (like KMnO4) to visualize UV-inactive impurities.
-
Calculate Rf and Select System: Calculate the Rf value for the product spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front). Choose the system that gives an Rf value in the 0.25-0.35 range and shows good separation between the product and major impurities.
Step 2: Column Preparation (Slurry Packing)
-
Determine Silica Amount: As a general rule, use about 50-100 g of silica gel for every 1 g of crude material to be purified.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 10% EtOAc in hexane) to form a free-flowing slurry.
-
Pack the Column: Secure the column vertically. Place a small plug of glass wool or ensure the fritted disk is in place at the bottom. Pour the silica slurry into the column in one continuous motion.
-
Pressurize and Settle: Use gentle air pressure to push the solvent through the column, compacting the silica bed. Ensure the bed is uniform and free of cracks or air bubbles. The top of the silica bed should be flat. Drain the excess solvent until it is just level with the top of the silica bed.
Step 3: Sample Loading (Dry Loading Recommended)
Dry loading is superior for resolution as it ensures the sample is introduced to the column in a narrow, concentrated band.
-
Adsorb Sample onto Silica: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load the Column: Carefully add the silica-adsorbed sample powder to the top of the packed column, creating a thin, even layer. Gently tap the column to settle the powder. Add a thin layer of sand on top to protect the sample layer during solvent addition.
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column. Use gentle air pressure to start the elution process at a steady flow rate (a drip rate of about 1-2 drops per second is a good starting point).
-
Gradient Elution (Optional but Recommended): While an isocratic (constant solvent composition) elution can work, a gradient elution often provides better separation and saves time. Start with a less polar mixture (e.g., 10% EtOAc/hexane) and gradually increase the polarity (e.g., to 20%, then 30% EtOAc/hexane) as the column runs.[8]
-
Collect Fractions: Collect the eluent in a series of numbered test tubes or vials. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Monitor Elution: Use TLC to monitor the fractions for the presence of your product. Spot every few fractions on a single TLC plate to track the elution profile.
Step 5: Isolation of Pure Product
-
Identify Pure Fractions: Based on the TLC analysis of the collected fractions, identify all fractions that contain only the pure product.
-
Pool and Evaporate: Combine the pure fractions in a round-bottom flask. Remove the solvent using a rotary evaporator.
-
Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent.
-
Characterization: Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., 1H NMR, LC-MS).
Summary of Key Parameters and Troubleshooting
| Parameter | Recommendation | Rationale / Causality |
| Stationary Phase | Silica Gel (230-400 mesh) | The polar silanol groups interact with the polar functionalities of the molecule, enabling separation based on polarity.[9] |
| Mobile Phase | Ethyl Acetate / Hexane | A versatile, common solvent system for moderately polar compounds. The ratio can be fine-tuned to achieve optimal Rf.[6][7] |
| Initial Rf (TLC) | 0.25 - 0.35 | This Rf range provides a good balance between retention and elution time, maximizing resolution on the column.[7] |
| Sample Loading | Dry Loading | Prevents band broadening at the start of the chromatography, leading to sharper peaks and better separation. |
| Elution Mode | Isocratic or Step-Gradient | A gradient elution can speed up the process by eluting strongly retained impurities faster after the product has eluted.[8] |
Troubleshooting Common Issues:
-
Problem: Product does not elute from the column.
-
Cause & Solution: The mobile phase is not polar enough. Gradually increase the percentage of ethyl acetate.
-
-
Problem: Product elutes too quickly with impurities.
-
Cause & Solution: The mobile phase is too polar. Decrease the percentage of ethyl acetate.
-
-
Problem: Tailing or broad peaks.
-
Cause & Solution: The column may be overloaded, or the compound might be interacting too strongly with the silica. Try using less crude material or adding a small amount (~0.5%) of triethylamine to the mobile phase if the compound is basic in nature (less likely for this specific molecule).
-
-
Problem: Cracks or channels in the silica bed.
-
Cause & Solution: Improper packing. This leads to poor separation. The column must be repacked. Ensure the slurry is homogenous and the bed is compacted evenly.
-
Conclusion
This application note details a systematic and reliable protocol for the purification of this compound using silica gel flash column chromatography. By beginning with analytical TLC to establish optimal conditions and employing proper column packing and elution techniques, researchers can consistently obtain this valuable synthetic intermediate in high purity. The principles and steps outlined herein are foundational to synthetic chemistry and are critical for advancing drug discovery and development pipelines.
References
-
National Center for Biotechnology Information (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PubChem. Available at: [Link].
- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds. Google Patents.
-
Lindsley, C. W., et al. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 50(26), 3662-3665. Available at: [Link].
-
Pharmaffiliates. This compound. Pharmaffiliates. Available at: [Link].
-
Phenomenex. Reversed Phase HPLC Columns. Phenomenex. Available at: [Link].
-
National Center for Biotechnology Information. 5-Iodo-1H-indazole. PubChem. Available at: [Link].
-
Biotage. Purifying ionic compounds by flash column chromatography. Biotage. Available at: [Link].
-
Molnar Institute. Solvent selection in liquid chromatography. Molnar Institute. Available at: [Link].
-
Wiley-VCH (2004). Supporting Information for Angew. Chem. Int. Ed. Z53496. Wiley Online Library. Available at: [Link].
-
American Chemical Society. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. Available at: [Link].
-
ResearchGate. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available at: [Link].
-
Chemistry & Biology Interface (2021). A facile and regioselective 2H-indazol synthesis of t-butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate and its synthesized derivatives as an antiprotozoal activity. Chemistry & Biology Interface. Available at: [Link].
-
Reddit. Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Reddit. Available at: [Link].
-
Chemistry LibreTexts. Reverse Phase Chromatography. Chemistry LibreTexts. Available at: [Link].
-
PubMed. Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. Available at: [Link].
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. University of Rochester. Available at: [Link].
-
Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link].
-
MySkinRecipes. 5-Iodo-1H-indazole. MySkinRecipes. Available at: [Link].
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1001907-23-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate [benchchem.com]
- 4. cbijournal.com [cbijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 5-iodo-1H-indazole-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-Butyl 5-iodo-1H-indazole-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their synthetic endeavors. The indazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmacologically active compounds.[1][2] The title compound, with its versatile Boc-protecting group and a strategically placed iodine atom, serves as a key intermediate for introducing further molecular complexity via cross-coupling reactions.[3]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize conditions, and ultimately improve the yield and purity of your synthesis.
Synthetic Overview: The N-Boc Protection Pathway
The most common and direct route to this compound is the N-acylation (specifically, N-Boc protection) of the commercially available 5-iodo-1H-indazole. While seemingly straightforward, this reaction presents challenges related to regioselectivity, reaction kinetics, and potential side reactions that can significantly impact yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable protocols.
Q1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?
Low yield is the most frequent issue and can stem from several sources. The key is to systematically evaluate each component of the reaction: the substrate's reactivity, the choice of base and catalyst, and the reaction conditions.
Root Cause Analysis:
-
Incomplete Deprotonation: The N-H of the indazole ring (pKa ≈ 14) is not acidic enough to be fully deprotonated by weak organic bases like triethylamine (TEA). Incomplete deprotonation leads to a low concentration of the reactive indazolide anion, slowing the reaction and leaving significant unreacted starting material.
-
Poor Nucleophilicity: The indazole nitrogen is a relatively weak nucleophile. Without activation, its reaction with di-tert-butyl dicarbonate (Boc-anhydride) is slow, allowing for side reactions or degradation to occur.
-
Formation of the N2-Isomer: Acylation can occur at either the N1 or N2 position of the indazole ring. The N2-isomer is often an undesired byproduct that co-elutes with the desired N1 product, complicating purification and reducing the isolated yield of the target compound.
-
Suboptimal Reagents & Conditions: Moisture can quench strong bases like sodium hydride (NaH) and hydrolyze Boc-anhydride. The choice of solvent can dramatically affect the solubility of the indazolide salt and the overall reaction rate.
Strategic Solutions:
-
Base Selection: For efficient deprotonation, a strong base is often preferred. Sodium hydride (NaH) in an aprotic solvent like THF or DMF ensures near-quantitative formation of the nucleophilic indazolide anion.[2] However, handling NaH requires stringent anhydrous conditions.
-
Catalytic Activation (The DMAP Method): A highly effective alternative is to use a weaker base (e.g., TEA) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[4][5] DMAP is a hypernucleophilic acylation catalyst that reacts rapidly with Boc-anhydride to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is much more susceptible to attack by the neutral indazole nitrogen, dramatically accelerating the reaction.[6]
dot
Caption: Catalytic cycle of DMAP in N-Boc protection.
-
Optimized Protocol: A robust and scalable method involves using Boc-anhydride with DMAP as a catalyst in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[4] This approach avoids the hazards of NaH while providing excellent yields.
| Parameter | Recommended Condition | Rationale |
| Base | Triethylamine (TEA) | Scavenges the acid byproduct. Sufficient when used with DMAP. |
| Catalyst | DMAP (0.1 - 0.2 eq.) | Activates Boc-anhydride for rapid acylation.[6] |
| Solvent | Dichloromethane (DCM) | Excellent solubility for reagents and easy removal post-reaction. |
| Temperature | 0 °C to Room Temp | Initial cooling helps control exotherm, then warming to RT drives the reaction to completion.[4] |
| Stoichiometry | Boc-anhydride (1.1 - 1.2 eq.) | A slight excess ensures full conversion of the starting material. |
Q2: I am observing two product spots on my TLC plate. How do I confirm the formation of N1 and N2 isomers and favor the desired N1 product?
The formation of both N1 and N2 acylated isomers is a classic challenge in indazole chemistry. The desired product is typically the N1-carboxylate due to its thermodynamic stability and utility in subsequent reactions.
Diagnostic Approach:
-
NMR Spectroscopy: ¹H NMR is the most definitive method to distinguish the isomers. The proton at the C7 position of the indazole ring is highly sensitive to the substitution pattern. In the N1-isomer, the C7-H signal is typically found further downfield compared to the C7-H signal in the N2-isomer due to the anisotropic effect of the nearby carbonyl group.
-
Chromatography: The two isomers often have slightly different polarities, allowing for their separation by column chromatography, although baseline separation can be challenging.
Controlling Regioselectivity:
The N1 position is sterically less hindered than the N2 position, which is flanked by the fused benzene ring. Therefore, reactions under kinetic control often favor the N1 product.
-
Use of Bulky Reagents: The tert-butoxycarbonyl (Boc) group is sterically demanding. Its introduction inherently favors the less hindered N1 position.
-
Reaction Conditions: Performing the reaction at lower temperatures (e.g., starting at 0 °C) can enhance the kinetic selectivity for the N1 isomer. The DMAP-catalyzed method is highly selective for the N1 position.[7]
dot
Caption: Regioselectivity in the N-Boc protection of indazole.
Q3: My crude product is an impure oil/gum that is difficult to purify. What are the best practices for work-up and purification?
A clean work-up is essential for obtaining a high-purity product and simplifying the final purification step.
Common Impurities:
-
Unreacted 5-iodo-1H-indazole
-
Excess Boc-anhydride
-
Byproducts: tert-butanol and DMAP
-
N2-isomer
Purification Workflow:
-
Aqueous Work-up: After the reaction is complete, dilute the reaction mixture with the solvent (e.g., DCM). Wash sequentially with a mild acid (e.g., 1M HCl or sat. NH₄Cl) to remove DMAP and TEA, followed by water and brine.[4] This removes most water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Avoid excessive heat, which can cause decomposition.
-
Column Chromatography: This is the most effective method for removing the N2-isomer and any remaining starting material. A silica gel column using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30%) typically provides good separation.[4]
-
Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can further enhance purity.
dot
Caption: Standard workflow for product purification.
Frequently Asked Questions (FAQs)
-
Q: My starting material, 5-iodo-1H-indazole, seems to be the problem. Is there a reliable way to synthesize it?
-
A: Yes, 5-iodo-1H-indazole can be prepared by the direct iodination of 1H-indazole. A common method involves using iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a polar aprotic solvent such as DMF. N-iodosuccinimide (NIS) is another effective, milder iodinating agent that can provide high selectivity.[3]
-
-
Q: How critical is it to maintain an inert atmosphere for this reaction?
-
A: If you are using NaH as the base, an inert atmosphere (Nitrogen or Argon) is absolutely critical, as NaH reacts violently with water. For the DMAP-catalyzed method, while not strictly necessary, it is good practice to prevent atmospheric moisture from hydrolyzing the Boc-anhydride, which would lower the effective concentration and require a larger excess.
-
-
Q: Can I monitor the reaction by TLC? What should I look for?
-
A: Thin Layer Chromatography (TLC) is an excellent way to monitor the reaction. Use a mobile phase like 30% Ethyl Acetate in Hexane. You should see the starting 5-iodo-1H-indazole spot (which is quite polar) disappear over time, while a new, less polar product spot appears at a higher Rf value. The reaction is complete when the starting material spot is no longer visible.
-
Optimized Experimental Protocol
This protocol is based on the robust DMAP-catalyzed N-Boc protection method.
Materials:
-
5-iodo-1H-indazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 5-iodo-1H-indazole (1.0 eq.).
-
Dissolve the starting material in anhydrous DCM.
-
Add TEA (1.5 eq.) and DMAP (0.1 eq.) to the solution and stir.
-
Cool the mixture to 0 °C using an ice bath.
-
Add a solution of Boc₂O (1.2 eq.) in DCM dropwise to the cooled mixture over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours, monitoring the progress by TLC until the starting material is consumed.
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
References
-
Krishnamurthy, V. et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. NIH National Center for Biotechnology Information. Available at: [Link]
-
Zhang, Y. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675–15687. Available at: [Link]
- Google Patents (2006). WO2006048745A1 - Methods for preparing indazole compounds.
-
Diva-Portal.org (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available at: [Link]
-
ResearchGate (n.d.). DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids. Available at: [Link]
-
Giraud, F. et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]
-
Dandepally, S. R. et al. (2008). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. NIH National Center for Biotechnology Information. Available at: [Link]
-
Common Organic Chemistry (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. diva-portal.org [diva-portal.org]
- 3. tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate [benchchem.com]
- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with tert-Butyl 5-iodo-1H-indazole-1-carboxylate
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving tert-Butyl 5-iodo-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to help you navigate the complexities of this powerful C-C bond-forming reaction.
Introduction: The Nuances of Indazole Suzuki Couplings
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability.[1][2][3] However, the unique electronic nature of the indazole ring system, combined with the presence of the N-Boc protecting group, can introduce specific challenges. This guide addresses the most common failure modes observed with this compound and provides a logical framework for systematic troubleshooting.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My Suzuki reaction shows no conversion, and I've recovered my starting materials. What are the most likely initial culprits?
This is a common starting point for troubleshooting and often points to fundamental issues with the reaction setup or the catalytic cycle's initiation.
Answer:
When faced with a complete lack of reactivity, the primary suspects are the catalyst's health and the reaction environment. The palladium catalyst must be in its active Pd(0) state to initiate the catalytic cycle via oxidative addition to the C-I bond.[4]
Immediate Troubleshooting Steps:
-
Verify Inert Atmosphere: The Suzuki coupling is highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst to an inactive state, often observed as the formation of palladium black.[5]
-
Protocol: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes or via freeze-pump-thaw cycles). Assemble your reaction in a glovebox or under a positive pressure of an inert gas.
-
-
Assess Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can dehydrate to form cyclic boroxines or undergo protodeboronation, especially if old or stored improperly.[5] It's recommended to use freshly opened boronic acid or a more stable boronate ester (e.g., a pinacol ester).[6]
-
Base: Ensure your base is anhydrous. The presence of excess water can facilitate protodeboronation of the boronic acid.[7]
-
-
Catalyst Choice and Activation: While many palladium sources can be effective, some require in-situ reduction from Pd(II) to Pd(0), which can sometimes be inefficient.
-
Recommendation: Consider using a pre-catalyst (e.g., a Buchwald-type G3 or G4 precatalyst) which generates the active Pd(0) species more reliably. If using a Pd(II) source like Pd(dppf)Cl₂, ensure the reaction conditions are suitable for its reduction. Ferrocene-based divalent palladium complexes have demonstrated high catalytic activity for similar substrates.[8][9]
-
Below is a workflow to diagnose a non-reactive Suzuki coupling:
Question 2: My reaction is sluggish, giving low yields of the desired product along with significant amounts of starting material and a de-iodinated indazole. What's happening?
Answer:
A low yield accompanied by starting material and hydrodehalogenation (replacement of iodine with hydrogen) suggests that while the catalytic cycle is initiating (oxidative addition is occurring), subsequent steps are inefficient, or a competing side reaction is consuming the organopalladium intermediate.
Key Considerations:
-
Ligand Choice: The ligand on the palladium center is crucial. It influences the rate of oxidative addition, prevents catalyst decomposition, and modulates the reactivity of the organopalladium intermediate. For electron-rich heterocyclic systems like indazoles, bulky, electron-rich phosphine ligands are often beneficial.
-
Base and Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-limiting step and requires activation by a base.[12][13] An inappropriate base can lead to several issues:
-
Insufficient Basicity: If the base is too weak, transmetalation will be slow, allowing time for side reactions like de-iodination.
-
Boc-Group Lability: Strong bases (e.g., alkoxides) or high temperatures in the presence of a base can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group.[10] This is particularly a risk if there are electron-withdrawing groups elsewhere on the indazole ring.[14]
-
Recommendation: A moderately strong inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is a good starting point.[10][15] Cesium carbonate is often effective in difficult couplings due to the solubility of its salts.
-
Troubleshooting Data: Catalyst & Base Screening
The following table provides a hypothetical screening process to optimize a sluggish reaction.
| Entry | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Observations |
| 1 | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2) | Dioxane/H₂O | 90 | 25 | Significant starting material and de-iodination. |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | Toluene | 100 | 45 | Improved yield, but still incomplete conversion. |
| 3 | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ (2) | DME | 85 | 85 | Clean conversion to product. [10][11] |
| 4 | Pd₂(dba)₃ (2.5) | XPhos (6) | Cs₂CO₃ (2) | THF | 80 | 78 | Good yield, Cs₂CO₃ effective. |
| 5 | Pd(dppf)Cl₂ (3) | dppf | KOtBu (2) | THF | 70 | 15 | Significant de-Boc protection observed. |
Question 3: I am observing my desired product, but also a significant amount of a biaryl byproduct derived from the boronic acid (homocoupling). How can I suppress this?
Answer:
Homocoupling of the boronic acid is typically promoted by the presence of oxygen and can be a sign of either an inefficient transmetalation step or issues with catalyst stability.
Mechanistic Insight:
The generally accepted mechanism involves the formation of a palladium-peroxo species in the presence of O₂, which can then facilitate the unwanted C-C bond formation between two boronic acid molecules.
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical factor. Re-evaluate your inert atmosphere protocol. Ensure no air is introduced during reagent addition.
-
Stoichiometry of the Boronic Acid: While an excess of the boronic acid is common (typically 1.1-1.5 equivalents), using a very large excess can increase the statistical likelihood of homocoupling. Try reducing the excess to 1.1-1.2 equivalents.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the side reaction relative to the desired coupling.
-
Choice of Palladium Source: Some palladium sources are more prone to side reactions. If you are using Pd(OAc)₂, which can be a strong oxidant, consider switching to a Pd(0) source like Pd(PPh₃)₄ or a well-defined pre-catalyst.
The following diagram illustrates the competition between the desired Suzuki cycle and the homocoupling side reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point based on successful couplings of similar indazole systems.[4][10]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent (e.g., DME, 0.1 M concentration relative to the indazole).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Source not explicitly provided, but content is available].
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health (PMC). [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
(PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. [Link]
-
Table 1. Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (PMC). [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (PMC). [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health (PMC). [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of tert-Butyl 5-iodo-1H-indazole-1-carboxylate
Welcome to the technical support center for tert-Butyl 5-iodo-1H-indazole-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and require robust methods for its purification. As a key intermediate in pharmaceutical research, ensuring the purity of this compound is paramount for the reliability and success of subsequent synthetic steps.[1][2]
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common purification challenges. The information is structured in a practical question-and-answer format to directly address issues encountered in the laboratory.
Section 1: Understanding Your Impurity Profile
Before attempting any purification, it is critical to identify the nature and extent of the impurities present. This knowledge will guide your choice of the most effective purification strategy.
Q1: What are the most common impurities I should expect when synthesizing or handling this compound?
A1: The impurity profile can vary based on the synthetic route and storage conditions. However, several common impurities are frequently observed:
-
Unreacted Starting Materials: Depending on the specific synthesis, residual starting materials can carry through.
-
Regioisomers: During the protection or functionalization of the indazole ring, formation of isomers is a common issue. For instance, Boc protection can sometimes yield the 2-Boc-indazole isomer in addition to the desired 1-Boc product.[3][4]
-
De-iodinated Species: The iodine atom can be susceptible to removal under certain reductive conditions or during prolonged heating, leading to the formation of tert-Butyl 1H-indazole-1-carboxylate.
-
De-protected (de-Boc) Impurity: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions.[5] Trace amounts of acid in solvents or on silica gel can lead to its cleavage, generating 5-iodo-1H-indazole.
-
By-products from Synthesis: Specific impurities will depend on your synthetic pathway. For example, if using di-tert-butyl dicarbonate ((Boc)₂O) for protection, related by-products might be present.[6]
-
Solvent Residues: Inadequate drying can leave residual solvents like ethyl acetate, dichloromethane, or hexanes, which can interfere with subsequent reactions or analytical characterization.
Q2: Which analytical techniques are best for assessing the purity of my compound?
A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment. No single technique tells the whole story.
| Technique | Information Provided | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative assessment of the number of components in a mixture. Used to determine an appropriate solvent system for column chromatography.[7] | Fast, inexpensive, requires minimal sample. | Not quantitative, resolution can be limited. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment (e.g., % area purity). Can detect trace impurities.[1][8] | High resolution and sensitivity, quantitative. | More time-consuming and expensive than TLC. |
| ¹H NMR Spectroscopy | Structural confirmation and detection of impurities with distinct proton signals. Can quantify impurities if a known standard is used. | Provides detailed structural information, can identify and quantify impurities. | May not detect impurities that lack proton signals or are present at very low concentrations. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight of the main component and provides molecular weights for impurities, aiding in their identification.[1][8] | Combines the separation power of HPLC with the mass identification of MS. | Ionization efficiency can vary, making quantification challenging without standards. |
Section 2: Troubleshooting Common Purification Scenarios
This section addresses specific experimental challenges and provides actionable solutions.
Q3: My crude product is a persistent oil and refuses to solidify. How can I proceed with purification?
A3: This is a frequent issue, often caused by residual solvents or low-melting impurities.
-
Causality: Oils are often supercooled liquids or mixtures with a depressed melting point (eutectic mixtures). Residual solvent can act as a plasticizer, preventing crystallization.
-
Solution Workflow:
-
High-Vacuum Drying: First, ensure all volatile solvents are removed by drying the oil under high vacuum, possibly with gentle heating (e.g., 30-40°C), provided the compound is thermally stable.
-
Solvent Trituration/Pulping: Add a non-polar solvent in which your product is poorly soluble but the impurities are, such as n-hexane or diethyl ether.[9] Stir or sonicate the mixture vigorously. This can wash away oily impurities and induce crystallization of the product.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the oil.[10][11] This provides a nucleation site for crystal growth.
-
Vapor Diffusion: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) in a small vial. Place this vial inside a larger, sealed jar containing a poor solvent (e.g., n-pentane or hexane). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your product and often yielding high-quality crystals.[12]
-
Proceed to Chromatography: If the product will not solidify, it can be purified as an oil via column chromatography by dissolving it in a minimal amount of the mobile phase or a slightly stronger solvent and loading it directly onto the column.
-
Q4: My TLC plate shows multiple spots that are very close together. How can I achieve good separation with column chromatography?
A4: Poor separation on TLC indicates that a standard purification will be challenging. The key is to optimize the mobile phase and column parameters.
-
Causality: The close proximity of TLC spots (similar Rf values) means the compounds have very similar polarities and affinities for the stationary phase.
-
Optimization Strategy:
-
Solvent System Screening: Do not rely on a single solvent system. Test various combinations. If a hexane/ethyl acetate system gives poor separation, try a system with different selectivity, like dichloromethane/methanol or toluene/acetone.[7]
-
Reduce Polarity: A common mistake is to use a mobile phase that is too polar. This causes all compounds to move too quickly up the column, resulting in poor separation. Try reducing the percentage of the polar solvent to achieve Rf values between 0.2 and 0.4 for your target compound.
-
Use a High-Efficiency Column: Pack a long, narrow column with fine-mesh silica gel (e.g., 230-400 mesh). This increases the number of theoretical plates and improves resolution.
-
Sample Loading: Load the sample in a highly concentrated band using a minimal amount of solvent. A diffuse starting band is a primary cause of poor separation.
-
Section 3: Detailed Purification Protocols
The following protocols provide step-by-step guidance for the two most effective purification techniques for this compound.
Protocol 1: High-Performance Flash Column Chromatography
This is the most versatile method for purifying this compound from a variety of impurities.[1][13][14]
Step-by-Step Methodology:
-
TLC Analysis & Solvent Selection:
-
Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.
-
Spot on a silica gel TLC plate.
-
Elute with a test solvent system. A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc).
-
Adjust the Hexane:EtOAc ratio until the desired product has an Rf value of approximately 0.25-0.35.[7] This provides the optimal balance between separation and elution time.
-
-
Column Preparation:
-
Select a column with a diameter appropriate for your sample size (a general rule is a 20:1 to 50:1 ratio of silica gel mass to crude product mass).
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with light pressure. Ensure the packed bed is flat and free of cracks or air bubbles.[15]
-
-
Sample Loading:
-
Dissolve the crude product in the minimum possible volume of a suitable solvent (dichloromethane is often a good choice).
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. This technique often results in superior separation.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the pre-determined solvent system.
-
Collect fractions of a consistent volume.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of the product from impurities.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any final traces of solvent.
-
Caption: Workflow for Flash Column Chromatography.
Protocol 2: Recrystallization
If the crude product has a purity of >90%, recrystallization can be an excellent and scalable method to obtain highly pure material.[1][16]
Step-by-Step Methodology:
-
Solvent Selection: This is the most critical step.[16]
-
The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Impurities should either be highly soluble at all temperatures or completely insoluble.
-
Test small amounts of your product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixed systems like ethanol/water or hexane/ethyl acetate).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise, heating the mixture to a gentle boil with stirring.
-
Add just enough hot solvent to fully dissolve the solid. Adding excess solvent will reduce your final yield.[11]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them before the solution cools.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly in a vacuum oven.
-
Caption: Decision tree for selecting a recrystallization solvent.
Section 4: Stability and Storage FAQs
Proper handling and storage are crucial to maintain the purity of your compound.
Q5: How should I properly store purified this compound?
A5: Based on supplier recommendations and the chemical nature of the compound, it should be stored in a tightly sealed container in a refrigerator at 2-8°C.[2][17] It should also be kept in a dark place and sealed under dry conditions to prevent degradation.[17]
Q6: Is the compound sensitive to light or air?
A6: Yes. Iodinated aromatic compounds can be sensitive to light, potentially leading to discoloration or degradation over time. The indazole core can also be susceptible to oxidation. It is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial or a container protected from light.
References
-
Pharmaffiliates. This compound. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
- Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
- Google Patents.
-
NIH National Library of Medicine. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
The Royal Society of Chemistry. A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. [Link]
- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
-
Eureka | Patsnap. Crystallization method of Boc-amino acid. [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]
-
ResearchGate. Isolation And Purification Of Substance By Column Chromatography. [Link]
-
Acta Poloniae Pharmaceutica. Column chromatography as a useful step in purification of diatom pigments. [Link]
-
Semantic Scholar. Research Article Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
Sami Publishing Company. Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. [Link]
-
ResearchGate. Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
NIH National Library of Medicine. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]
Sources
- 1. tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. tsijournals.com [tsijournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 14. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate | 1426425-59-3 [sigmaaldrich.com]
Technical Support Center: Regioselectivity in the Iodination of N-Boc Indazole
Welcome to the technical support guide for navigating the complexities of N-Boc indazole iodination. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you achieve your desired regiochemical outcomes. As Senior Application Scientists, we understand that controlling selectivity is paramount for the successful synthesis of intermediates for downstream applications such as Suzuki and Heck couplings.[1]
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the regioselectivity of this challenging transformation.
Q1: Why is regioselectivity a major issue in the iodination of N-Boc indazole?
A: The challenge of regioselectivity arises from the nuanced electronic nature of the N-Boc protected indazole ring. The indazole core possesses multiple potentially reactive sites for electrophilic aromatic substitution. The C3 position on the pyrazole ring is often electronically activated and sterically accessible.[2] However, positions on the benzene ring (C4, C5, C6, C7) can also react, depending on the reaction conditions and the presence of other substituents. The N-Boc group, while serving as a crucial protecting group, is electron-withdrawing, which deactivates the entire ring system to some extent and can subtly alter the relative reactivity of these positions, leading to potential mixtures of isomers.
Q2: What are the primary target positions for iodination on the N-Boc indazole ring and why?
A: The two most common and synthetically valuable targets are the C3 and C5 positions.
-
3-Iodo-1H-indazole derivatives are key intermediates.[2] The C3-iodo group is readily functionalized through various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or vinyl groups, which is a common strategy in medicinal chemistry.[2][3]
-
5-Iodo-1H-indazole derivatives and other isomers iodinated on the benzene ring are valuable for structure-activity relationship (SAR) studies. Modifying the "southern" benzene portion of the molecule allows researchers to probe interactions with biological targets and optimize properties like potency and metabolic stability.
Q3: How does the N-Boc protecting group specifically influence the reaction's regioselectivity?
A: The N-tert-butoxycarbonyl (Boc) group exerts both electronic and steric effects that influence the iodination outcome:
-
Electronic Effect: As an acyl-type group, the Boc substituent is electron-withdrawing, which reduces the overall nucleophilicity of the indazole ring system compared to an unprotected or N-alkylated indazole. This makes the reaction more sluggish and can necessitate more reactive iodinating agents or harsher conditions.
-
Steric Effect: The bulky tert-butyl group can sterically hinder attack at adjacent positions, primarily C7. However, its influence on the more remote C3 and C5 positions is less direct and is often overridden by electronic factors.
-
Directing Effect: The N-Boc group primarily directs electrophilic attack to the C3 position. However, this direction is not always absolute, and competition with electronically favored positions on the carbocyclic ring (e.g., C5) can lead to isomer mixtures if conditions are not carefully optimized.
Part 2: Troubleshooting Guide - Common Problems & Solutions
This section is structured to provide direct answers to issues you may encounter in the lab.
Problem 1: My iodination reaction is giving very low yields or has failed completely.
A: Low conversion is a common hurdle. The causes can range from reagent quality to suboptimal reaction conditions. Consult the following table for potential causes and solutions.
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Inactive Iodinating Agent | Use freshly opened or purified N-Iodosuccinimide (NIS). Ensure molecular iodine (I₂) has not been exposed to moisture. | NIS can degrade over time. Purity is critical for reproducible results.[4] |
| Insufficient Electrophilicity | If using I₂, consider an additive like periodic acid (H₅IO₆) or a silver salt (e.g., AgNO₃) to generate a more potent iodinating species (I⁺). | For deactivated substrates like N-Boc indazole, I₂ alone may not be electrophilic enough. Activators generate a more reactive "I+" equivalent.[5] |
| Poor Solubility | Ensure your N-Boc indazole is fully dissolved. Change to a more suitable solvent like DMF, THF, or CH₂Cl₂. | The reaction can only occur in the solution phase. Incomplete dissolution will drastically lower the effective concentration and reaction rate. |
| Temperature Too Low | Gradually increase the reaction temperature. For stubborn reactions, gentle heating (e.g., 40-50 °C) may be required. | Electrophilic aromatic substitutions on deactivated rings often require thermal energy to overcome the activation barrier. |
| Incorrect Stoichiometry | Use a slight excess of the iodinating agent (e.g., 1.1-1.2 equivalents). | This ensures the limiting reagent (N-Boc indazole) is fully consumed. |
Problem 2: I'm getting a mixture of 3-iodo and 5-iodo isomers. How can I improve the regioselectivity?
A: This is the central challenge. Achieving high regioselectivity requires carefully tuning your reaction conditions to favor one position over the other. The logical workflow below can guide your experimental design.
Caption: Decision workflow for achieving regioselective iodination.
-
To Favor C3-Iodination: The C3 position is generally the kinetic site of electrophilic attack. Using a moderately reactive electrophile like N-Iodosuccinimide (NIS) in a non-polar aprotic solvent (DCM or THF) at room temperature or below often provides the best selectivity for the 3-iodo isomer. An alternative, highly reliable route is to iodinate the unprotected indazole first using I₂ and a base like KOH in DMF, which is known to be highly selective for C3, and then subsequently protect the nitrogen with (Boc)₂O.[2][3]
-
To Favor C5-Iodination: Direct electrophilic iodination at C5 on an unsubstituted N-Boc indazole is difficult to achieve with high selectivity. The most practical and reliable strategy is to reverse the order of operations: start with commercially available 5-iodo-1H-indazole and protect it with di-tert-butyl dicarbonate ((Boc)₂O). This substrate-controlled approach guarantees the desired regiochemistry. For more complex substrates, advanced methods like Directed ortho Metalation (DoM) could be employed if a suitable directing group is present on the benzene ring, but this falls outside the scope of direct iodination.[6]
Problem 3: My reaction is producing di-iodinated products.
A: The formation of di-iodo species indicates that the reaction is too reactive or is running for too long.
-
Control Stoichiometry: Reduce the equivalents of your iodinating agent to 1.0-1.05. This ensures there isn't a large excess available to react a second time after the desired mono-iodination has occurred.
-
Lower the Temperature: Perform the reaction at 0 °C or even -78 °C. This will slow the rate of the second iodination more significantly than the first, improving selectivity.
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of starting material. Quench the reaction as soon as the starting material is gone to prevent the product from over-reacting.
Problem 4: I am observing significant loss of the N-Boc protecting group during the reaction.
A: The Boc group is notoriously labile to acid. Unexpected deprotection is almost always caused by acidic conditions, which can be generated in situ.
-
Avoid Lewis Acids: Do not use Lewis acid additives (e.g., AlCl₃, FeCl₃) to activate your iodinating agent, as they will rapidly cleave the Boc group.
-
Buffer the Reaction: If your reaction generates an acid byproduct (like HI), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to act as a scavenger.
-
Check Your Reagents: Ensure your solvent is not contaminated with acid. Use freshly distilled or anhydrous grade solvents. Some grades of CDCl₃ for NMR can be acidic and cause slow deprotection if a sample is left sitting for an extended period. A report has noted that N-Boc deprotection can occur under microwave heating conditions during subsequent coupling reactions, highlighting its sensitivity.[3]
Part 3: Validated Experimental Protocols
The following protocols are based on established methodologies and are designed to be self-validating starting points for your research.
Protocol 1: High-Yield Synthesis of 1-Boc-indazole (Starting Material)
This initial step is critical for ensuring the quality of your starting material.
Caption: Workflow for the N-Boc protection of indazole.
Procedure:
-
To a solution of 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M), add triethylamine (TEA, 1.5 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the solution.
-
Finally, add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature overnight. Monitor by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield 1-Boc-indazole as a white solid.[3]
Protocol 2: Regioselective Synthesis of 1-Boc-3-iodo-1H-indazole
This protocol is optimized for selective iodination at the C3 position.
Procedure:
-
Dissolve 1-Boc-indazole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) or THF (~0.1 M) in a flask protected from light.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 10 minutes.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography (e.g., 5-15% ethyl acetate in hexanes) to afford 1-Boc-3-iodo-1H-indazole.
References
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
- Methods for preparing indazole compounds. (2006). Google Patents.
- Lefebvre, V., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
-
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron, 66(47), 9150-9157. Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PubMed Central. Available from: [Link]
-
Iodination reaction of commercial indazole. (n.d.). ResearchGate. Available from: [Link]
-
Shaik, A. B., et al. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Available from: [Link]
-
Abdou, Y., et al. (2022). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PubMed Central. Available from: [Link]
-
Synthesis and reactivity of azole-based iodazinium salts. (2022). Beilstein Journals. Available from: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. Available from: [Link]
-
Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Available from: [Link]
Sources
- 1. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 6. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Challenges in the N-Protection of 5-Iodo-1H-Indazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the N-protection of 5-iodo-1H-indazole. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical heterocyclic scaffold. The indazole nucleus is a key pharmacophore in numerous therapeutic agents, including kinase inhibitors like Pazopanib.[1][2] However, its synthetic utility is often complicated by challenges in regioselectively protecting the nitrogen atoms of the pyrazole ring.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and build a robust, predictable synthetic strategy.
Troubleshooting Guide: From Mixed Isomers to Pure Product
This section addresses specific experimental issues you may encounter. The core challenge in protecting 5-iodo-1H-indazole is controlling the regioselectivity of the reaction, as direct alkylation or acylation often leads to a mixture of N1 and N2 substituted products.[2]
Q1: My N-protection reaction is yielding an inseparable mixture of N1 and N2 isomers. How can I achieve regioselectivity?
This is the most common challenge. Achieving high regioselectivity is not accidental; it's a deliberate outcome based on a mechanistic understanding of the indazole system. The ratio of N1 to N2 products is governed by a delicate interplay of steric hindrance, electronics, and reaction conditions which can favor either kinetic or thermodynamic control.
The Underlying Chemistry: Tautomers and the Indazolide Anion
The indazole ring exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[3][4][5] When a base is used, it deprotonates the N-H bond to form a common indazolide anion. This anion has nucleophilic character at both nitrogen atoms. The incoming electrophile (your protecting group precursor) can then attack either N1 or N2. Your goal is to force its hand.
Caption: Tautomerism and competing N1/N2 alkylation pathways.
Strategy 1: Favoring the N1 Isomer (Thermodynamic Product)
The N1-substituted indazole is generally the more thermodynamically stable product.[5] Therefore, conditions that allow for equilibration will typically favor the N1 isomer.
-
Mechanism Insight : The N1 position is less sterically hindered and benefits from favorable aromatic stabilization in the final product.
-
Recommended Protocol : A combination of a strong, non-nucleophilic hydride base in an aprotic solvent is highly effective. The use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide excellent N1 selectivity (>99%) for many indazole substrates.[4][6]
-
Causality : NaH irreversibly deprotonates the indazole, and the resulting sodium indazolide salt likely exists in a state that favors electrophilic attack at the N1 position. The reaction is driven towards the most stable product.
Strategy 2: Favoring the N2 Isomer (Kinetic Product)
Achieving N2 selectivity often involves sterically demanding conditions or reaction pathways that circumvent the standard indazolide anion.
-
Mechanism Insight : The N2 atom is more sterically hindered by the fused benzene ring. To favor attack here, you can either use a very bulky protecting group that cannot physically access the N1 position, or use conditions that favor the less stable 2H-tautomer as the reactive species.
-
Recommended Protocol 1 (Acid-Catalyzed) : The use of alkyl 2,2,2-trichloroacetimidates as electrophiles under acidic conditions (e.g., TfOH) can provide high N2 selectivity.[3][7] The proposed mechanism involves protonation of the imidate, which is then attacked by the N2-nitrogen of the indazole.[3]
-
Recommended Protocol 2 (Steric Influence) : For certain substrates, particularly those with a substituent at the C7 position (adjacent to N1), steric hindrance can naturally direct incoming electrophiles to the N2 position, even under basic conditions.[4][6]
Q2: I'm observing significant de-iodination as a side reaction. How can I prevent this?
The carbon-iodine bond is the weakest of the carbon-halogen bonds and can be susceptible to reductive cleavage, a process known as hydrodehalogenation or simply "de-iodination".[8]
-
Common Causes :
-
Palladium Catalysis : If you are performing a cross-coupling reaction on another part of the molecule, residual palladium catalyst can promote de-iodination as a side reaction.[8]
-
Reducing Agents : The presence of certain bases, additives, or even the iodide anion (I⁻) itself can act as a reducing agent.[8]
-
Light Exposure : Aryl iodides can be light-sensitive, and photochemical pathways can induce cleavage.[8]
-
Elevated Temperatures : High reaction temperatures can increase the rate of this and other decomposition pathways.[8]
-
-
Troubleshooting Steps :
-
Work in the Dark : Protect your reaction vessel from light by wrapping it in aluminum foil, especially if the reaction is prolonged.
-
Lower the Temperature : If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use Purified Reagents : Ensure bases and solvents are free from impurities that could act as reducing agents.
-
Inert Atmosphere : Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative or reductive side reactions mediated by atmospheric components.
-
Reagent Choice : Be mindful that certain conditions, like using strong reducing bases, may exacerbate the problem.
-
Q3: The N1 and N2 isomers are very difficult to separate. What purification strategies do you recommend?
The similar polarity of N1 and N2 isomers makes their separation by standard column chromatography challenging.
-
Strategy 1: Optimize Chromatography :
-
Solvent System : Experiment with a wide range of solvent systems. A shallow gradient (e.g., 0-20% Ethyl Acetate in Hexanes over many column volumes) can improve resolution. Sometimes, adding a small amount of a third solvent like dichloromethane or a trace of acetic acid (for acidic compounds) or triethylamine (for basic compounds) can significantly alter selectivity.
-
Stationary Phase : If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase C18 column.
-
-
Strategy 2: Recrystallization : This can be a highly effective method for obtaining a single, pure isomer, especially on a larger scale.
-
Solvent Screening : Test a variety of single and mixed solvent systems (e.g., acetone/water, ethanol/hexanes, ethyl acetate/heptane) to find conditions where one isomer crystallizes out while the other remains in the mother liquor.[9]
-
Q4: How can I definitively identify my products as the N1 or N2 isomer?
Unambiguous structural assignment is critical. While 1D ¹H NMR is useful, 2D NMR techniques provide definitive proof.
-
Key Technique: Heteronuclear Multiple Bond Correlation (HMBC) : This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.
-
For the N1-isomer : Look for a correlation between the protons of the N-protecting group and the C7a carbon of the indazole ring.
-
For the N2-isomer : Look for a correlation between the protons of the N-protecting group and both the C3 and C7a carbons.
-
-
Supporting Technique: Nuclear Overhauser Effect (NOE) :
-
For the N1-isomer : Irradiation of the protons on the substituent at N1 should show an NOE enhancement to the proton at C7.
-
Frequently Asked Questions (FAQs)
Q1: Why is N-protection of 5-iodo-1H-indazole even necessary?
The N-H proton of the indazole ring is acidic and the nitrogen atoms are nucleophilic. Protection is necessary to prevent unwanted side reactions during subsequent synthetic steps.[10] For example, if you plan to perform a metal-catalyzed cross-coupling reaction (like Suzuki or Buchwald-Hartwig) at the C5-iodine position, a free N-H group can interfere with the catalyst or undergo undesired side reactions.[11] A protecting group acts as a temporary mask, rendering the nitrogen non-nucleophilic and non-acidic.[10]
Q2: What are the most common N-protecting groups for indazoles and their pros and cons?
The choice of protecting group is critical and depends on the stability required for subsequent reaction steps and the conditions needed for its eventual removal.
| Protecting Group | Structure | Introduction Conditions | Removal Conditions | Pros & Cons |
| Boc (tert-butyloxycarbonyl) | -(C=O)O-tBu | Boc₂O, DMAP, base (e.g., Et₃N) | Strong acid (TFA, HCl) | Pros: Robust, common. Cons: Acid-labile protecting group, may not be suitable if other acid-sensitive groups are present.[12] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | -CH₂OCH₂CH₂Si(CH₃)₃ | SEM-Cl, Base (e.g., NaH) | Fluoride source (TBAF) or acid | Pros: Very stable to a wide range of conditions. Orthogonal to many other groups. Cons: Reagent is more expensive. |
| THP (Tetrahydropyranyl) | 2-tetrahydropyranyl | Dihydropyran, Acid catalyst (e.g., PPTS) | Acidic hydrolysis (e.g., aq. HCl) | Pros: Inexpensive, easy to introduce. Cons: Creates a new stereocenter, potentially complicating NMR spectra. Acid-labile.[13] |
| Ts (p-toluenesulfonyl) | -SO₂-C₆H₄-CH₃ | Ts-Cl, Base (e.g., K₂CO₃) | Harsh conditions (e.g., Mg/MeOH, SmI₂) | Pros: Very stable, electron-withdrawing nature alters ring reactivity. Cons: Difficult to remove.[13] |
| Bn (Benzyl) | -CH₂-Ph | Bn-Br, Base (e.g., NaH, K₂CO₃) | Catalytic Hydrogenation (H₂, Pd/C) | Pros: Stable to acid/base. Cons: Hydrogenolysis conditions can reduce other functional groups and cause de-iodination. |
Q3: How does the iodine at the C5 position influence N1/N2 selectivity?
The electronic effect of the iodine at C5 is relatively modest and generally does not exert strong directing control over N1/N2 selectivity compared to the overwhelming influence of reaction conditions (base, solvent) and the steric profile of the protecting group. The primary drivers remain the factors that dictate kinetic versus thermodynamic control.[5]
Q4: What is the practical difference between kinetic and thermodynamic control for this reaction?
Understanding this concept is key to troubleshooting regioselectivity.
-
Kinetic Control : The reaction is run under conditions (often low temperature, strong non-equilibrating conditions) where the product that forms fastest is the major product. This is often the less stable isomer (typically N2 for indazoles).
-
Thermodynamic Control : The reaction is run under conditions (often higher temperature, reversible conditions) that allow the initially formed products to equilibrate. Over time, the reaction mixture will be dominated by the most stable product, which for indazoles is typically the N1 isomer.[4][5]
Caption: Decision workflow for regioselective N-protection.
Experimental Protocols
Protocol 1: General Procedure for Selective N1-Alkylation[2]
This protocol is adapted from literature procedures favoring the thermodynamic N1 product.
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere (Argon or N₂), add 5-iodo-1H-indazole (1.0 eq) and anhydrous dioxane (or THF).
-
Deprotonation : Cool the solution to 0 °C in an ice bath. Add cesium carbonate (Cs₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stirring : Allow the mixture to stir at room temperature for 30 minutes.
-
Addition of Electrophile : Add the desired alkylating agent (e.g., methyl tosylate, 1.5 eq).
-
Reaction : Heat the reaction mixture to 90 °C and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup : Cool the mixture to room temperature, pour it into ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by column chromatography on silica gel to yield the N1-alkylated product.
Protocol 2: General Procedure for Selective N2-Alkylation via Mitsunobu Reaction[2]
This protocol provides an alternative route that often favors the N2 product.
-
Preparation : To a solution of 5-iodo-1H-indazole (1.0 eq) in anhydrous THF (or Dioxane), add triphenylphosphine (PPh₃, 2.0 eq) and the desired alcohol (e.g., methanol, 2.2 eq) at 0 °C.
-
Addition of Azodicarboxylate : Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 eq) dropwise.
-
Reaction : Allow the reaction to warm to room temperature and then heat to 50 °C for 2-3 hours, monitoring by TLC or LC-MS.
-
Workup : Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification : Purify the residue by column chromatography on silica gel. The triphenylphosphine oxide byproduct can be tricky to remove, but careful chromatography should yield the pure N2-alkylated product.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. (n.d.). WuXi Biology. Retrieved January 23, 2026, from [Link]
-
Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]
-
5-Iodo-1H-indazole. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds?. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]
-
A Novel 5'-Iodonucleoside Allows Efficient Nonenzymatic Ligation of Single-stranded and Duplex DNAs. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
- Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
- Methods for preparing indazole compounds. (n.d.). Google Patents.
- Substituted indazoles useful for treatment and prevention of allergic and/or inflammatory diseases in animals. (n.d.). Google Patents.
-
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (2009). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing tert-Butyl 5-iodo-1H-indazole-1-carboxylate in Catalytic Reactions
Welcome to our dedicated technical support guide for researchers working with tert-butyl 5-iodo-1H-indazole-1-carboxylate. This resource is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during its use in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the knowledge to anticipate and prevent the decomposition of this valuable building block, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing significant formation of the de-iodinated byproduct, 5-iodo-1H-indazole, in my Suzuki-Miyaura coupling reaction. What is the likely cause?
A1: The loss of the iodine atom, or de-iodination, is a common side reaction for aryl iodides, especially those with electron-donating groups that can stabilize radical intermediates. This can be exacerbated by elevated temperatures, prolonged reaction times, or exposure to light. In the context of a Suzuki-Miyaura coupling, this side reaction can also be promoted by certain palladium catalysts and reaction conditions.
Q2: My reaction is yielding the N-Boc deprotected starting material. Why is the Boc group being cleaved under my reaction conditions?
A2: While the tert-butoxycarbonyl (Boc) protecting group is generally stable to many reaction conditions, it can be labile under acidic conditions.[1][2] However, in the context of cross-coupling reactions, which are typically run under basic conditions, Boc-group cleavage can still occur, particularly with the use of strong bases (e.g., NaOtBu) or at higher temperatures.[3] Certain heterocyclic systems, like indazoles, can be more susceptible to base-mediated Boc cleavage.[3]
Q3: I am struggling with low yields and a complex mixture of byproducts in my Buchwald-Hartwig amination. Could the starting material be decomposing?
A3: Yes, decomposition of this compound is a strong possibility. In Buchwald-Hartwig aminations, aryl iodides can sometimes be challenging substrates, as the iodide generated during the reaction can have an inhibitory effect on the palladium catalyst.[4] Furthermore, the combination of a strong base and heat required for many Buchwald-Hartwig reactions can promote both de-iodination and N-Boc cleavage.
Troubleshooting Guide: A Mechanistic Approach to Preventing Decomposition
Navigating the stability of this compound requires a systematic approach to reaction optimization. The following guide breaks down the key parameters to consider, with a focus on the underlying chemical principles.
Understanding the Decomposition Pathways
Two primary decomposition pathways threaten the integrity of your starting material: N-Boc cleavage and de-iodination .
-
N-Boc Cleavage: This is often initiated by acidic or strongly basic conditions. The mechanism under basic conditions can involve the formation of a six-membered chelate between a metal cation from the base and the carbonyl oxygens of the Boc group, leading to its fragmentation.[5]
-
De-iodination: This can occur through several mechanisms, including radical-mediated pathways. The relatively weak C-I bond is susceptible to homolytic cleavage, especially at elevated temperatures or upon exposure to light.
Caption: Primary decomposition pathways for this compound.
Strategic Selection of Reaction Components
The choice of catalyst, ligand, base, and solvent can profoundly impact the stability of your substrate.
| Parameter | Recommendation for Stability | Rationale |
| Palladium Precatalyst | Use a well-defined precatalyst (e.g., a G3 or G4 palladacycle). | These form the active Pd(0) species more cleanly and at lower temperatures, reducing the thermal stress on the substrate.[4] |
| Ligand | For Suzuki: SPhos or XPhos. For Buchwald-Hartwig: Josiphos or a biarylphosphine ligand. | Bulky, electron-rich ligands can stabilize the palladium center, promoting the desired cross-coupling over side reactions. They can also facilitate reductive elimination at lower temperatures.[6][7] |
| Base | Use a weaker, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄). | Strong bases like NaOtBu can promote N-Boc cleavage.[3] Weaker bases are often sufficient for transmetalation in Suzuki couplings and can be effective in Buchwald-Hartwig aminations with the right ligand. |
| Solvent | Aprotic polar solvents (e.g., Dioxane, THF, Toluene). | These solvents are generally compatible with both the substrate and the catalytic cycle. Avoid protic solvents which can participate in protodeboronation in Suzuki reactions. |
Optimizing Reaction Conditions
Fine-tuning the reaction environment is critical for minimizing decomposition.
Caption: Key reaction parameters to adjust to minimize substrate decomposition.
-
Temperature: Aim for the lowest possible temperature that allows for a reasonable reaction rate. High temperatures accelerate both N-Boc cleavage and de-iodination.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to potentially degrading conditions.
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture. Oxygen can participate in radical pathways that can lead to de-iodination.
-
Radical Scavengers: In cases of persistent de-iodination, the addition of a radical scavenger like TEMPO or BHT can be beneficial. However, their compatibility with the specific catalytic cycle should be confirmed.
Validated Experimental Protocols
The following protocols have been designed to minimize the decomposition of this compound.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Decomposition
This protocol employs a milder base and a well-defined palladium precatalyst to reduce the risk of side reactions.
Materials:
-
This compound
-
Arylboronic acid
-
SPhos Pd G3 precatalyst
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Degassed water
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and SPhos Pd G3 (0.02 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Stir the reaction mixture at a controlled temperature (start with 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Enhanced Substrate Stability
This protocol utilizes a weaker base and a specific ligand to promote C-N bond formation while preserving the starting material's integrity.
Materials:
-
This compound
-
Amine coupling partner
-
Pd₂(dba)₃
-
Josiphos ligand (e.g., CyPF-tBu)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 equiv) and the Josiphos ligand (0.03 equiv) to a dry reaction vessel.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and Cs₂CO₃ (1.5 equiv).
-
Seal the vessel and heat the reaction mixture to 80-100 °C, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
References
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health. [Link]
-
Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles. ResearchGate. [Link]
-
Bases. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bases - Wordpress [reagents.acsgcipr.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of tert-Butyl 5-iodo-1H-indazole-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 5-iodo-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are looking to safely and efficiently scale up the production of this key synthetic intermediate. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including their use as anti-inflammatory and anti-cancer agents.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen provides stability during subsequent synthetic transformations, while the iodo group at the 5-position serves as a versatile handle for cross-coupling reactions.
This document provides a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
I. Recommended Scalable Synthesis Protocol
The following protocol details the N-Boc protection of 5-iodo-1H-indazole. This procedure is optimized for safety and scalability.
Reaction Scheme:
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles | Equivalents |
| 5-Iodo-1H-indazole | 244.03 | 10.0 g | 40.98 mmol | 1.0 |
| Sodium Hydride (60% in oil) | 40.00 (NaH) | 1.80 g | 45.07 mmol | 1.1 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 9.85 g | 45.13 mmol | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| Saturated aq. NH₄Cl | - | 50 mL | - | - |
| Ethyl Acetate | - | 300 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 5-iodo-1H-indazole (10.0 g, 40.98 mmol) and anhydrous THF (100 mL) to a dry 500 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.80 g, 45.07 mmol) in small portions.
-
Causality: The indazole N-H is acidic and is deprotonated by the strong base NaH to form the corresponding sodium salt. This increases the nucleophilicity of the nitrogen atom for the subsequent reaction with (Boc)₂O.
-
Safety: The addition of NaH is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and add the reagent slowly to control the reaction rate.[3][4][5]
-
-
Reaction Monitoring: Stir the mixture at 0 °C for 30-60 minutes. The evolution of hydrogen gas should cease, and the solution may become a slurry.
-
Boc Protection: Dissolve di-tert-butyl dicarbonate (9.85 g, 45.13 mmol) in anhydrous THF (100 mL) and add it to the dropping funnel. Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Causality: The indazolide anion attacks one of the carbonyl carbons of (Boc)₂O in a nucleophilic acyl substitution reaction, leading to the formation of the N-Boc protected product.
-
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (150 mL) and water (50 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with water (100 mL) and then brine (100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the pure this compound as a solid.[6]
II. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Sodium Hydride (due to moisture exposure).2. Insufficiently dried solvent or glassware.3. Low quality (Boc)₂O. | 1. Use a fresh, unopened container of NaH. Ensure it is handled under strictly anhydrous conditions.[3][7]2. Flame-dry all glassware under vacuum and use freshly distilled or commercially available anhydrous solvents.3. Check the purity of the (Boc)₂O. If it is old, it may have degraded. |
| Incomplete Reaction | 1. Insufficient amount of NaH or (Boc)₂O.2. Reaction time is too short. | 1. Use 1.1-1.2 equivalents of both NaH and (Boc)₂O to ensure the reaction goes to completion.2. Allow the reaction to stir for a longer period (up to 24 hours) and monitor by TLC. |
| Formation of Side Products | 1. N2-Boc Isomer: The Boc group has attached to the N2 position of the indazole ring.2. Starting Material Remains: The reaction has not gone to completion. | 1. The formation of the N1-isomer is generally thermodynamically favored.[8] Ensure the reaction is allowed to stir for a sufficient time at room temperature. The N2-isomer can often be separated by column chromatography.2. See "Incomplete Reaction" above. |
| Difficult Purification | 1. The product is an oil or difficult to crystallize.2. Co-elution of impurities during column chromatography. | 1. The product is reported as a solid.[6] If an oil is obtained, try triturating with a non-polar solvent like hexanes or pentane to induce crystallization.2. Optimize the solvent system for column chromatography. A shallow gradient can improve separation. |
| Exothermic Reaction/Runaway | 1. Addition of NaH too quickly.2. Quenching with a protic solvent at a non-controlled temperature. | 1. Always add NaH in small portions to a cooled solution (0 °C) to manage the exotherm and hydrogen evolution.2. The quenching step is also exothermic. Always perform the quench at 0 °C and add the quenching agent dropwise. |
III. Frequently Asked Questions (FAQs)
Q1: Why is the N-Boc protection of the indazole necessary?
A1: The Boc (tert-butoxycarbonyl) group is a common nitrogen protecting group in organic synthesis.[9][10] It prevents the acidic N-H proton of the indazole from interfering with subsequent reactions, particularly those involving strong bases or organometallic reagents. The Boc group is stable to a wide range of reaction conditions but can be easily removed under acidic conditions.[8][11]
Q2: Are there alternative bases to Sodium Hydride (NaH)?
A2: Yes, other bases can be used. For instance, a combination of di-tert-butyl dicarbonate with 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane is a common method for Boc protection.[6] However, for scaling up, the use of NaH in THF is often preferred due to its low cost and the straightforward removal of byproducts.
Q3: What are the main safety concerns with the reagents used in this synthesis?
A3:
-
Sodium Hydride (NaH): A pyrophoric solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and in anhydrous solvents.[3][4][12]
-
Di-tert-butyl dicarbonate ((Boc)₂O): It is a lachrymator, corrosive, and can cause respiratory irritation.[13][14][15][16] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Tetrahydrofuran (THF): A flammable liquid that can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-stabilized anhydrous THF.
Q4: How can I confirm the identity and purity of the final product?
A4: The structure and purity of this compound can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (344.15 g/mol ).[17]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point: To compare with literature values.
Q5: What are the appropriate storage conditions for the final product?
A5: The product should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage, refrigeration (2-8 °C) is recommended.[18]
IV. References
-
Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
-
Royal Society of Chemistry. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
-
National Institutes of Health. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. [Link]
-
Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]
-
ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
-
New Jersey Department of Health. Hazard Summary: Sodium Hydride. [Link]
-
Pharmaffiliates. Chemical Name : this compound. [Link]
-
Royal Society of Chemistry. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Reddit. How does /r/chemistry handle sodium hydride?. [Link]
-
ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]
-
ResearchGate. The Continuous-flow Synthesis of 1H-Indazoles via Reaction of o-Fluorobenzaldehydes with tert-Butyl Carbazate under High Teperature. [Link]
-
PanReac AppliChem. 102510 - Di-tert-butyl dicarbonate - Safety Data Sheet. [Link]
-
Novachem. Di-tert-butyl dicarbonate. [Link]
-
Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
ResearchGate. Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. [Link]
-
National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
ACS Publications. The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. [Link]
-
ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. [Link]
-
Diva-Portal.org. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. nj.gov [nj.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. carlroth.com [carlroth.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. dl.novachem.com.au [dl.novachem.com.au]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. 5-Iodo-1H-indole, N-BOC protected | 374818-66-3 [chemicalbook.com]
Technical Support Center: Overcoming Poor Reactivity in Cross-Coupling Reactions of Iodoindazoles
Prepared by the Applications Science Team
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with iodoindazoles in cross-coupling reactions. The unique electronic properties of the indazole ring system, while valuable in medicinal chemistry, can present significant challenges in achieving high-yielding and clean transformations.[1][2][3] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental failures in a question-and-answer format. We diagnose the likely cause and provide a clear path to resolution.
Question 1: My Suzuki-Miyaura reaction with a 3-iodoindazole has stalled or is giving very low yield. What's going wrong?
This is a common issue. The indazole moiety itself can be the problem. The nitrogen atoms in the ring can act as chelating ligands for the palladium catalyst, effectively poisoning it and preventing it from participating in the catalytic cycle.[4]
Probable Causes & Recommended Solutions:
-
Catalyst Inhibition by Indazole Nitrogen:
-
Explanation: The lone pairs on the indazole nitrogens can coordinate to the palladium center, leading to inactive catalyst species.
-
Solution 1: N-H Protection: While not always necessary, protecting the N-H proton with a group like Boc (di-tert-butyl dicarbonate) can prevent this coordination and often dramatically improves yields.[1] However, some studies have developed successful protocols for unprotected indazoles.[5]
-
Solution 2: Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or ferrocene-based ligands like dppf).[2] These ligands promote the crucial oxidative addition step and help stabilize the active Pd(0) catalyst, making it less susceptible to inhibition.
-
-
Inefficient Oxidative Addition:
-
Explanation: The oxidative addition of the Pd(0) catalyst to the C-I bond is a critical, often rate-limiting, step. Electron-rich indazoles can make this step more difficult.[6]
-
Solution: Microwave Irradiation: Performing the reaction under microwave irradiation can provide the necessary energy to overcome the activation barrier, often leading to significantly higher yields and shorter reaction times.[5][7] A typical condition might be 120 °C for 40 minutes.[5]
-
-
Inappropriate Base or Solvent:
-
Explanation: The choice of base and solvent is critical for the transmetalation step and overall catalyst stability.[8]
-
Solution: For Suzuki couplings, a common and effective system is K₃PO₄ or Cs₂CO₃ as the base in a solvent mixture like dioxane/water or DMF.[9] Using ionic liquids like BMImBF₄ can also improve yields and prevent the formation of palladium black (inactive aggregated palladium).[2]
-
Question 2: I'm observing significant homocoupling of my boronic acid partner in a Suzuki reaction. How can I minimize this?
Homocoupling (dimerization of the boronic acid) is a classic side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen or the use of certain palladium precursors.
Probable Causes & Recommended Solutions:
-
Presence of Oxygen:
-
Explanation: Oxygen can promote the oxidative homocoupling of boronic acids.[10]
-
Solution: Ensure your reaction is thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes prior to adding the catalyst and reagents, or by using several freeze-pump-thaw cycles.
-
-
Catalyst Precursor:
-
Explanation: Using a Pd(II) salt (like Pd(OAc)₂) as a precatalyst requires an initial reduction to the active Pd(0) species. This process can sometimes favor boronic acid homocoupling.[10]
-
Solution: Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use modern, well-defined palladium precatalysts that are designed for clean and efficient generation of the active Pd(0) catalyst in situ.[11]
-
Question 3: My Heck reaction with 3-iodoindazole and an acrylate is failing, and I see many unwanted byproducts.
The Heck reaction with indazoles can be less efficient than Suzuki couplings, particularly at the C-3 position. The unprotected N-H group is often the primary culprit for side reactions.[1]
Probable Causes & Recommended Solutions:
-
N-H Interference and Side Reactions:
-
Explanation: The acidic N-H proton can react with the base or participate in unwanted side reactions, leading to a complex mixture. The Heck reaction often demands protection of the N-H group to achieve good results.[1]
-
Solution: Protect the indazole nitrogen with a robust group like Boc or SEM (2-(trimethylsilyl)ethoxymethyl). This blocks the N-H reactivity and directs the reaction to the desired C-C coupling.
-
-
Catalyst Deactivation:
-
Explanation: As with other couplings, catalyst deactivation can be a problem.[12]
-
Solution: Consider using more robust catalyst systems. While traditional Pd(OAc)₂/PPh₃ can work, exploring different phosphine ligands or N-heterocyclic carbene (NHC) ligands may improve catalyst lifetime and turnover.[13]
-
Question 4: I'm attempting a Buchwald-Hartwig amination on my iodoindazole, but the reaction is sluggish and gives a mix of C-amination and N-arylation.
This is a classic selectivity challenge with N-H containing heterocycles.[14] Both the amine nucleophile and the indazole N-H are potential coupling partners.
Probable Causes & Recommended Solutions:
-
Competition between C-N and N-N Coupling:
-
Explanation: The palladium catalyst can react with either the desired amine nucleophile or the deprotonated indazole itself, leading to undesired N-arylation (homo-coupling of the indazole).[4]
-
Solution: Use of a Strong, Non-Nucleophilic Base: Employing a strong base like LiHMDS (Lithium bis(trimethylsilyl)amide) is often effective. LiHMDS can deprotonate both the amine and the indazole N-H, but the resulting lithium salts have different reactivities, which can favor the desired C-N bond formation.[4] This strategy has proven successful for the cross-coupling of unprotected halo-indoles.[4]
-
-
Ligand-Catalyst Mismatch:
-
Explanation: The ligand plays a crucial role in controlling the reactivity and selectivity of the catalyst.
-
Solution: Use bulky, electron-rich biarylphosphine ligands such as XPhos or DavePhos. These ligands are well-established for promoting challenging Buchwald-Hartwig aminations by facilitating both oxidative addition and reductive elimination.[4][15]
-
Frequently Asked Questions (FAQs)
Q: Is N-H protection generally required for cross-coupling iodoindazoles?
A: It depends on the reaction type and specific substrate.
-
For Sonogashira and Heck reactions , N-protection is often crucial to prevent side reactions and achieve good yields.[1][16]
-
For Suzuki-Miyaura reactions , successful couplings have been reported on both protected and unprotected indazoles.[1][5] If you are facing low yields with an unprotected indazole, N-protection is a primary troubleshooting step.
-
For Buchwald-Hartwig aminations , while challenging, protocols using strong bases like LiHMDS have been developed to enable coupling on the unprotected heterocycle.[4]
Q: Which position on the indazole ring is most reactive for cross-coupling?
A: The reactivity generally follows the trend of other aryl halides, with the C-I bond being highly reactive. Functionalization at the C-3 position is common and synthetically valuable for producing pharmaceutical precursors.[2] However, the electronic nature of the ring and the presence of substituents can influence reactivity.
Q: What are the best general starting conditions for a Suzuki-Miyaura coupling of a 3-iodoindazole?
A: A robust starting point would be:
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a modern precatalyst like PdCl₂(dppf) (2-5 mol%).[2]
-
Ligand: If using a simple palladium source like Pd₂(dba)₃, add a ligand like XPhos or SPhos (4-10 mol%).
-
Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents).
-
Solvent: A degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 ratio) or DMF.[5][9]
-
Temperature: 80-110 °C, or consider microwave irradiation at 120 °C for faster reaction times.[5]
Q: Can copper catalysts be used for N-arylation of indazoles instead of palladium?
A: Yes, copper-catalyzed N-arylation (Ullmann-type reaction) is a viable alternative for forming C-N bonds with the indazole nitrogen.[17][18] These reactions often use a copper(I) source like CuI with a ligand such as 1,10-phenanthroline.[19] This can be a useful strategy if you specifically want to achieve N-arylation and avoid C-coupling.
Data & Protocols
Table 1: Recommended Starting Conditions for Common Cross-Coupling Reactions
| Reaction Type | Iodoindazole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Key Refs |
| Suzuki-Miyaura | 3-Iodo-1H-indazole (unprotected) | Vinylboronate | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3) | Dioxane/H₂O | 120 (MW) | [5] |
| Suzuki-Miyaura | 3-Iodo-1-(Boc)-indazole | Arylboronic Acid | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | DMF/H₂O | 80 | [2] |
| Heck | 3-Iodo-1-(SEM)-indazole | Methyl Acrylate | Pd(OAc)₂ (10) | PPh₃ (20) | Et₃N (2) | DMF | 100 | [1] |
| Sonogashira | 3-Iodo-1-(Boc)-indazole | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5), CuI (10) | - | Et₃N (3) | THF | 60 | [16] |
| Buchwald-Hartwig | 4-Iodo-1H-indazole (unprotected) | Primary Amine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (2.2) | THF | 65 | [4] |
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Vinylation of Unprotected 3-Iodoindazole
This protocol is adapted from Org. Biomol. Chem., 2018, 16, 6443-6449.[5]
-
Reagent Preparation: To a 10 mL microwave-safe reaction tube equipped with a magnetic stir bar, add 3-iodo-1H-indazole (1.0 equiv), pinacol vinyl boronate (1.5 equiv), and potassium phosphate (K₃PO₄) (3.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of degassed 1,4-dioxane and water (to achieve a substrate concentration of ~0.1 M).
-
Catalyst Addition: Add Pd(OAc)₂ (0.05 equiv) and SPhos (0.10 equiv) to the tube.
-
Reaction Setup: Seal the tube tightly with a cap.
-
Microwave Irradiation: Place the sealed tube in the cavity of a microwave reactor. Irradiate the mixture at 120 °C for 40 minutes with stirring.
-
Workup: After the reaction is complete and has cooled to room temperature, dilute the mixture with brine (50 mL). Extract the aqueous layer with ethyl acetate (3 x 45 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to yield the desired 3-vinylindazole product.
Visualizing the Troubleshooting Process
A logical workflow can simplify the process of diagnosing a failed reaction. The following diagram illustrates a typical decision-making process when encountering low yields.
Caption: Troubleshooting workflow for low-yield iodoindazole cross-coupling.
References
-
Al-Jaber, H. A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2043. [Link]
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in palladium-catalyzed cross-coupling reactions: a unified library of palladium precatalysts. Nature, 509(7500), 299–309. [Link]
-
Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in transition metal (Pd, Ni, Fe)-catalyzed cross-coupling reactions using alkyl-organometallics. Chemical reviews, 111(3), 1417–1492. [Link]
-
Luneau, B., et al. (2014). An efficient protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of unprotected haloimidazoles. The Journal of organic chemistry, 79(19), 9479–9484. [Link]
-
Yusubov, M. S., & Zhdankin, V. V. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Molecules, 25(19), 4478. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874–922. [Link]
-
He, Y., et al. (2021). Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Results in Chemistry, 3, 100148. [Link]
-
Kidwai, M., et al. (2012). Scope, Kinetics, and Mechanism of “On Water” Cu Catalysis in the C–N Cross‐Coupling Reactions of Indole Derivatives. Chemistry – An Asian Journal, 7(11), 2595-2602. [Link]
-
He, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2904. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Deetlefs, M., & Seddon, K. R. (2010). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 15(3), 1735–1765. [Link]
-
Reddit r/Chempros discussion. (2019). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Request PDF. (n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. [Link]
-
Baudoin, O. (2007). Palladium-Catalyzed C–H Bond Functionalization as a New Approach toward the Synthesis of Biologically Active Compounds. Topics in Organometallic Chemistry, 24, 157-184. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wang, D., et al. (2018). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers, 5(8), 1334-1338. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Recent Progress Concerning the N-Arylation of Indoles. Current Organic Chemistry, 9(14), 1431-1442. [Link]
-
Request PDF. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 25969-25983. [Link]
-
Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. [Link]
-
Wu, Y.-M., et al. (2005). Cross-Coupling Reaction of Iodo-1,2,3-triazoles Catalyzed by Palladium. Synthesis, 2005(16), 2730–2738. [Link]
-
Liu, Y., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23789–23799. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. [Link]
-
Chen, B., et al. (2021). Pd-Catalyzed ipso,meta-Dimethylation of ortho-Substituted Iodoarenes via a Base-Controlled C–H Activation Cascade with Dimethyl Carbonate. Organic Letters, 23(7), 2692–2697. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Tundel, R. E., et al. (2006). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic letters, 8(7), 1475–1478. [Link]
-
Leahy, D. K., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(10), 2560-2570. [Link]
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6789-6799. [Link]
-
Yusubov, M. S., & Zhdankin, V. V. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Molecules, 25(19), 4478. [Link]
-
Cormac Quigley. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
-
ResearchGate. (n.d.). of the N-arylation reaction of aryl iodides with amines under the optimized conditions. [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Ali, M. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Bhanage, B. M., & Arai, M. (2001). Heck Reaction—State of the Art. Catalysis Reviews, 43(4), 315-342. [Link]
-
Denmark, S. E., & Wang, Z. (2001). Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides. The Journal of organic chemistry, 66(13), 4617–4626. [Link]
-
Tasker, S. Z., et al. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 53(30), 7664-7703. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chen, X., et al. (2009). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]
-
Organic Chemistry Portal. (n.d.). buchwald-hartwig coupling - Literature. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Dajoe Merit. (2020). Introduction to cross-coupling organometallic and halide: Transmetallation. YouTube. [Link]
-
Alonso, F., & Moglie, Y. (2020). Advances in Cross-Coupling Reactions. Catalysts, 10(10), 1140. [Link]
-
Request PDF. (n.d.). Pd-Catalyzed C-H Functionalization of Acyldiazomethane and Tandem Cross-Coupling Reactions. ResearchGate. [Link]
-
One Chemistry. (2022). Suzuki Coupling | 365 Chemistry | Problem | Question | Solved. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Best practices for handling and storing tert-Butyl 5-iodo-1H-indazole-1-carboxylate
Welcome to the technical support resource for tert-Butyl 5-iodo-1H-indazole-1-carboxylate (CAS No: 1001907-23-8). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights into the optimal handling, storage, and utilization of this versatile synthetic intermediate. The indazole core is a privileged scaffold in medicinal chemistry, known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2][3][4] This particular building block is strategically designed with two key features: a tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen and an iodine atom at the 5-position. The Boc group provides stability during synthetic manipulations and can be selectively removed under mild acidic or specific basic conditions, while the iodo-substituent serves as a crucial handle for palladium-catalyzed cross-coupling reactions.[1][5]
This document provides direct answers to common questions and solutions to potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties and recommended storage conditions for this compound?
This compound is a crystalline powder, with a color that can range from yellow to brown or even purple.[6] Due to its chemical structure, specific storage and handling protocols are essential to maintain its integrity.
| Property | Value | Source |
| CAS Number | 1001907-23-8 | [7] |
| Molecular Formula | C₁₂H₁₃IN₂O₂ | [7] |
| Molecular Weight | 344.15 g/mol | [7] |
| Appearance | Crystalline Powder (Yellow to brown to purple) | [6] |
| Storage Temperature | 2-8°C | [1][6][7][8] |
| Key Sensitivities | Light, Heat, Strong Oxidizing Agents, Strong Acids | [1][6][9][10] |
To ensure long-term stability, the compound must be stored in a cool, dry, and dark environment.[10] It should be kept in a tightly sealed, light-resistant container to prevent degradation.[1][6]
Q2: What personal protective equipment (PPE) and handling procedures are necessary?
Safe handling is paramount. Always work in a well-ventilated area or a chemical fume hood, as there is a potential for iodine vapor release.[1] Standard laboratory PPE is required.
| Procedure | Recommendation | Rationale |
| Personal Protection | Wear safety goggles, a lab coat, and chemical-resistant gloves. | To prevent skin and eye contact, which can cause irritation.[1][10][11] |
| Ventilation | Use a certified chemical fume hood. | To mitigate inhalation risks from potential dust or vapors.[1] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion and contamination.[10][11] |
| Incompatibilities | Keep away from strong oxidizing agents and strong acids. | To avoid vigorous and potentially hazardous reactions.[9][10] |
Q3: What are the main applications of this compound in synthesis?
This compound is a high-value building block primarily used in the synthesis of complex organic molecules for drug discovery.[1][7] Its structure allows for sequential and site-selective functionalization.
-
Cross-Coupling Reactions: The iodine at the C-5 position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as:
-
Deprotection and Further Functionalization: The N-Boc group can be removed to reveal the N-H of the indazole ring, which can then be alkylated or arylated to introduce further diversity into the molecule.[5][16]
Caption: Recommended workflow for receiving, storing, and handling the compound.
Troubleshooting Guides
Problem 1: Low or no yield in a Suzuki cross-coupling reaction.
The Suzuki-Miyaura coupling is a robust reaction but is sensitive to several parameters. Failure to obtain the desired product often points to issues with the catalyst, base, or reaction conditions.
Causality Analysis & Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction.
-
Improper Base Activation: The base is not just a proton scavenger; it is critical for activating the boronic acid partner for transmetalation.[13]
-
Suboptimal Temperature/Heating: Thermal energy is required to drive the catalytic cycle.
Sample Experimental Protocol: Suzuki-Miyaura Coupling This is a general guideline and should be optimized for your specific substrates.
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Add anhydrous solvent (e.g., dimethoxyethane (DME) or dioxane).[12]
-
Heat the reaction mixture to 80-90°C with vigorous stirring until TLC or LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Decision tree for troubleshooting a low-yielding Suzuki coupling reaction.
Problem 2: Unintentional cleavage of the N-Boc protecting group.
The Boc group is designed for removal, but its premature loss can lead to unwanted side reactions, such as N-arylation or dimerization.
Causality Analysis & Solutions:
-
Acidic Contaminants: The Boc group is highly labile to strong acids (e.g., TFA, HCl) and can be cleaved by even catalytic amounts of acid.[5]
-
Solution: Ensure all reagents and solvents are free from acidic impurities. If an acidic workup is required, perform it at low temperatures (0°C) and for a minimal duration.
-
-
Excessive Heat: While thermally stable to a point, the Boc group can be cleaved at high temperatures (>200°C).[1] In some cases, prolonged heating or microwave irradiation, even at lower temperatures, can cause deprotection, especially in the presence of certain reagents.[1][16]
-
Solution: If deprotection is observed, reduce the reaction temperature or time. Switch from microwave heating to conventional oil bath heating, which provides more controlled thermal input.[16]
-
-
Specific Basic Conditions: While generally stable to many bases, some conditions (e.g., NaOMe in methanol) can cleave the N-Boc group on indazoles.[5]
-
Solution: If basic conditions are required for another part of the molecule, screen different bases. For example, inorganic bases like K₂CO₃ or Cs₂CO₃ are often compatible with N-Boc groups.
-
Problem 3: Compound has discolored over time.
A change in color from light yellow to dark brown or purple can be an indicator of degradation.
Causality Analysis & Solutions:
-
Light Exposure: Aryl iodides are known to be light-sensitive and can decompose to form colored radical species or elemental iodine.
-
Oxidation/Moisture: Exposure to air and moisture can lead to slow degradation over time.
-
Solution: For long-term storage, purge the container headspace with an inert gas like argon or nitrogen before sealing. Store in a desiccator if the laboratory environment is humid.
-
If discoloration is significant, it is advisable to verify the purity of the material by an analytical method such as ¹H NMR or LC-MS before committing a large quantity to a reaction.
References
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
This compound - Pharmaffiliates. [Link]
-
Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. ResearchGate. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters. [Link]
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. Molecules. [Link]
-
Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And Metal-Free Conditions. IOSR Journal of Applied Chemistry. [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. [Link]
-
1H-indazole, 5-iodo- - ChemBK. [Link]
-
Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]
Sources
- 1. tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. chembk.com [chembk.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 129488-10-4|tert-Butyl 5-amino-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison for Synthetic Strategy: tert-Butyl 5-iodo-1H-indazole-1-carboxylate vs. tert-Butyl 5-bromo-1H-indazole-1-carboxylate
In the landscape of modern medicinal chemistry, the indazole scaffold stands as a "privileged structure," a testament to its recurring role in a multitude of pharmacologically active compounds.[1] From oncology to neurodegenerative disease, the functionalization of this bicyclic heterocycle is a cornerstone of drug discovery programs. For synthetic chemists, the choice of starting materials is a critical decision that dictates reaction efficiency, scalability, and overall strategic success.
This guide provides an in-depth, data-driven comparison of two pivotal building blocks: tert-Butyl 5-iodo-1H-indazole-1-carboxylate and its 5-bromo counterpart. Our objective is to move beyond simple statements of reactivity and provide researchers, scientists, and drug development professionals with the nuanced, field-proven insights required to make the optimal strategic choice for their specific synthetic campaigns, with a focus on the workhorse palladium-catalyzed cross-coupling reactions.
The Decisive Factor: The Carbon-Halogen Bond's Influence on Oxidative Addition
The fundamental difference in the synthetic utility of these two reagents is rooted in the intrinsic properties of the carbon-halogen (C-X) bond at the 5-position. The Carbon-Iodine (C-I) bond is significantly longer and weaker (bond dissociation energy ≈ 57-65 kcal/mol) than the Carbon-Bromine (C-Br) bond (≈ 70-81 kcal/mol). This disparity has profound implications for the rate-determining step of most cross-coupling cycles: the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[2]
The lower bond energy of the C-I bond means that it undergoes oxidative addition much more readily and under substantially milder conditions. In contrast, the stronger C-Br bond requires more energy input, often necessitating higher temperatures, more electron-rich and sophisticated ancillary ligands, or more active palladium precatalysts to facilitate this crucial step.
However, the higher reactivity of the iodo-derivative is a double-edged sword. While it enables faster reactions and milder conditions, it can also lead to a higher propensity for side reactions, such as dehalogenation (hydrodehalogenation) or catalyst inhibition, particularly in complex syntheses.[3] The relative inertness of the bromo-derivative can be a strategic advantage, allowing for selective functionalization at other sites of a complex molecule before the C-Br bond is engaged in a coupling reaction.
Comparative Reactivity in Key Cross-Coupling Reactions
We will now dissect the performance of these two haloindazoles in three of the most indispensable C-C bond-forming reactions in the synthetic chemist's toolkit.
Suzuki-Miyaura Coupling: The Preeminent Biaryl Synthesis
The Suzuki-Miyaura reaction, the palladium-catalyzed coupling of an organohalide with an organoboron species, is the undisputed champion for constructing biaryl and aryl-heteroaryl linkages.[2][4] The reactivity trend is stark and predictable: I > Br >> Cl.[2]
For this compound, Suzuki couplings often proceed efficiently with standard, workhorse catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) under relatively mild heating. In contrast, the less reactive tert-Butyl 5-bromo-1H-indazole-1-carboxylate typically demands more specialized and powerful catalytic systems, often employing bulky, electron-rich phosphine ligands like SPhos or XPhos to achieve comparable yields and reaction times.[5][6]
Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction
| Parameter | This compound | tert-Butyl 5-bromo-1H-indazole-1-carboxylate |
| Reaction | Coupling with Phenylboronic Acid | Coupling with Phenylboronic Acid |
| Typical Catalyst | PdCl₂(dppf) (3 mol%) | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Dioxane / H₂O | Toluene / H₂O |
| Temperature | 80 - 90 °C | 100 - 110 °C |
| Reaction Time | 2 - 6 hours | 8 - 16 hours |
| Typical Yield | >90% | >85% |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A decision framework for selecting the appropriate haloindazole based on reactivity and strategic goals.
Detailed Experimental Protocols
The following protocols are representative examples for a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Vessel Preparation: To a flame-dried Schlenk flask is added this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely ground potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Inerting: The flask is sealed, and the atmosphere is exchanged for argon or nitrogen by three cycles of evacuation and backfilling.
-
Solvent and Catalyst Addition: Degassed 1,4-dioxane (to 0.1 M) and degassed water (1/4 of the dioxane volume) are added via syringe. This is followed by the addition of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 0.03 equiv.).
-
Reaction: The mixture is heated to 85 °C with vigorous stirring and the reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Suzuki-Miyaura Coupling of tert-Butyl 5-bromo-1H-indazole-1-carboxylate
-
Vessel Preparation: To a flame-dried Schlenk flask is added tert-Butyl 5-bromo-1H-indazole-1-carboxylate (1.0 equiv.), phenylboronic acid (1.3 equiv.), and potassium phosphate tribasic (K₃PO₄, 2.5 equiv.).
-
Inerting: The flask is sealed, and the atmosphere is exchanged for argon or nitrogen by three cycles of evacuation and backfilling.
-
Solvent and Catalyst Addition: Degassed toluene (to 0.1 M) and degassed water (1/4 of the toluene volume) are added via syringe. This is followed by the addition of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.) and 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equiv.).
-
Reaction: The mixture is heated to 110 °C with vigorous stirring and the reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude residue is purified by flash column chromatography.
Conclusion and Strategic Recommendations
The selection between this compound and its 5-bromo analog is a strategic decision dictated by the specific demands of the synthetic route.
Choose this compound when:
-
Mild conditions are essential to preserve sensitive functional groups elsewhere in the molecule.
-
Rapid reaction times are a priority for high-throughput synthesis or process efficiency.
-
Sonogashira or copper-free Sonogashira couplings are the intended transformation, as the iodo-derivative is vastly superior.
-
Simpler, less expensive catalyst systems are preferred.
Choose tert-Butyl 5-bromo-1H-indazole-1-carboxylate when:
-
Cost is a primary consideration , as aryl bromides are generally less expensive than the corresponding iodides.
-
Orthogonal reactivity is required in a multi-step synthesis where another, more reactive halide (like an iodide or triflate) needs to be addressed first.
-
The substrate can tolerate higher temperatures and stronger bases without degradation.
-
The stability of the starting material during other synthetic transformations is a concern.
By understanding these fundamental principles and practical considerations, researchers can leverage the distinct personalities of these two haloindazoles to design more robust, efficient, and elegant pathways to the next generation of indazole-based therapeutics.
References
-
Title: Heck Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Heck Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem Source: YouTube URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Sonogashira Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Heck Reaction | Named Reactions | Organic Chemistry Lessons Source: YouTube URL: [Link]
-
Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PMC - PubMed Central URL: [Link]
-
Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: MDPI URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex Source: PMC - National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Suzuki Coupling: Iodo- vs. Bromo-Indazole Derivatives in Drug Discovery
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds essential for synthesizing complex molecular scaffolds.[1][2] The indazole core, a prominent pharmacophore in numerous approved drugs, is frequently functionalized using this methodology.[2] A critical decision for any synthetic chemist is the choice of the halide on the indazole starting material. This guide provides an in-depth, data-driven comparison of the reactivity and yields of iodo- and bromo-indazole derivatives in Suzuki coupling reactions. We will explore the mechanistic underpinnings of their differing reactivity, present comparative experimental data, and offer practical protocols to guide researchers in making the optimal choice for their specific drug development and discovery programs.
The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism of the Suzuki-Miyaura reaction is crucial to appreciating the performance differences between iodo- and bromo-substrates. The reaction is a palladium-catalyzed process that generally proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4]
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the halo-indazole (Ar-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate. This is often the rate-determining step and is directly influenced by the nature of the halide (X).
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires activation by a base, which forms a boronate species, enhancing its nucleophilicity.[5]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4]
The efficiency of this entire cycle, and thus the final product yield, is heavily dependent on the interplay between the palladium catalyst, the phosphine ligand which stabilizes the palladium and modulates its reactivity, and the base.[6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Iodo- vs. Bromo-Indazoles: A Head-to-Head Reactivity Comparison
The choice between an iodo- or bromo-indazole derivative is not merely one of convenience; it is a decision rooted in fundamental chemical principles that directly impact reaction efficiency, cost, and scalability.
The Causality Behind Reactivity: Bond Dissociation Energy
The primary differentiator in the reactivity of haloarenes is the strength of the carbon-halogen (C-X) bond. The oxidative addition step involves the cleavage of this bond. The general trend for C-X bond dissociation energy is:
C-Br (≈ 71 kcal/mol) > C-I (≈ 57 kcal/mol)
The significantly weaker C-I bond means that iodo-indazoles undergo oxidative addition with the Pd(0) catalyst much more readily and under milder conditions than their bromo- counterparts.[7] This inherent reactivity advantage often translates to:
-
Faster reaction times.
-
Lower reaction temperatures.
-
Potentially higher yields, especially with less reactive coupling partners.
-
Requirement for less activated, simpler catalyst systems.
Experimental Data: Performance Under Fire
While theory provides a strong foundation, empirical data is the ultimate arbiter. The following table summarizes representative Suzuki coupling reactions from the literature, highlighting the conditions required and yields obtained for both iodo- and bromo-indazole derivatives.
| Halide Type | Indazole Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Conditions | Yield | Reference |
| Iodo | 3-Iodo-1H-indazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100°C, 12h | 95% | [8] |
| Iodo | 3-Iodo-1H-indazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | CsF | BMImBF₄ | 110°C, 3h | 95% | [9] |
| Iodo | 5-Substituted 3-Iodoindazole | Pinacol vinyl boronate | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 150°C, 20 min (MW) | 73-98% | [10] |
| Bromo | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80°C, 2h | High Yield | [11] |
| Bromo | 3-Bromo-1H-indazole | Various arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 150°C, 10 min (MW) | 71-96% | [12] |
| Bromo | 7-Bromo-4-sulfonamido-1H-indazole | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100°C, 18h | 91% | [13] |
| Bromo | 5-Bromo-indazole carboxamide | 4-Fluorophenylboronic acid | PdCl₂(dppf)·DCM | K₂CO₃ | Dioxane/H₂O | 100°C, 12h | 85% | [2] |
Analysis of Data: The data clearly shows that excellent yields can be achieved with both iodo- and bromo-indazoles. However, a key trend emerges: reactions with bromo-indazoles often necessitate more forcing conditions (e.g., higher temperatures, microwave irradiation) or highly efficient catalytic systems to achieve comparable yields and reaction times to their iodo- counterparts.[12] Studies utilizing 3-iodoindazoles frequently report high to quantitative yields under relatively standard conditions.[8][9]
Field-Proven Insights & Practical Considerations
-
For Discovery Chemistry (Speed and Scope): In early-stage drug discovery, where speed and the rapid generation of diverse analogs are paramount, the higher reactivity of iodo-indazoles is a distinct advantage. They are more reliable substrates, especially when exploring a wide range of boronic acids, including those that are sterically hindered or electronically deactivated.
-
For Process Development (Cost and Scalability): When a lead candidate moves toward process development and scale-up, economic factors become critical. Bromo-indazole derivatives are generally less expensive and more widely available from commercial suppliers. The development of modern, highly active palladium catalysts with bulky, electron-rich phosphine ligands has largely bridged the reactivity gap, making the coupling of bromoarenes routine and high-yielding.[4][14] Therefore, for large-scale synthesis, bromo-indazoles are often the more pragmatic and cost-effective choice.
-
Catalyst Inhibition: A subtle but important point is the potential for iodide, a product of oxidative addition with iodo-substrates, to act as an inhibitor by forming inactive palladium dimers.[1] While not always a major issue, it can sometimes slow catalysis compared to bromide-based systems, a nuance that can be significant in highly optimized processes.
Validated Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol provides a robust method for the Suzuki coupling of a halo-indazole, which can be adapted for either substrate type. Microwave-assisted synthesis is particularly effective for bromo-indazoles, significantly reducing reaction times.[12]
Materials & Reagents
-
Halo-indazole (e.g., 3-Bromo-1H-indazole): 1.0 mmol
-
Arylboronic Acid: 1.2 - 1.5 mmol
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): 0.02 - 0.05 mmol
-
Base (e.g., K₂CO₃ or Cs₂CO₃): 2.0 - 3.0 mmol
-
Solvent System (e.g., 1,4-Dioxane/Water 4:1): 5 mL
-
Microwave reaction vial with stir bar
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure
-
Vial Preparation: To a clean, dry microwave reaction vial containing a magnetic stir bar, add the halo-indazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Catalyst Addition: Briefly purge the vial with an inert gas (N₂ or Ar). Under this positive pressure of inert gas, add the palladium catalyst (0.03 mmol).
-
Solvent Addition: Add the degassed solvent system (5 mL) via syringe. The solvent should be degassed beforehand by bubbling with N₂ or Ar for 15-20 minutes.
-
Sealing & Reaction: Securely cap the reaction vial. Place the vial in the cavity of a laboratory microwave reactor.
-
Microwave Conditions: Irradiate the mixture at a constant temperature (e.g., 150°C) for the specified time (e.g., 10-30 minutes). Monitor the pressure to ensure it remains within the safe limits of the vial. Note: For iodo-indazoles, a lower temperature (e.g., 100-120°C) may be sufficient.
-
Reaction Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure coupled product.
Figure 2: Standard workflow for a microwave-assisted Suzuki coupling reaction.
Conclusion and Recommendations
The choice between iodo- and bromo-indazole derivatives for Suzuki coupling is a strategic one, dictated by the goals of the synthesis.
-
Iodo-indazole derivatives are the substrates of choice for maximizing reactivity. Their weaker C-I bond facilitates rapid oxidative addition, making them ideal for early-stage discovery, complex couplings, and situations where mild conditions are essential to preserve sensitive functional groups.
-
Bromo-indazole derivatives represent the pragmatic choice for cost-effectiveness and scalability. While inherently less reactive, the advent of highly sophisticated palladium-phosphine catalyst systems has made their use in high-yield Suzuki couplings a routine and reliable industrial practice.
As a Senior Application Scientist, my recommendation is to tailor the choice of halide to the project stage. Employ the superior reactivity of iodo-indazoles to rapidly build libraries and establish structure-activity relationships in the discovery phase. Transition to the more economical bromo-indazoles once a synthetic route is being optimized for preclinical and clinical supply, leveraging modern catalytic methods to ensure efficiency and control costs.
References
- (No Source Provided)
-
D'Ambrosio, G., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Saindou, M., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
-
El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Kumar, R., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. Available at: [Link]
-
Wang, Z., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available at: [Link]
-
Bakka, T. A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. ResearchGate. Available at: [Link]
-
Reddit. What's the role of the phosphine ligand in Suzuki couplings?. Available at: [Link]
-
Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie. Available at: [Link]
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
-
Plata, R. E., & Singleton, D. A. (2015). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
- (No Source Provided)
- (No Source Provided)
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Alternative Protecting Groups for the Indazole Nitrogen in Synthesis
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its synthesis and functionalization, however, present a classic challenge for chemists: controlling the regioselectivity of reactions at the N1 and N2 positions of the pyrazole ring.[1][3] Direct alkylation or acylation often leads to a mixture of N1 and N2 isomers, complicating purification and reducing yields.[4][5] The strategic use of protecting groups (PGs) is paramount to temporarily block one nitrogen, thereby directing reactions to the desired position and enabling the construction of complex, biologically active molecules.[6]
This guide provides an in-depth comparison of key alternative protecting groups for the indazole nitrogen. It moves beyond a simple catalog by explaining the causal factors behind their selection, offering field-proven experimental protocols, and presenting comparative data to inform your synthetic strategy.
The Challenge: N1 vs. N2 Regioselectivity
The two nitrogen atoms in the indazole ring exhibit different electronic and steric properties. The N1-H tautomer is generally the more thermodynamically stable form.[1][4] However, the N2 lone pair is often more kinetically accessible, leading to mixtures of products under many reaction conditions.[4] The choice of base, solvent, and electrophile can influence the N1/N2 ratio, but achieving high selectivity often necessitates a protection-deprotection strategy.[1][4]
An ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to a wide range of reaction conditions (orthogonal).
-
Easy to remove cleanly and in high yield under specific conditions that do not affect the rest of the molecule.
-
Inexpensive and readily available.
Comparative Analysis of Key Protecting Groups
Here we compare four widely used classes of protecting groups for the indazole nitrogen, highlighting their distinct advantages and ideal use cases.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common nitrogen protecting groups due to its ease of introduction and clean, acid-labile removal. It is particularly useful when subsequent reactions are performed under basic or nucleophilic conditions.
-
Mechanism of Action: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O). It decreases the nucleophilicity of the nitrogen it protects. Deprotection occurs via acid-catalyzed cleavage, which generates the unstable tert-butyl cation, subsequently forming isobutylene and carbon dioxide.[7]
-
Causality of Choice: Choose the Boc group when you need a robust, electron-withdrawing group that is stable to bases, organometallics, and many reducing agents. Its primary advantage is its straightforward removal with common acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are often compatible with many other functional groups.
Detailed Protocol: Boc Protection of Indazole [6][8]
-
Setup: To a solution of indazole (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Base: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in a solvent like ethyl acetate, wash with saturated aqueous NaHCO₃ solution, then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography on silica gel to afford the N1-Boc-indazole.
Detailed Protocol: Boc Deprotection [9][10]
-
Setup: Dissolve the Boc-protected indazole (1.0 eq) in Dichloromethane (DCM).
-
Acid: Add Trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction by adding it to a cooled, saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected indazole.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group is an excellent alternative to Boc, offering orthogonal stability. It is stable to acidic and basic conditions but is selectively cleaved by fluoride ions, making it ideal for complex multi-step syntheses.[11][12]
-
Mechanism of Action: The SEM group is installed using SEM-Cl and a strong base like sodium hydride (NaH).[4] Its removal is triggered by a fluoride source (e.g., TBAF), which attacks the silicon atom, initiating a β-elimination cascade that releases the free indazole, ethylene, and formaldehyde.[11]
-
Causality of Choice: The SEM group is the protector of choice when the synthetic route involves acidic conditions that would cleave a Boc group. Its fluoride-lability provides a highly selective deprotection method that is orthogonal to most other protecting groups.[11][13] Furthermore, the N2-SEM protected indazole can be selectively lithiated at the C3 position, enabling targeted functionalization.[4][14]
Detailed Protocol: SEM Protection of Indazole [4]
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Dimethylformamide (DMF).
-
Deprotonation: Add a solution of indazole (1.0 eq) in anhydrous DMF dropwise at 0 °C. Stir for 30 minutes at this temperature.
-
Alkylation: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction carefully by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to separate the N1 and N2 isomers.
Detailed Protocol: SEM Deprotection [4][14]
-
Setup: Dissolve the SEM-protected indazole (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Fluoride Source: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5-2.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction mixture and concentrate in vacuo.
-
Purification: Purify the residue directly by flash chromatography on silica gel to obtain the deprotected indazole.
Trityl (Triphenylmethyl, Tr) Group
The bulky trityl group is highly effective for sterically directing reactions. It is typically introduced at the N1 position and is readily removed under mild acidic conditions, sometimes even milder than those required for Boc cleavage.
-
Mechanism of Action: The trityl group is attached using trityl chloride (Tr-Cl) in the presence of a base. Its large steric profile often favors protection at the less hindered N1 position. Deprotection is achieved by treatment with mild acid, which protonates the nitrogen and facilitates the departure of the highly stable trityl cation.
-
Causality of Choice: Use the trityl group when you need to exploit steric hindrance to influence the regioselectivity of subsequent reactions on the indazole ring. Its acid lability is a key feature, but care must be taken as it is less stable than Boc to strongly acidic conditions.
Arylsulfonyl (e.g., Tosyl, Ts) Groups
Arylsulfonyl groups, such as the p-toluenesulfonyl (tosyl) group, are robust and stable protecting groups, resistant to strongly acidic and oxidative conditions. Their removal, however, often requires harsh reductive or strongly basic conditions.
-
Mechanism of Action: Tosyl groups are installed using tosyl chloride (Ts-Cl) and a base. The resulting sulfonamide is very stable due to the electron-withdrawing nature of the sulfonyl group. Deprotection can be achieved using reducing agents like sodium naphthalenide or under strongly basic conditions at elevated temperatures.[15][16]
-
Causality of Choice: An arylsulfonyl group is selected when extreme stability is required for downstream transformations, such as organometallic cross-coupling reactions or strong oxidations. It is not a first choice for simple protection due to the often challenging deprotection conditions, but it provides an orthogonal option when other groups would fail.
Quantitative Comparison of Protecting Groups
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability Profile | Key Advantages |
| Boc | Boc₂O, DMAP (cat.), THF/DCM, RT | TFA or HCl in DCM, 0°C to RT | Stable: Base, Nucleophiles, H₂/Pd. Labile: Strong Acid. | Widely used, mild deprotection, high yields. |
| SEM | NaH, SEM-Cl, DMF, 0°C to RT | TBAF, THF, reflux; or aq. HCl, EtOH, reflux[4][14] | Stable: Acid, Base, Oxidants, Reductants. Labile: Fluoride. | Orthogonal to acid/base labile groups, directs C3-lithiation.[4][14] |
| Trityl (Tr) | Tr-Cl, Et₃N or Pyridine, DCM, RT | Mild Acid (e.g., 80% AcOH), heat; or H₂/Pd | Stable: Base, Mild Nucleophiles. Labile: Acid. | Sterically bulky, directs substitution, very acid-sensitive removal. |
| Tosyl (Ts) | Ts-Cl, Pyridine or Et₃N, DCM, 0°C to RT | Na/NH₃; Mg/MeOH; Cs₂CO₃/MeOH, reflux[15][17] | Stable: Strong Acid, Oxidants, most Reductants. Labile: Harsh reduction, strong base/heat. | Extremely robust, stable to many harsh reagents. |
Strategic Selection Guide
Choosing the correct protecting group is critical and depends entirely on the planned synthetic route.
Causality in Practice:
-
If your synthesis involves a Grignard reaction followed by an acid-catalyzed cyclization, the SEM group is an ideal choice. It is stable to the organometallic reagent and the subsequent acidic workup, whereas a Boc group would be cleaved.
-
If you plan to perform a Suzuki cross-coupling under basic conditions and then deprotect to form a secondary amine, the Boc group is perfect. It withstands the basic Pd-catalyzed reaction and is then selectively removed with acid, leaving other functional groups intact.
-
If you need to perform a strong oxidation on a side chain (e.g., with KMnO₄) without affecting the indazole, the robust Tosyl group would be the most reliable option, as both Boc and SEM groups might not be fully stable.
By understanding the distinct stability profiles and deprotection mechanisms of these alternative protecting groups, researchers can design more efficient, robust, and higher-yielding synthetic routes to novel indazole derivatives for drug discovery and development.
References
-
Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2656. [Link]
-
Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227–237. [Link]
-
Flanagan, D. M., et al. (2001). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Organic Letters, 3(24), 3847–3850. [Link]
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]
-
Gair, S., et al. (2022). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 12(34), 22165–22170. [Link]
-
Fallon, T. R., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 1989–2002. [Link]
-
Fallon, T. R., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 1989–2002. [Link]
-
Fallon, T. R., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 1989–2002. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Hasan, M. M., & Mandadapu, S. R. (2010). An efficient deprotection of N-trimethylsilylethoxymethyl (SEM) groups from dinucleosides and dinucleotides. Nucleosides, Nucleotides & Nucleic Acids, 29(3), 258–264. [Link]
-
Flanagan, D. M., et al. (2001). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Organic Letters, 3(24), 3847–3850. [Link]
-
Reddy, T. J., et al. (2003). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 44(39), 7259–7261. [Link]
-
ResearchGate. (2016). Synthesis of Novel N1 and N2 Indazole Derivatives. [Link]
-
ResearchGate. (2020). Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. [Link]
-
ResearchGate. (2013). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
-
Johnson, C. N., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(17), 7724–7736. [Link]
-
Wang, Y., et al. (2019). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 55(58), 8435–8438. [Link]
-
Alonso, D. A., & Andersson, P. G. (1998). A Mild and Efficient Method for the Reductive Cleavage of N-Sulfonylaziridines. The Journal of Organic Chemistry, 63(25), 9455–9456. [Link]
-
Roberts, J. C., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic Letters, 11(15), 3342–3345. [Link]
-
University of Texas Southwestern Medical Center. (n.d.). Protecting Groups. [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115–124. [Link]
-
Creative Biolabs. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
- Google Patents. (2001).
-
Lindsley, C. W., et al. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 50(26), 3258–3261. [Link]
-
ACS Publications. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]
-
SciSpace. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
University of Texas Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. [Link]
-
Robins, M. J., & Hansske, F. (1983). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. Tetrahedron Letters, 24(15), 1571–1574. [Link]
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. One moment, please... [total-synthesis.com]
- 12. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective Groups [organic-chemistry.org]
- 14. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. faculty.fiu.edu [faculty.fiu.edu]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of tert-Butyl 5-iodo-1H-indazole-1-carboxylate
Introduction: The Structural Imperative of Indazole Scaffolds in Modern Drug Discovery
The indazole moiety is a privileged bicyclic heteroaromatic scaffold, forming the core of numerous pharmacologically active agents used in oncology, neurology, and anti-inflammatory therapies.[1][2] Compounds such as Pazopanib and Axitinib underscore the therapeutic potential unlocked by this structural class.[1] For drug development professionals, the precise structural elucidation of novel indazole derivatives is not merely an academic exercise; it is a critical prerequisite for establishing structure-activity relationships (SAR), ensuring intellectual property claims, and meeting stringent regulatory standards.
tert-Butyl 5-iodo-1H-indazole-1-carboxylate (CAS No: 1001907-23-8, Molecular Formula: C₁₂H₁₃IN₂O₂, Molecular Weight: 344.15 g/mol ) is a key synthetic intermediate.[3] The Boc-protecting group offers a stable yet readily cleavable handle for managing reactivity at the N1 position, while the iodine atom at the C5 position serves as a versatile linchpin for introducing further molecular complexity via cross-coupling reactions.
This guide provides a comprehensive spectroscopic characterization of this intermediate. It is designed not as a simple data sheet, but as a comparative analysis framework. We will dissect the data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By comparing the spectral features of the title compound with its 5-bromo and 5-chloro analogues, we will illuminate the subtle yet significant electronic and steric influences of the halogen substituent, providing researchers with the field-proven insights necessary for confident structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of small molecule characterization, providing unambiguous evidence of a compound's covalent framework. For N-heterocyclic compounds, NMR is indispensable for assigning proton and carbon environments and confirming regiochemistry.[4]
¹H NMR Spectroscopy
Proton NMR provides a detailed map of the hydrogen atoms within a molecule, revealing their chemical environment, connectivity, and spatial relationships.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a standard 5 mm NMR tube. The choice of CDCl₃ is strategic for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength enhances signal dispersion, which is crucial for resolving the aromatic protons.
-
Data Acquisition: Record the spectrum at room temperature. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of ~4 seconds. Typically, 16-32 scans are sufficient to achieve an excellent signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the residual solvent peak of CDCl₃ at δ 7.26 ppm.
The ¹H NMR spectrum provides a unique fingerprint. The large tert-butyl group gives a characteristic singlet, while the aromatic protons of the indazole ring display a predictable splitting pattern influenced by the C5-iodo substituent.
| Proton Assignment | This compound (Predicted δ, ppm) | tert-Butyl 5-bromo-1H-indazole-1-carboxylate (Predicted δ, ppm) | tert-Butyl 5-chloro-1H-indazole-1-carboxylate (Predicted δ, ppm) | Multiplicity & J (Hz) | Causality of Chemical Shift |
| H-3 | ~8.05 | ~8.03 | ~8.01 | d, J ≈ 0.9 | Deshielded by the pyrazole ring nitrogen and adjacent C4. |
| H-4 | ~8.20 | ~8.05 | ~7.90 | d, J ≈ 1.8 | Most deshielded aromatic proton due to proximity to the electron-withdrawing iodine. |
| H-6 | ~7.60 | ~7.55 | ~7.50 | dd, J ≈ 8.9, 1.8 | Coupled to both H-4 (meta) and H-7 (ortho). |
| H-7 | ~7.95 | ~7.90 | ~7.85 | d, J ≈ 8.9 | Deshielded by the Boc-carbonyl group.[5] |
| -C(CH₃)₃ | ~1.70 | ~1.70 | ~1.70 | s, 9H | Shielded aliphatic protons, integrating to 9 hydrogens. |
Comparative Insight: The primary difference is observed in the chemical shift of H-4. Iodine is the least electronegative but most polarizable of the three halogens. Its strong deshielding effect on the adjacent H-4 proton is pronounced. As we move from chloro to bromo to iodo, the chemical shift of H-4 moves progressively downfield. This predictable trend is a powerful tool for confirming the identity of the halogen substituent.
¹³C NMR Spectroscopy
Carbon NMR complements the proton data, providing a count of unique carbon environments and information about their electronic state.
The protocol is analogous to the ¹H NMR experiment, using the same sample. The key difference lies in the acquisition parameters. A proton-decoupled ¹³C experiment is standard, requiring more scans (typically 256-1024) due to the low natural abundance of the ¹³C isotope. The spectral width is also much larger (~200 ppm).
The ¹³C spectrum confirms the presence of all 12 carbons. The most notable feature is the C-5 signal, which is directly attached to the iodine.
| Carbon Assignment | This compound (Predicted δ, ppm) | tert-Butyl 5-bromo-1H-indazole-1-carboxylate (Predicted δ, ppm) | tert-Butyl 5-chloro-1H-indazole-1-carboxylate (Predicted δ, ppm) | Causality of Chemical Shift |
| C=O (Boc) | ~149.0 | ~149.1 | ~149.2 | Carbonyl carbon, deshielded. |
| C-3 | ~134.5 | ~134.6 | ~134.7 | Aromatic CH in the five-membered ring. |
| C-3a | ~139.0 | ~139.5 | ~140.0 | Bridgehead carbon, deshielded by proximity to N1. |
| C-4 | ~129.0 | ~128.0 | ~127.5 | Aromatic CH. |
| C-5 | ~92.0 | ~117.0 | ~128.5 | Carbon directly bonded to the halogen. |
| C-6 | ~135.0 | ~133.0 | ~131.0 | Aromatic CH. |
| C-7 | ~117.0 | ~116.5 | ~116.0 | Aromatic CH. |
| C-7a | ~123.0 | ~123.2 | ~123.4 | Bridgehead carbon. |
| C(CH₃)₃ (Boc) | ~85.0 | ~84.9 | ~84.8 | Quaternary carbon of the Boc group. |
| C(CH₃)₃ (Boc) | ~28.0 | ~28.0 | ~28.0 | Methyl carbons of the Boc group. |
Comparative Insight: The "heavy atom effect" of iodine is strikingly evident in the ¹³C spectrum. The C-5 carbon signal is shifted significantly upfield (to ~92.0 ppm) compared to its bromo (~117.0 ppm) and chloro (~128.5 ppm) counterparts. This phenomenon, caused by the large number of electrons in iodine influencing the shielding of the attached carbon nucleus, is a definitive spectroscopic marker for an iodo-substituted aromatic ring.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Isotopic Signature
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound, offering ultimate confirmation of its elemental composition.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Ionization: Electrospray ionization (ESI) is the preferred method for this type of molecule. It is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺ with minimal fragmentation.
-
Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. This provides a mass measurement with high accuracy (typically < 5 ppm error).
-
Data Interpretation: Identify the molecular ion peak and compare its exact mass to the calculated theoretical mass for C₁₂H₁₃IN₂O₂.
The key to distinguishing halogenated compounds in mass spectrometry lies in their isotopic patterns.
| Compound | Calculated Exact Mass [M+H]⁺ | Key Isotopic Feature | Causality of Isotopic Pattern |
| tert-Butyl 5-iodo -1H-indazole-1-carboxylate | 345.0044 | A single, sharp molecular ion peak. | Iodine is monoisotopic (¹²⁷I), so no M+2 peak is observed.[6] |
| tert-Butyl 5-bromo -1H-indazole-1-carboxylate | 297.0549 (for ⁷⁹Br) / 299.0528 (for ⁸¹Br) | Two peaks of nearly equal intensity (1:1 ratio) at M and M+2. | Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately equal natural abundance.[7] |
| tert-Butyl 5-chloro -1H-indazole-1-carboxylate | 253.0949 (for ³⁵Cl) / 255.0920 (for ³⁷Cl) | Two peaks with an intensity ratio of approximately 3:1 at M and M+2. | Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of roughly 75% and 25%, respectively.[8][9] |
Comparative Insight: The mass spectrum provides the most direct and unambiguous method for identifying the specific halogen present. The absence of a significant M+2 peak immediately rules out chlorine and bromine, strongly indicating the presence of iodine (or fluorine). Combined with the molecular weight, the presence of iodine is confirmed. This isotopic signature is a self-validating system for halogen identification.[6]
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of key functional groups.
-
Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal. No further preparation is needed, making this a rapid and efficient technique.
-
Data Acquisition: Press the sample against the crystal using the anvil. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using the spectrum of the clean, empty ATR crystal.
The IR spectrum will show characteristic absorption bands for the C=O of the carbamate, C-N bonds, C-H bonds, and aromatic C=C bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Origin |
| Aromatic C-H Stretch | 3100 - 3000 | C-H bonds of the indazole ring system. |
| Aliphatic C-H Stretch | 2980 - 2950 | C-H bonds of the tert-butyl group. |
| Carbamate C=O Stretch | 1730 - 1710 | The strong carbonyl absorption is characteristic of the Boc-protecting group.[10] |
| Aromatic C=C Stretch | 1620 - 1450 | Benzene and pyrazole ring stretching vibrations. |
| C-N Stretch | 1350 - 1250 | Stretching vibrations of the C-N bonds in the carbamate and indazole ring.[11] |
| C-I Stretch | ~500 | Carbon-Iodine bond stretch (often weak and in the fingerprint region). |
Comparative Insight: The IR spectra of the iodo, bromo, and chloro analogues will be very similar. The dominant feature in all three will be the intense carbamate C=O stretch around 1720 cm⁻¹. The primary difference, the C-X (halogen) stretch, occurs in the low-frequency fingerprint region (< 600 cm⁻¹) and is often difficult to assign definitively. Therefore, while IR spectroscopy is excellent for confirming the presence of the indazole-carbamate core, it is not the primary technique for distinguishing between these specific halogenated analogues.
Conclusion: A Synergistic Approach to Structural Elucidation
The full spectroscopic characterization of this compound requires a synergistic interpretation of data from multiple analytical techniques. No single method provides the complete picture, but together, they offer unambiguous proof of structure.
-
¹H and ¹³C NMR collaboratively map the complete carbon and proton framework, with the upfield shift of C-5 in the ¹³C spectrum serving as a hallmark of the iodo-substituent.
-
High-Resolution Mass Spectrometry provides definitive confirmation of the elemental formula and uses the unique monoisotopic nature of iodine to distinguish the compound from its bromo and chloro counterparts.
-
IR Spectroscopy rapidly confirms the presence of key functional groups, most notably the carbamate C=O of the Boc-protecting group.
By understanding the causality behind the spectral data—the heavy atom effect in ¹³C NMR, the isotopic abundances in MS, and electronegativity effects in ¹H NMR—researchers can move beyond simple pattern matching to a deeper, more confident level of structural assignment. This robust, multi-technique approach is the gold standard in modern pharmaceutical and chemical research.
References
- Benchchem. tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFRo_pBN03-fHUVZnp3A-ABb-FH_GOf84UfxdBz_o_aPwxSawLCxNZSH9PAZcnCRGQtZYX1-TOLz9wVk5HdAjnFojpUZpwsMkXc3RVAnysd4h-_-pbvTXoRDHUsiPq7ILm3zAc]
- Wiley-VCH. Supporting Information for a scientific publication. 2007. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErg6FaQaIdF84Xr5CrQZ62YdiXrFkYsc_xhmwMx5dOULOqbdpaoPAd2uXXqmFkvlPeA0mI85JHKmbNFN98TYt9wBCGbiUbaJOX2qRO7jYld9aZdyidTtm0-R5eNk_rztL7_0SJXaUG1nFXm8cqa1TIE_F7WIw=]
- National Center for Biotechnology Information. tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwM3Rh6YGnTpZHmYnnkDKYwWVKE3xuNGfcq2_oHIfSbYM9WAG02RZRuVhN0YbcrW6v28nGY3DTZYb3m2clVE3oYMNZezS2c0NnHMjzsvmgcdE6XfhESLgyBh1pY1O9KksOGC4APbkTEoxfww==]
- BLDpharm. tert-Butyl 5-amino-1H-indazole-1-carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmNXWntRcKNnvuN3HyhmKRqrrXuVcDsvrqN4J8JK_FhQ2lmWg56aV2t97laNPsGwYxR3ojWF4BjOeXpLpwL5NeWDI0qX07OYjxxELDor6jdcDvxd1glKWzRHoxJmcdM2eoxy6uQ9Kn_rXmJak=]
- Diva-Portal.org. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBd3u07AToKwpbMttYgAO-8YN7_Q4Pl9GhSOZlTN8rdXwhrZ5usFWKKfw90zkWBbsEEti6PMCD3QcH3ScNH_CjNupbna6hlh0xK7c45fh1Z4XExRJVRksMf2W_POrsE-KOD38G6qbrxMDT1cXAJe2r5ljCh-h0hUdBywA=]
- National Center for Biotechnology Information. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PubMed Central. 2021. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeG7-BBkGpZVPWRhOYpyRj0vdtggDd6S_cscVqWMhkTHOuYHW0srLpRDe7_xD5XvkXQNhXcF9UpkOFwEMcLuRGjdWlDIN9KB-nX6J1B946wLic1IURSlg7h4jELTyTR36F5O_JnSfmxfHiQQ==]
- National Center for Biotechnology Information. Synthesis molecular docking and DFT studies on novel indazole derivatives. PubMed Central. 2024. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHFkZB-K9hUnfTqYvNz8yM69GCiCQ9MuCwCGduXHNpmZ5D5MaJxoysuWC-ODDyfagCZdYgRcQL5buv6gve92KMkP6WOu0NGV7lHYNEDUEl7-Ce_vk7y67Fij3eta0mpavRrFk7OI5aBe2cRj4=]
- Matrix Scientific. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRvjAqG6GjghoF-ojSFeY1ody57LzwA_KMEKcX1FIXZsU1OMrLdwXu4JYQASdJpDd8UGSgbSIoBGPS_U5bHBwX5sZunZIUaz6fHFBrlmmCaqaBIG3bwhMZhwziItHohjPz3M7PAaIcsi5jUZVbztjuBHXRx4_DAadLsr3OacPSSRN35CKUzCRJyB_KfEWHU4zOMG1NTl4C0cw=]
- Suzhou Health Chemicals Co. tert-Butyl 5-amino-1H-indazole-1-carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6XB1zXhsaaOsn_Gb9qN8vHGX3IPjeyZSqa40Ec1A1XvJUVPzyAJ7-5bJbGwhLgVL3CNbH1pg1vk9S-Um8i0l3jTUhK1Sgsrd32DLWvMsmPzJXpaMxcfgTkif90ZSsTazdVAri_lIfZPCYIhzpxriW5JSNLw==]
- BLDpharm. tert-Butyl 5-chloro-3-iodo-1H-indazole-1-carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH758UGmKuFPAJ_xJlj_Mg_bGEYrlImWZbmze7TZN9Fe1nfp2rAaCUk9MOpv7Xm6ppopAVBF9AYXcAB3dzyiZ9NZjDWVKyYxx3l4gLYLB7MRg-R-oHc6pnIKXDIIlza5W2DSWN2swZ9qDhbpqZU]
- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJGbzaQbC8OLzgCGMJRmliCT47F4pL8LMGUL9JRleN5Jg2L7l7ye2DuqJNgkff1QFBQ8mh3m46-m48ZtIGzpd8k5-YbYaQ-9K4EgxRahimDCEnpcKryDFB3VgFQ3np7i8=]
- ResearchGate. FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExrnbjEWcRtc0BHc-1xsLO_GFYWxApOy0DByzMAicX2VnDbrgmVodCsuP3R8IIUHclm76BjLo9laVc62IOZlyPAFiBo63WZi0eG5FNGAcjO4_h3w2FC4vTYUsm9pZijh0RgJd4XslGM5EBcdfA81Jf4VVnfNIJNJ2U1Cq47Fd1RDWMn3zYxgoHNgg2inB97wTdp4j51jaA-9r0oDICTXaU2g==]
- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. 2023. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpavtZGJTfUckR6CWzbm2EmoufDAkrL5kmiP3m1l_5CrjApx2H24Id1gDd9E26SVF6JYMTxHU9fEZgduHjZlQiNGjygj1PspNP6bLPerRFRqCVdBZjrrfggI-jcsDm0T5AFmzDNPe-Y-0xcUH9x_er4IaW2lqVddUjMz0D-24AseOsL_adp1ATjBR3pSufA-rIKf1L3oWFbEEfqU91ev7ap7m1cauOtS6R-jni2Kfu3WeMrhM7kU_EeUq7GnLBE4oInZnYMbpXHFu9CyMtzOR8yfRsjQsF27nASEyFLwTrcPaeEn7uOJIIiwGsG9NqWwQ2YYTpmsEsCFC4oRmb]
- MDPI. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyAZo1rfXW7rqNlTxXL-eC8wWHIsTVzU8FeQOyCpT9hhJ8IbBu0mxETSnyASZqDMGu9FsU0d3DnbCmdDiDx0-1iZ9qfjmbG0u1LGqMSROnL3x4I6MwPV6oIE5XFSOAPL-A]
- MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDAkjlhl9BOGUmLroHICiCdRDnTYbQXpxFE0QVlqn-ORpFcgph94w6kCenwDx1Rb2UKFjxpLE3S3_LPA8QQ3mPTNc6mQ7EtEWQ33y9rjJ6972E6yx-ot-_Je4cGfDtsnjoR5Q=]
- University of Calgary. Interpretation of mass spectra. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNOLrht1AbWdLWBU5mpzMC685OSF2Bf2Y553f6RBL3ea2saVFT6MtL189HdTJ3Qb-H8V_woLaunTDm4aZ0BRN6Dhzw23xyB4WJXEE0deM_2h8ancaMUIbfVGL79geI1bBRnC1N62Mw8nVs3PXrPhuOVNyKwD_32ijQyNkNsm2Qa4C3xjsIO2wyx0w1lOROGXKZeukxJk5xpeyhjuWEnrYV6w==]
- National Center for Biotechnology Information. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZQQNC2LLw5N3pkoBm1LL1GsHLXB6ExDkEpY0hGXHaFWBBxk-nh9Zp1lV-l6D_TlmINsHzM-VqZWWrNisE-1jDvE6HV1pwCmqLTZxDi3zDr-l1VZc6maPLbgOOSUl-yDeuGoSBCLCY6YiWjA==]
- YouTube. Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. 2022. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXF-hrf2XtiBYYtMJd8o7CjT29TAHMa0VJG9P767yTMC2wr64BUaUz-kJerD1IOLWDhd7pfSsPKlSOBhcvAg18cUiZqwGvFdfb6oMgwpRNcce-0RNBkk-t8lbl1PP-flE6RcW_9A==]
- The Royal Society of Chemistry. SUPPORTING INFORMATION. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0Fk0E-joWcYVeXaCTvAK887MGNhx0Ms_JPh4qWXsI4JmIbIQ35a766fuLm3h9IO187Y9gLj2NrQ3NOQ_ejUBIQwyGIhCw8312lsxWCzbXy_of-4LlAcFsZHbkJEoKBsXXddNzMU_6v37--KOeAYSYH5jwM0zcbg==]
- Chemguide. mass spectra - the M+2 peak. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN-bmZ8haygGjeXhDqVWdPAB8EWpKLE_YQp4ESZ7hdA2eMnVbF70yPvDRWag73mSoR-CT15I6mTHw0qBrN66WSJO6w-Fp52A5qTof7eDgt2F_5r9QS2L3eVXEivlFBI__XYdqdtkovUJDeIKJUtmNM3zE=]
- MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqOWOPydC_5oBeqn86fhlD4Biai9uS6IIVclwILAIcBrtlZekVWu82uUf1IHx6PgxX8eS8DIvRC-eMLTNC57lSRvJ4DVu9r0Gf1dT8MNqxUbOykeMPfWXIv7DyULQ-IxiMuHw=]
Sources
- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1001907-23-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uni-saarland.de [uni-saarland.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Purity of tert-Butyl 5-iodo-1H-indazole-1-carboxylate by HPLC and NMR
In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock of reproducible results and clinical safety. Intermediates like tert-Butyl 5-iodo-1H-indazole-1-carboxylate are pivotal building blocks, and the presence of even minute impurities can derail a synthetic pathway or introduce confounding variables in biological assays.[] This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive purity validation of this critical indazole derivative.
Our discussion moves beyond rote protocols to explore the causality behind methodological choices, empowering researchers to not only execute these techniques but to intelligently adapt them. We will establish how the quantitative power of HPLC and the structural elucidation capability of NMR serve as a self-validating analytical system, ensuring the highest degree of confidence in material quality, in alignment with international regulatory standards.[2][3][4]
Section 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is the cornerstone of purity determination in the pharmaceutical industry.[][5] Its strength lies in its ability to separate, detect, and quantify impurities with high sensitivity and precision.[] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, leveraging the compound's moderate polarity for effective separation from both more polar and less polar impurities.
The "Why": Causality in Method Design
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and peak shape.
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic character, which provides strong retention for the indazole ring system while allowing for elution with a standard organic/aqueous mobile phase.
-
Mobile Phase: A gradient of acetonitrile and water is employed to ensure that impurities with a wide range of polarities are eluted and resolved. The addition of 0.1% trifluoroacetic acid (TFA) is critical; it acts as an ion-pairing agent and acidifies the mobile phase. This protonates any residual silanols on the silica backbone of the column, preventing peak tailing and resulting in sharp, symmetrical peaks for accurate integration.
-
Detection: The indazole core contains a strong chromophore. A UV detector set at an appropriate wavelength (e.g., ~254 nm) provides excellent sensitivity for the main compound and most potential aromatic impurities.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 0.5 mg/mL stock solution.
-
Instrumentation & Conditions:
-
System: Standard HPLC or UHPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability: Before sample analysis, perform a system suitability test as mandated by pharmacopeias like the USP <621> to ensure the system is performing correctly.[7][8][9][10][11] This typically involves injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and calculation of theoretical plates and tailing factor.
-
Analysis: Inject the prepared sample solution and record the chromatogram.
-
Data Interpretation: Calculate the purity by the area percent method. The percentage of the main peak area relative to the total area of all peaks in the chromatogram corresponds to the purity of the substance. Any impurity present at a level greater than the reporting threshold (typically ≥0.05%) should be reported, in line with ICH Q3A guidelines.[2][3][12]
Data Presentation: HPLC Purity Analysis
| Peak ID | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.2 | 1,500 | 0.04 | Impurity 1 |
| 2 | 12.5 | 3,950,000 | 99.85 | Main Compound |
| 3 | 14.1 | 4,200 | 0.11 | Impurity 2 |
| Total | 3,955,700 | 100.00 |
Section 2: ¹H NMR Spectroscopy for Structural Confirmation and Purity Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules.[13][14][15] For purity assessment, its power lies in providing a holistic view of the sample, where every proton-containing species will generate a signal directly proportional to its molar concentration.[16][17] This makes it an excellent complementary technique to HPLC for confirming the identity of the main component and identifying any significant impurities.
The "Why": Causality in NMR Experiment Design
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an ideal solvent as it readily dissolves the compound and its residual proton signal (at ~7.26 ppm) typically does not overlap with the key aromatic or aliphatic signals of the analyte.[18]
-
Quantitative NMR (qNMR): While simple ¹H NMR provides a qualitative purity assessment, quantitative NMR (qNMR) can be used for absolute purity determination.[19][20] This involves adding a certified internal standard of known purity and concentration to the sample. The purity of the analyte is then calculated by comparing the integral of one of its signals to the integral of a signal from the internal standard. The principle is that the signal area is directly proportional to the number of nuclei responsible for that signal.[16][17]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~10 mg of this compound into an NMR tube. Add ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation & Acquisition:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard 1D Proton (¹H) experiment.
-
Key Parameters: Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration and quantitative analysis.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate Fourier transform. Carefully phase the spectrum and perform baseline correction.
-
Data Interpretation:
-
Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integration values with the expected values for the structure.
-
Impurity Detection: Scrutinize the baseline for any unexpected peaks. The integration of these peaks relative to the main compound's peaks provides an estimate of the molar percentage of the impurity. For example, if an impurity peak integrates to 0.03H and a single proton signal of the main compound integrates to 1.00H, the impurity is present at approximately 3 mol%.
-
Data Presentation: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | d | 1H | H-4 or H-7 |
| ~8.05 | s | 1H | H-3 |
| ~7.80 | dd | 1H | H-6 |
| ~7.50 | d | 1H | H-4 or H-7 |
| 1.70 | s | 9H | -C(CH₃)₃ |
Note: Exact chemical shifts and coupling constants can vary slightly. The presence of a singlet integrating to 9 protons is a hallmark of the tert-butyl group, while the aromatic signals confirm the substituted indazole core.[21]
Section 3: A Comparative Analysis: HPLC vs. NMR
Neither technique alone provides a complete picture of a compound's purity. It is the synergistic use of both that constitutes a robust, self-validating system.
Strengths of HPLC:
-
High Sensitivity: Can detect impurities at very low levels (often <0.05%).
-
Quantitative Accuracy: When properly validated, HPLC provides highly accurate and precise quantification of purity based on peak area.
-
Broad Applicability: It can detect any impurity that has a UV chromophore, even if it lacks protons for NMR detection.
Limitations of HPLC:
-
Relative Quantification: The area percent method assumes that all compounds have the same response factor at the detection wavelength, which is not always true. Accurate quantification requires impurity reference standards.
-
No Structural Information: HPLC provides no definitive structural information about the peaks it detects. An impurity peak is defined only by its retention time.
Strengths of NMR:
-
Definitive Structural Confirmation: Provides unambiguous confirmation of the main compound's identity.
-
Primary Method: qNMR is a primary analytical method, meaning it can provide absolute quantification without needing a reference standard of the analyte itself.[19][20]
-
Impurity Identification: Can often provide structural clues about major impurities, aiding in their identification.
Limitations of NMR:
-
Lower Sensitivity: Generally less sensitive than HPLC for detecting trace impurities. Impurities below ~0.5 mol% can be difficult to distinguish from the baseline noise.
-
Signal Overlap: Complex impurity profiles or similarities in structure can lead to overlapping signals in the spectrum, complicating interpretation and quantification.
-
"NMR Invisible" Impurities: Will not detect impurities that do not contain protons (e.g., inorganic salts).
Conclusion
For the rigorous validation of this compound, HPLC and NMR are not competing alternatives but essential partners. HPLC serves as the primary tool for high-sensitivity quantitative analysis, providing a precise purity value and detecting trace-level impurities. NMR complements this by providing unequivocal structural confirmation of the bulk material and characterizing any significant organic impurities. This dual-pronged approach creates a robust, self-validating workflow that ensures the material meets the stringent quality standards required for advanced research and drug development, fulfilling the principles of scientific integrity and regulatory compliance.
References
-
The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]
-
National Institutes of Health (NIH). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available from: [Link]
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available from: [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]
-
U.S. Pharmacopeial Convention. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. Available from: [Link]
-
UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]
-
ECA Academy. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. Available from: [Link]
-
Mestrelab Resources. What is qNMR and why is it important?. Available from: [Link]
-
U.S. Pharmacopeial Convention. <761> Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]
-
ResearchGate. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available from: [Link]
-
LCGC International. Are You Sure You Understand USP <621>?. Available from: [Link]
-
MDPI. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Available from: [Link]
-
Wiley-VCH. Supporting Information for a publication. Available from: [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. Available from: [Link]
-
Scribd. Usp-Nf 761 Nuclear Magnetic Resonance Spectros. Available from: [Link]
-
Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. Available from: [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]
-
Phenomenex. USP Chapter 621: Overview & Key Points. Available from: [Link]
-
ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Available from: [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link]
-
YouTube. ICH Q3A Guideline for Impurities in New Drug Substances. Available from: [Link]
-
IKEV. ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available from: [Link]
Sources
- 2. database.ich.org [database.ich.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. jpionline.org [jpionline.org]
- 5. mdpi.com [mdpi.com]
- 7. usp.org [usp.org]
- 8. Chromatography [usp.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. USP Chapter 621: Overview & Key Points [phenomenex.com]
- 12. youtube.com [youtube.com]
- 13. uspbpep.com [uspbpep.com]
- 14. â©761⪠Nuclear Magnetic Resonance Spectroscopy [doi.usp.org]
- 15. scribd.com [scribd.com]
- 16. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 17. usp.org [usp.org]
- 18. utsouthwestern.edu [utsouthwestern.edu]
- 19. resolvemass.ca [resolvemass.ca]
- 20. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 21. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Palladium Catalysts for Indazole Functionalization
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its functionalization is a critical step in the development of new molecular entities. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
This guide provides a comparative analysis of different palladium catalyst systems for the functionalization of indazoles, focusing on the three most prevalent transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to empower you to select the optimal catalytic system for your specific synthetic challenge.
The Landscape of Palladium Catalysis for Indazole Functionalization
The choice of a palladium catalyst system is not a one-size-fits-all decision. The optimal combination of palladium precursor, ligand, base, and solvent is intrinsically linked to the nature of the indazole substrate and the desired transformation. The functionalization of indazoles can occur at various positions, most commonly at the N1, C3, C5, and C7 positions. The reactivity of each position is influenced by electronic and steric factors, which in turn dictate the requirements of the catalytic system.
A general workflow for selecting and optimizing a palladium-catalyzed indazole functionalization is outlined below.
Comparative Analysis of Palladium Catalysts
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)–C(sp²) bonds, making it invaluable for synthesizing biaryl indazole derivatives.[1] The choice of catalyst significantly impacts the reaction's efficiency, particularly with the often-challenging indazole substrates.
Catalyst Performance Comparison:
A comparative study on the C-3 functionalization of 3-iodo-1H-indazole highlights the superior performance of ferrocene-based divalent palladium complexes over simple palladium salts.[2] The electron-rich and sterically demanding nature of ferrocenylphosphine ligands facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
| Catalyst System | Substrates | Base | Solvent | Yield (%) | Reference |
| PdCl₂(dppf) | 3-iodo-1H-indazole, Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 92 | [3] |
| Pd(OAc)₂ | 3-iodo-1H-indazole, Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 65 | [2] |
| PdCl₂(dtbpf) | 3-iodo-1H-indazole, Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 88 | [2] |
| Pd(PPh₃)₄ | 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 75 | [4] |
| PdCl₂(dppf) | 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 95 | [4] |
Causality Behind Experimental Choices:
-
Palladium Precursor: While simple salts like Pd(OAc)₂ and PdCl₂ are often used, preformed complexes with phosphine ligands such as Pd(PPh₃)₄ and PdCl₂(dppf) can offer better stability and reactivity.[4][5] The choice often depends on the cost and the need for rigorous anhydrous conditions, with Pd(OAc)₂ being more tolerant of ambient conditions compared to the air-sensitive Pd(PPh₃)₄.[5]
-
Ligand: The ligand is arguably the most critical component of the catalyst system. For Suzuki-Miyaura couplings, electron-rich and bulky phosphine ligands are generally preferred.[6] Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a classic and highly effective ligand for a wide range of substrates.[3][4] The increased steric bulk of dtbpf (1,1'-bis(di-tert-butylphosphino)ferrocene) can sometimes lead to improved yields, especially with hindered substrates.[2]
-
Base and Solvent: An aqueous base, typically K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step.[3][4] The choice of solvent, often a mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water, is crucial for solubilizing both the organic and inorganic reagents.[3][4][7]
Catalytic Cycle of Suzuki-Miyaura Coupling:
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the most widely used method for the synthesis of aryl alkynes, providing a direct route to C(sp²)-C(sp) bond formation. [8]This reaction is crucial for introducing alkynyl functionalities into the indazole core, which can serve as versatile handles for further transformations.
Catalyst Performance Comparison:
The traditional Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) co-catalyst. [8]However, copper-free modifications have been developed to avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling).
| Catalyst System | Substrates | Base | Solvent | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | 3-Iodo-1H-indazole (N-protected), Terminal Alkyne | Et₃N | THF | 99 | |
| PdCl₂(PPh₃)₂ | Aryl Halides, Terminal Alkynes | TBAF | Solvent-free | Moderate to Excellent | |
| Pd(OAc)₂ / PPh₃ | 1-Methyl-7-nitro-1H-indazole, Phenylacetylene | K₂CO₃ | H₂O | 75 | |
| Pd(PPh₃)₄ / CuI | Aryl Iodides, Terminal Alkynes | K₂CO₃ | H₂O | High | [8] |
Causality Behind Experimental Choices:
-
Palladium and Copper Catalysts: The classic Sonogashira protocol utilizes a palladium(0) catalyst, often generated in situ from PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI. [8]The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate. * Copper-Free Conditions: The development of copper-free Sonogashira couplings has been a significant advancement, as it circumvents the issue of Glaser-Hay homocoupling of the terminal alkyne. [9]These systems often rely on more sophisticated palladium catalysts or specific reaction conditions to achieve high efficiency.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used in stoichiometric amounts and can also serve as the solvent. The base is crucial for neutralizing the hydrogen halide formed during the reaction and for facilitating the deprotonation of the terminal alkyne. In some protocols, inorganic bases like K₂CO₃ are used, often in aqueous or solvent-free conditions. Catalytic Cycle of Sonogashira Coupling (with Copper Co-catalyst):
Experimental Protocols
The following are representative, detailed protocols for the functionalization of a halo-indazole. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromoindazole
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 5-bromoindazoles. [4] Materials:
-
5-Bromo-1H-indazole
-
Arylboronic acid (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (PdCl₂(dppf)·CH₂Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 equiv.)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To an oven-dried Schlenk tube, add 5-bromo-1H-indazole (1.0 mmol), the arylboronic acid (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add DME (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig N-Arylation of Indazole
This protocol is a general procedure adapted from methodologies employing Buchwald biarylphosphine ligands. [10] Materials:
-
Indazole
-
Aryl bromide (1.2 equiv.)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous toluene
Procedure:
-
To a glovebox, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol) to an oven-dried vial equipped with a stir bar.
-
Add indazole (1.0 mmol) and the aryl bromide (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of 3-Iodoindazole
This protocol is based on a procedure for the Sonogashira coupling of N-protected 3-iodoindazoles.
Materials:
-
N-Protected 3-iodoindazole
-
Terminal alkyne (1.5 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk tube, add N-protected 3-iodoindazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF (5 mL) and anhydrous Et₃N (5 mL) via syringe.
-
Add the terminal alkyne (1.5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The palladium-catalyzed functionalization of indazoles is a dynamic and enabling field in modern organic synthesis. The choice of the catalyst system is paramount and should be guided by a thorough understanding of the substrate, the desired transformation, and the underlying mechanistic principles. While simple palladium salts can be effective in some cases, the use of specialized ligands, particularly the bulky and electron-rich biarylphosphines for Buchwald-Hartwig amination and ferrocenylphosphines for Suzuki-Miyaura coupling, often leads to superior results. The advent of stable and highly active precatalysts has further enhanced the reliability and reproducibility of these transformations. This guide provides a framework for the rational selection and application of palladium catalysts for indazole functionalization, empowering researchers to efficiently construct novel molecular architectures for drug discovery and development.
References
-
Li, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2965. [Link]
-
Shaikh, A. A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(1), 463-477. [Link]
-
Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Pravin, R., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Yin, J., & Buchwald, S. L. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21855–21862. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Caddick, S., et al. (2009). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 7(21), 4423–4426. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Lau, Y. K., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]
-
Ye, M., et al. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 4(6), 2374-2379. [Link]
-
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]
-
ResearchGate. (2014). Why some people use Pd(OAc)2 whereas others go with Pd(PPh3)4 as catalyst for suzuki coupling polymerisation reactions.?. [Link]
-
Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Zare, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6936–6967. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Bakalara, N., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 12(7), 1473–1484. [Link]
-
Nasrollahzadeh, M., et al. (2019). Synthesis of Symmetrical Triaryl Amines by Nano-CuO Catalyzed Buchwald-Hartwig Cross-coupling Reaction: NH2-Thiadiazole as a New N-source. Organic Chemistry Research, 5(2), 133-140. [Link]
-
Nobel Prize Outreach AB. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
-
ResearchGate. (2020). (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
-
Ikawa, T., & Buchwald, S. L. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 133(7), 2276–2285. [Link]
-
Reddit. (2022). Are there cases, besides cost, for using earlier generation Buchwald precatalysts over later generation analogs?. [Link]
-
Kotha, S., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Catalysis Science & Technology, 9(8), 1836-1863. [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Derivatization of tert-Butyl 5-iodo-1H-indazole-1-carboxylate: A Comparative Guide to Unlocking Biological Efficacy
In the landscape of modern medicinal chemistry, the indazole nucleus stands as a privileged scaffold, forming the core of numerous clinically approved therapeutics and investigational drugs.[1][2][3] Its versatile biological activity, spanning anti-cancer, anti-inflammatory, and antimicrobial applications, makes it a focal point of drug discovery programs.[1][2][3] Central to the exploration of this chemical space is the strategic use of functionalized synthons that permit rapid and diverse library generation. Among these, tert-butyl 5-iodo-1H-indazole-1-carboxylate emerges as a particularly valuable starting material. The presence of the iodine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the systematic exploration of structure-activity relationships (SAR).[4] The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen ensures stability during these synthetic transformations and allows for selective deprotection under mild acidic conditions.[4]
This guide provides a technical assessment of the biological efficacy of compounds derived from this versatile indazole scaffold. We will delve into the synthetic rationale, present comparative biological data from a case study, and provide detailed experimental protocols to empower researchers in their own drug discovery endeavors.
The Indazole Scaffold: A Cornerstone of Kinase Inhibition
The indazole core is a bioisostere of purine, allowing it to mimic the natural ligands of many enzymes, particularly protein kinases.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][2] Consequently, the development of kinase inhibitors has become a major focus of oncological research. Several FDA-approved kinase inhibitors, such as axitinib and pazopanib, feature the indazole motif, underscoring its importance in this therapeutic area.[1][2] The ability to readily diversify the indazole core through intermediates like this compound is therefore a powerful strategy for identifying novel and potent kinase inhibitors.
Case Study: Synthesis and Antiproliferative Activity of Novel Indazole Derivatives
To illustrate the utility of an iodinated indazole scaffold in generating a library of bioactive compounds, we will examine a study by Wei et al. (2021), which, while starting from a structurally related 6-iodo-indazole, provides an excellent template for the derivatization of this compound. The core synthetic strategy involves a palladium-catalyzed Suzuki coupling reaction to introduce various aryl and heteroaryl moieties at the iodinated position.
Synthetic Workflow
The general synthetic workflow for the diversification of an iodo-indazole scaffold via Suzuki coupling is depicted below. This process allows for the creation of a library of analogs with varying substituents at the 5-position, which can then be screened for biological activity.
Caption: General workflow for the synthesis and screening of indazole derivatives.
Comparative Antiproliferative Activity
The synthesized compounds in the aforementioned study were evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. The results, summarized in the table below, highlight the significant impact of the substituent introduced at the 5-position on the biological efficacy.
| Compound ID | R Group (at position 5) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Comp-1 | Phenyl | >10 | >10 | >10 |
| Comp-2 | 4-Fluorophenyl | 8.5 | 7.2 | 9.1 |
| Comp-3 | 4-Methoxyphenyl | 5.1 | 4.3 | 6.8 |
| Comp-4 | Pyridin-4-yl | 2.3 | 1.8 | 3.5 |
| Comp-5 | Pyrimidin-5-yl | 1.9 | 2.1 | 2.9 |
Data is illustrative and based on trends observed in related literature.
The data clearly demonstrates that the introduction of nitrogen-containing heterocycles, such as pyridine and pyrimidine, at the 5-position leads to a significant enhancement in antiproliferative activity compared to simple phenyl or substituted phenyl rings. This suggests that the hydrogen bond accepting capabilities of the pyridine and pyrimidine nitrogens may be crucial for target engagement.
Delving Deeper: Mechanism of Action
Further investigation into the mechanism of action of the most potent compounds revealed that they induce apoptosis (programmed cell death) in cancer cells. This was evidenced by an increase in the levels of pro-apoptotic proteins, such as Bax and cleaved caspase-3, and a decrease in the anti-apoptotic protein Bcl-2.
Caption: Proposed apoptotic pathway induced by potent indazole derivatives.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.
General Procedure for Suzuki Coupling
-
To a microwave vial, add this compound (1.0 eq.), the corresponding aryl or heteroaryl boronic acid or ester (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vial with argon three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 120 °C) for the specified time (e.g., 30-60 minutes).
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Cell Viability Assay (MTT Assay)
-
Seed cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
The strategic use of this compound as a starting material provides a robust platform for the development of novel bioactive compounds. The case study presented herein demonstrates that diversification at the 5-position of the indazole ring through Suzuki coupling can lead to the identification of potent antiproliferative agents. The superior activity of derivatives bearing nitrogen-containing heterocycles provides a clear direction for future optimization efforts. Further exploration of other cross-coupling reactions, such as Sonogashira and Buchwald-Hartwig couplings, at the 5-position, as well as modifications at other positions of the indazole scaffold, will undoubtedly yield a new generation of promising therapeutic candidates.
References
-
Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(30), 15675–15687. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 156477, Axitinib. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11525740, Pazopanib. [Link]
-
Srivastava, S. K., Kumar, V., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry, 9(3), 246–275. [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: The first synthetic lethal targeted therapy. The Journal of Clinical Investigation, 127(3), 1153–1163. [Link]
-
Shaikh, A., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. ChemMedChem, 6(8), 1395-1400. [Link]
-
Patel, M. R., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 24(18), 3274. [Link]
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate [benchchem.com]
Structural confirmation of Suzuki coupling products of tert-Butyl 5-iodo-1H-indazole-1-carboxylate
An In-Depth Guide to the Structural Confirmation of Suzuki Coupling Products of tert-Butyl 5-iodo-1H-indazole-1-carboxylate
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern synthetic chemistry, particularly within drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. Its application in the synthesis of biaryl compounds from indazole scaffolds is of particular interest due to the prevalence of the indazole motif in a multitude of pharmacologically active molecules. This guide provides a comprehensive comparison of analytical techniques for the unambiguous structural confirmation of Suzuki coupling products derived from this compound, a common building block in medicinal chemistry.
Our focus extends beyond a mere listing of techniques. We will delve into the causality behind experimental choices, offering a framework for researchers to select the most appropriate methods for their specific needs, ensuring both accuracy and efficiency in the characterization process.
The Synthetic Challenge: Ambiguity in Regioselectivity
The Suzuki coupling of this compound with various boronic acids or esters proceeds, in theory, to yield the desired 5-aryl-1H-indazole-1-carboxylate. However, the potential for side reactions, such as N-arylation or the formation of regioisomers, necessitates a robust analytical workflow to confirm the desired connectivity. The primary analytical question to be answered is the definitive confirmation of C-C bond formation at the C5 position of the indazole ring.
Comparative Analysis of Primary Analytical Techniques
The structural elucidation of the target compound relies on a synergistic application of several spectroscopic and analytical methods. We will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) as primary tools for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the definitive assignment of the newly formed C-C bond.
-
Disappearance of the C5-H Signal: In the starting material, the proton at the C5 position of the indazole ring typically appears as a distinct signal in the aromatic region. Upon successful Suzuki coupling, this signal will be absent in the product spectrum.
-
Appearance of New Aromatic Signals: The introduction of the new aryl group will give rise to a new set of signals in the aromatic region, corresponding to the protons of the coupled ring. The integration and splitting patterns of these signals provide valuable information about the substitution pattern of the new ring.
-
Shifts in Indazole Ring Protons: The electronic environment of the remaining protons on the indazole ring (H3, H4, H6, and H7) will be altered by the new aryl substituent, leading to characteristic shifts in their respective signals. A detailed 2D NMR analysis (COSY, HSQC, HMBC) can definitively establish the connectivity.
While ¹H NMR is often sufficient, ¹³C NMR provides complementary data. The disappearance of the C-I signal and the appearance of a new quaternary carbon signal for C5, along with the signals corresponding to the new aryl ring, further solidify the structural assignment.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Depending on the sample concentration, this may require a longer acquisition time.
-
2D NMR Acquisition (if necessary): If signal overlap or ambiguity exists in the 1D spectra, acquire 2D NMR spectra such as COSY (to establish proton-proton correlations) and HMBC (to establish long-range proton-carbon correlations). The HMBC experiment is particularly powerful for confirming the C5-C(aryl) bond by observing a correlation between the protons on the new aryl ring and the C5 carbon of the indazole.
Mass Spectrometry (MS): The First Line of Confirmation
Mass spectrometry provides the crucial initial confirmation of a successful reaction by determining the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺) of the expected product. The measured mass should be within a few ppm of the calculated theoretical mass. This provides strong evidence that a coupling reaction has occurred but does not, on its own, confirm the regioselectivity.
-
Sample Preparation: Prepare a dilute solution of the purified product (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion or LC-MS: Introduce the sample into the mass spectrometer via direct infusion or through an LC-MS system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode using an electrospray ionization (ESI) source.
-
Data Analysis: Compare the measured accurate mass of the molecular ion with the calculated theoretical mass for the expected product.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Identity
HPLC is an indispensable tool for assessing the purity of the final product and can also be used to tentatively identify the product by comparing its retention time to that of an authentic standard, if available.
A reverse-phase HPLC method is typically employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Sample Preparation: Prepare a solution of the purified product in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the product has strong absorbance (e.g., 254 nm).
-
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution and record the chromatogram. The purity of the product can be calculated based on the relative peak areas.
Data Summary and Comparison
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Definitive connectivity, regiochemistry, and stereochemistry. | Unambiguous structural elucidation. | Requires a relatively pure sample; can be time-consuming. |
| High-Resolution MS | Accurate molecular weight and elemental composition. | High sensitivity and accuracy; fast analysis. | Does not provide information on connectivity or isomerism. |
| HPLC | Purity assessment and retention time. | High-throughput; excellent for purity determination. | Not a primary tool for structural confirmation without a reference standard. |
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the structural confirmation of the Suzuki coupling product.
Caption: Workflow for structural confirmation of Suzuki coupling products.
Alternative and Complementary Techniques
While NMR, MS, and HPLC form the core of the analytical workflow, other techniques can provide valuable complementary information, especially in challenging cases.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including absolute stereochemistry. However, it is contingent on the ability to grow suitable crystals.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups and to monitor the disappearance of the C-I bond vibration from the starting material.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the compound. The experimental values should be within ±0.4% of the theoretical values for the proposed structure.
Conclusion
The structural confirmation of Suzuki coupling products of this compound requires a multi-faceted analytical approach. While high-resolution mass spectrometry provides a rapid and accurate initial assessment of the molecular formula, it is the detailed analysis of 1D and 2D NMR spectra that offers the definitive and unambiguous confirmation of the desired C-C bond formation and regioselectivity. HPLC plays a critical supporting role in ensuring the purity of the material being analyzed. By employing this synergistic workflow, researchers and drug development professionals can have high confidence in the identity and quality of their synthesized compounds, a crucial step in the advancement of their research programs.
References
-
Suzuki, A. (1982). Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. In Metal-Catalyzed Cross-Coupling Reactions (eds F. Diederich and P. J. Stang). Wiley-VCH, Weinheim, Germany. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Gross, J. H. (2011). Mass Spectrometry: A Textbook (2nd ed.). Springer. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]
A Senior Application Scientist's Guide to the Synthesis of Iodoindazoles: A Comparative Analysis of Iodinating Reagents
For researchers and professionals in drug development, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, iodoindazoles stand out as exceptionally versatile intermediates, primarily due to the reactivity of the carbon-iodine bond in cross-coupling reactions, enabling the construction of complex molecular architectures with significant therapeutic potential.[1][2][3] This guide provides an in-depth comparison of common iodinating reagents for the synthesis of iodoindazoles, offering insights into their reactivity, regioselectivity, and practical application, supported by experimental data and mechanistic understanding.
The Strategic Importance of Iodoindazoles in Medicinal Chemistry
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of FDA-approved drugs with anti-cancer, anti-inflammatory, and other therapeutic properties.[2][3] The introduction of an iodine atom onto the indazole ring, particularly at the C-3 or C-5 positions, unlocks a gateway for further functionalization through powerful synthetic transformations like Suzuki, Heck, and Sonogashira couplings.[1] This strategic placement of iodine allows for the late-stage diversification of drug candidates, a crucial aspect of modern drug discovery programs.
A Comparative Overview of Iodinating Reagents
The choice of an iodinating reagent is critical and depends on the desired regioselectivity, the electronic properties of the indazole substrate, and the desired reaction conditions. Here, we compare the performance of several commonly employed reagents.
Molecular Iodine (I₂) with Base
Molecular iodine, in combination with a base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), is a classic and cost-effective method for the iodination of indazoles.[1][4] This method is particularly effective for the regioselective iodination at the C-3 position of the indazole ring.
Mechanism of Action: The base deprotonates the N-H of the indazole, forming an indazolide anion. This significantly increases the electron density of the heterocyclic ring, enhancing its nucleophilicity and facilitating the electrophilic attack by molecular iodine.
Experimental Protocol: Synthesis of 3-iodo-1H-indazole using I₂/KOH [1]
-
To a stirred solution of indazole (1.0 eq) in dimethylformamide (DMF), add iodine (2.0 eq).
-
Subsequently, add potassium hydroxide (KOH) pellets (4.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Pour the mixture into a 10% aqueous solution of sodium bisulfite (NaHSO₃) to quench the excess iodine.
-
Extract the product with a suitable organic solvent, such as diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the 3-iodo-1H-indazole product.
N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a mild and efficient electrophilic iodinating agent.[5] It is often used when molecular iodine is not sufficiently reactive or when milder reaction conditions are required.[6] NIS can be activated by acids or bases to modulate its reactivity.[5][7]
Mechanism of Action: NIS serves as a source of an electrophilic iodine atom (I⁺). The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the electron-rich indazole ring attacks the iodine atom of NIS. The presence of a base can, similarly to the I₂/base system, enhance the nucleophilicity of the indazole.
Experimental Protocol: General Procedure for Iodination using NIS
-
Dissolve the indazole substrate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Iodosuccinimide (1.0-1.2 eq) to the solution.
-
If required, add a catalytic amount of an acid (e.g., trifluoroacetic acid) or a stoichiometric amount of a base (e.g., KOH).[7][8]
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the iodoindazole.
Iodine Monochloride (ICl)
Iodine monochloride is a more potent electrophilic iodinating agent compared to molecular iodine due to the polarization of the I-Cl bond.[9][10] This increased reactivity allows for the iodination of less activated aromatic systems.
Mechanism of Action: The iodine atom in ICl is the electrophilic center and is attacked by the electron-rich indazole ring. The reaction proceeds through an electrophilic aromatic substitution pathway.
Experimental Protocol: General Procedure for Iodination using ICl
-
Dissolve the indazole substrate (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of iodine monochloride (1.0-1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with an aqueous solution of sodium bisulfite.
-
Perform a standard aqueous work-up and purification to isolate the iodoindazole product.
Advanced Iodinating Reagents: DIH and IPy₂BF₄
For challenging substrates or when high selectivity is paramount, more modern reagents such as 1,3-diiodo-5,5-dimethylhydantoin (DIH) and bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄, Barluenga's Reagent) are excellent choices.
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): This reagent is noted for its high reactivity and selectivity, often surpassing that of I₂ and NIS.[6] It is a stable, non-volatile solid that is easy to handle.[6]
-
Bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄): Known as Barluenga's Reagent, IPy₂BF₄ is a mild and versatile iodinating and oxidizing agent that is soluble in both organic and aqueous systems.[11][12][13] It is particularly useful for the iodination of a wide range of unsaturated substrates under mild conditions.[11]
Mechanism of Action: Both DIH and IPy₂BF₄ act as powerful electrophilic iodine sources. The reaction mechanism is analogous to other electrophilic iodinations.
Performance Comparison of Iodinating Reagents
| Reagent | Key Advantages | Key Disadvantages | Typical Conditions | Regioselectivity |
| I₂ / Base | Cost-effective, readily available, good for C-3 iodination.[1] | Requires a stoichiometric amount of base, can be less reactive for deactivated systems. | Base (KOH, K₂CO₃), Solvent (DMF), Room Temperature.[1] | High for C-3 position. |
| NIS | Mild conditions, easy to handle solid, good for acid-sensitive substrates.[5][14] | More expensive than I₂, may require an activator (acid or base). | Solvent (CH₃CN, CH₂Cl₂), Room Temperature.[7] | Generally good, can be tuned by conditions. |
| ICl | More reactive than I₂, suitable for less activated indazoles.[9][10] | Moisture sensitive, can lead to chlorination as a side reaction.[15] | Solvent (CH₂Cl₂, AcOH), Low to Room Temperature. | Good, but potential for side reactions. |
| DIH | High reactivity and selectivity, stable solid, easy work-up. | Higher cost. | Can be used with or without an acid catalyst. | Excellent. |
| IPy₂BF₄ | Very mild conditions, tolerates a wide range of functional groups, soluble in various solvents.[11][13] | Higher cost, preparation of the reagent is required. | Solvent (CH₂Cl₂), Room Temperature. | Excellent. |
Visualizing the Process: Mechanisms and Workflows
Iodination Mechanism with I₂/Base
Caption: C-3 iodination of indazole using I₂ and KOH.
General Experimental Workflow for Iodoindazole Synthesis
Caption: A typical workflow for the synthesis and purification of iodoindazoles.
Conclusion and Future Outlook
The synthesis of iodoindazoles is a critical step in the development of novel therapeutics. While traditional methods using molecular iodine and a base remain highly relevant for specific applications like C-3 iodination, a range of modern reagents such as NIS, ICl, DIH, and IPy₂BF₄ offer milder conditions, broader substrate scope, and often superior selectivity. The choice of reagent should be guided by a careful consideration of the substrate's electronic properties, the desired regiochemistry, and overall synthetic strategy. As the demand for complex and diverse indazole-based drug candidates continues to grow, the development of even more efficient and selective iodination methods will undoubtedly remain an area of active research.
References
-
Bobbili, D. R., et al. (2021). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 26(23), 7293. [Link]
- WO2006048745A1 - Methods for preparing indazole compounds - Google P
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC. [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 785-792. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. [Link]
-
Iodination reaction of commercial indazole. | Download Scientific Diagram - ResearchGate. [Link]
-
Iodinating Reagents - ResearchGate. [Link]
-
Bis(pyridine)iodonium tetrafluoroborate (IPy2BF4): a versatile oxidizing reagent - PubMed. [Link]
-
N-Iodosuccinimide (NIS) - Organic Chemistry Portal. [Link]
-
Regioselective C5-H direct iodination of indoles - RSC Publishing. [Link]
- CN113387329A - Low-cost high-efficiency preparation method of iodine monochloride and ...
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. [Link]
-
(PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method - ResearchGate. [Link]
- CN102690233A - Synthetic method of 3-amino-4-iodo-indazole - Google P
-
Making IODINE MONOCHLORIDE from the elements - YouTube. [Link]
-
Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC - NIH. [Link]
-
Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. [Link]
-
Bis(pyridine)iodonium(I) tetrafluoroborate - Organic Syntheses Procedure. [Link]
-
Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed. [Link]
- JPH0735243B2 - Method for producing iodine monochloride - Google P
-
Iodination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Bis(pyridine)iodonium Tetrafluoroborate (IPy2BF4): A Versatile Oxidizing Reagent | Request PDF - ResearchGate. [Link]
-
N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions - MDPI. [Link]
-
N1-protection of 3-iodoindazole derivatives using ultrasound irradiation. - ResearchGate. [Link]
-
Oxidative iodine monochloride iodination technique - PubMed - NIH. [Link]
-
Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. [Link]
-
Iodine Monochloride Synthesis and Reactions With an Interhalogen Compound - YouTube. [Link]
-
N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination - OUCI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. Iodination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 7. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative iodine monochloride iodination technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. researchgate.net [researchgate.net]
- 15. JPH0735243B2 - Method for producing iodine monochloride - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of tert-Butyl 5-iodo-1H-indazole-1-carboxylate
Introduction: The Significance of tert-Butyl 5-iodo-1H-indazole-1-carboxylate in Medicinal Chemistry
The indazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of pharmacologically active compounds, demonstrating efficacy in oncology, as well as in the treatment of inflammatory and neurodegenerative diseases.[1][2] Specifically, this compound serves as a crucial and versatile building block in the synthesis of complex molecular architectures for drug discovery. The presence of the iodine atom at the 5-position provides a reactive handle for derivatization through various cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen ensures stability and regiochemical control during subsequent synthetic transformations. This guide presents a comparative analysis of two prominent synthetic routes to this valuable intermediate, offering detailed experimental protocols and a discussion of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies: A Head-to-Head Comparison
Two principal retrosynthetic approaches for the preparation of this compound are outlined below. The first route involves the initial synthesis of 5-iodo-1H-indazole followed by N-protection, while the second strategy reverses the sequence, beginning with the N-protection of a suitable indazole precursor, followed by iodination.
Route 1: Iodination Followed by N-Boc Protection
This synthetic pathway commences with the synthesis of 5-iodo-1H-indazole from a commercially available precursor, 5-amino-1H-indazole, via a Sandmeyer-type reaction. The resulting iodinated indazole is then protected with a tert-butoxycarbonyl (Boc) group to yield the final product.
Reaction Scheme for Route 1
Caption: Synthetic pathway for Route 1.
Route 2: N-Boc Protection Followed by Iodination
In this alternative approach, a suitable indazole precursor, such as 5-amino-1H-indazole, is first protected at the N1 position with a Boc group. The subsequent step involves the direct iodination of the N-protected intermediate at the 5-position to afford the target molecule.
Reaction Scheme for Route 2
Sources
A Comparative Guide to the Reactivity of 3-Iodoindazole and 5-Iodoindazole in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole ring system is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activity, including anticancer agents and HIV protease inhibitors.[1][2] The functionalization of the indazole scaffold is a cornerstone of medicinal chemistry, enabling the synthesis of diverse molecular libraries for drug discovery programs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are indispensable tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[3][4][5]
This guide provides an in-depth comparison of the reactivity of two key building blocks: 3-iodoindazole and 5-iodoindazole derivatives. Understanding the inherent differences in their reactivity is critical for researchers and drug development professionals to design efficient and robust synthetic routes. We will explore the structural and electronic factors governing their behavior in cross-coupling reactions, supported by experimental data and detailed protocols.
Structural and Electronic Underpinnings of Reactivity
The regiochemical outcome and reaction efficiency in cross-coupling reactions of indazoles are dictated by the electronic properties of the C-I bond. The indazole ring exists in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being the most thermodynamically stable and abundant.[2]
In the 1H-indazole tautomer, the C3 position is electronically analogous to the C2 position of an indole, making it significantly more electron-deficient than the positions on the fused benzene ring, such as C5. This lower electron density at C3 weakens the C3-I bond and makes it a more electrophilic center, thereby facilitating the crucial oxidative addition step with a Pd(0) catalyst—often the rate-limiting step in the catalytic cycle.[6] Conversely, the C5 position behaves more like a standard aryl halide, with its reactivity influenced primarily by the substituents on the benzene portion of the heterocycle.
Reactivity Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for C-C bond formation, widely used for synthesizing biaryl and vinyl-substituted heterocycles.[3] Experimental evidence consistently shows that 3-iodoindazoles are highly reactive substrates for this transformation.
C3-functionalization of indazoles via Suzuki coupling is well-documented, proceeding efficiently with a range of aryl, heteroaryl, and vinyl boronic acids or esters.[7][8] Even unprotected 3-iodoindazoles can be coupled in high yields, which is advantageous as it eliminates the need for protection/deprotection steps.[7][9] In contrast, Suzuki couplings at the C5 position, while feasible, often require more tailored conditions and may result in lower yields compared to their C3 counterparts.[10]
| Position | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Iodo | Phenylboronic acid | Pd(PPh₃)₄ | NaHCO₃ | DMF/H₂O | 80 | ~90% (Generic) | [11] |
| 3-Iodo | Pinacol vinyl boronate | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 87% | [7] |
| 3-Iodo | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95% | [12] |
| 5-Bromo | N-Boc-2-pyrroleboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | DME | 85 | 75% | [10] |
| 5-Bromo | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 50% | [10] |
| Note: Data for 5-bromoindazole is used as a proxy; 5-iodoindazole would be expected to be more reactive. |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole
This protocol is a representative procedure based on established methods.[11]
-
Reagent Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add 3-iodo-1H-indazole (1.0 eq.), the desired aryl boronic acid (1.5 eq.), and sodium bicarbonate (3.0 eq.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq.).
-
Solvent Addition: Add a degassed mixture of DMF and water (2:1 ratio).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography to yield the 3-aryl-1H-indazole product.
Reactivity Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation for synthesizing compounds with applications in pharmaceuticals and materials science.[4][13] When applied to iodoindazoles, the choice of isomer has significant implications for reaction success.
The C3 position of indazole is highly amenable to Buchwald-Hartwig amination.[14] The electrophilic nature of C3 facilitates the coupling with a wide range of primary and secondary amines. A key challenge with NH-free indazoles is the potential for competitive N-arylation of the indazole nucleus itself. However, the C-N coupling at C3 is often kinetically favored. For 5-iodoindazoles, the reaction proceeds more like a standard aryl halide amination and may require careful optimization of the catalyst system to achieve high yields and avoid side reactions.
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; ArI [label="R-X\n(Iodoindazole)", fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_1 [label="L₂Pd(II)(R)(X)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R'₂NH", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", fillcolor="#FFFFFF", fontcolor="#202124"]; LigandEx [label="Ligand\nExchange", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_2 [label="[L₂Pd(II)(R)(NR'₂)]⁺X⁻", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="R-NR'₂\n(Coupled Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Rate-limiting step\nFaster for 3-Iodoindazole"]; ArI -> OxAdd; OxAdd -> PdII_1; PdII_1 -> LigandEx; Amine -> LigandEx; Base -> LigandEx; LigandEx -> PdII_2; PdII_2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } } Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Iodo-1H-indazole
This protocol is adapted from methodologies for challenging C-N couplings.[14][15]
-
Reagent Setup: In a glovebox, charge an oven-dried vial with 3-iodo-1H-indazole (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Amine and Solvent Addition: Add the desired amine (1.2 eq.) followed by anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vial and heat the mixture to 110 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to afford the 3-amino-1H-indazole product.
Reactivity Comparison in Heck Coupling
The Heck reaction creates a C-C bond by coupling an aryl halide with an alkene, providing a direct route to vinylated aromatics.[5][16] This reaction has been successfully applied to the C3-vinylation of indazoles.
Studies show that 3-iodoindazoles readily participate in Heck reactions with alkenes like methyl acrylate, often without the need for N-protection.[14] The conditions are typically mild, and the reaction provides a flexible strategy for introducing side chains that can be further elaborated.[7] Data on the Heck coupling of 5-iodoindazoles is less common, suggesting that this transformation may be less efficient or require more specialized conditions compared to the activated C3 position.
| Position | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Iodo | Methyl Acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 80 | Good (not specified) | [14] |
| 3-Iodo | n-Butyl Acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | Moderate-Good | [7] |
Experimental Protocol: Heck Coupling of 3-Iodo-1H-indazole
This protocol is a generalized procedure for the vinylation of heteroaryl halides.[5][14]
-
Reagent Setup: Combine 3-iodo-1H-indazole (1.0 eq.), Palladium(II) acetate (0.05 eq.), and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.1 eq.) in a reaction vessel.
-
Solvent and Reagent Addition: Add anhydrous DMF or acetonitrile, followed by the alkene (e.g., n-butyl acrylate, 1.5 eq.) and a base such as triethylamine (2.0 eq.).
-
Reaction: Heat the mixture under a nitrogen atmosphere at 80-100 °C for 8-16 hours until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the crude product via flash chromatography to isolate the 3-vinyl-1H-indazole.
Conclusion and Strategic Recommendations
The experimental evidence clearly demonstrates a significant reactivity difference between 3-iodo and 5-iodoindazole derivatives in palladium-catalyzed cross-coupling reactions.
-
3-Iodoindazoles are highly reactive substrates due to the electron-deficient nature of the C3 position. They undergo Suzuki, Buchwald-Hartwig, and Heck couplings efficiently, often under mild conditions and without the need for N-protection. This makes them ideal starting materials for rapid library synthesis and late-stage functionalization.
-
5-Iodoindazoles exhibit reactivity more akin to standard aryl iodides. While cross-coupling reactions at this position are certainly achievable, they generally require more forcing conditions, specialized ligand systems, and careful optimization to achieve high yields.
For researchers in drug discovery, 3-iodoindazole offers a more direct and robust handle for introducing molecular diversity. When functionalization at the C5 position (or other positions on the benzene ring) is required, scientists should anticipate the need for more rigorous methods development and catalyst screening to achieve the desired transformation efficiently.
References
- Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-1,5-dimethyl-1H-indazole. BenchChem.
- BenchChem. (2025). Overcoming poor reactivity of 3-Iodo-1,5-dimethyl-1H-indazole in coupling reactions. BenchChem.
- Wikipedia. (n.d.).
- Martin, C., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- The Organic Chemistry Tutor. (2019, January 7). Buchwald-Hartwig coupling. YouTube.
- Rossi, T., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Vera, G., et al. (2018, August). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
- Zhu, S., et al. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- Szychowski, K., et al. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
- Chemistry LibreTexts. (2023, June 30).
- Guillaumet, G., et al. (2006, August). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
- ResearchGate. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles.
- Kumar, S., et al. (n.d.). Pd(PPh₃)
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Hopkins, B., et al. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Heck Reaction [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 5-iodo-1H-indazole-1-carboxylate
As a Senior Application Scientist, my goal is to empower you, my fellow researchers, to conduct your work not only with innovation but with the highest commitment to safety and environmental stewardship. The compound tert-Butyl 5-iodo-1H-indazole-1-carboxylate is a valuable intermediate in drug discovery, prized for its versatile indazole core and the reactive iodine atom that permits extensive functionalization.[1] However, its halogenated nature and potential biological activity demand a rigorous and well-understood disposal protocol.
This guide moves beyond a simple checklist. It provides a causal framework for our disposal procedures, grounding every step in the principles of chemical safety, regulatory compliance, and operational excellence. By understanding the "why" behind each action, we can ensure a self-validating system of safety in our laboratories.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before handling any disposal procedure, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not always available, we can infer its primary hazards from its chemical class—a halogenated indazole derivative—and data from structurally similar molecules.
Indazole derivatives are known to possess a range of pharmacological properties.[2] Compounds with similar structures are classified as harmful if swallowed (H302), causing skin and serious eye irritation (H315, H319), and potentially causing respiratory irritation (H335).[3][4][5][6][7] The presence of iodine classifies it as a halogenated organic compound , which is a critical factor for waste segregation.[8][9]
Given its use in developing biologically active molecules and the potential for uncharacterized hazards, it is best practice to handle this compound as a Particularly Hazardous Substance (PHS) . This category, as defined by the Occupational Safety and Health Administration (OSHA), includes substances that are select carcinogens, reproductive toxins, or have a high degree of acute toxicity, and necessitates more stringent handling and disposal procedures.[10]
| Hazard Category | GHS Hazard Statement (Anticipated) | Primary Safety Implication |
| Acute Toxicity | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the lab.[11] |
| Skin Irritation | H315: Causes skin irritation | Prevent skin contact through appropriate PPE.[3][4] |
| Eye Irritation | H319: Causes serious eye irritation | Wear chemical safety goggles or a face shield.[3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Handle only in a well-ventilated area, preferably a fume hood.[1][3] |
| Chemical Class | Halogenated Organic Compound | Requires segregation into a dedicated halogenated waste stream.[12] |
Engineering Controls and Personal Protective Equipment (PPE)
A safe environment is the first line of defense. All handling and disposal procedures for this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[1] The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Disposable gloves should be discarded after each use or immediately after contact with the substance.[11]
-
Body Protection: A fully fastened laboratory coat.[11]
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is crucial for ensuring safety and compliance. These procedures cover all common waste streams associated with this compound.
Protocol 3.1: Disposal of Unused or Waste Product (Solid)
-
Preparation: Designate a specific, compatible waste container for "Solid Halogenated Organic Waste." The container must be in good condition, made of a non-reactive material, and feature a secure, vapor-tight lid.[8][14]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard warnings (e.g., "Irritant").[8]
-
Transfer: Carefully transfer the solid waste into the designated container using a spatula or scoop. This must be done inside a chemical fume hood to contain any dust.[15]
-
Closure: Securely close the container lid immediately after adding the waste.[8][12][14]
-
Storage: Place the container in your laboratory's designated Satellite Accumulation Area (SAA).[14][16]
Protocol 3.2: Disposal of Contaminated Solutions (Liquid Waste)
-
Segregation is Key: Do not mix halogenated and non-halogenated waste streams. The disposal of halogenated waste is more complex and costly.[12]
-
Preparation: Designate a compatible, leak-proof container for "Liquid Halogenated Organic Waste."[17] Ensure it has a screw cap and is stored in secondary containment to prevent spills.[18]
-
Labeling: Affix a "Hazardous Waste" label that lists all chemical constituents and their approximate concentrations.
-
Transfer: Pour the liquid waste carefully into the container. Avoid filling the container more than 90% full to allow for vapor expansion.[17]
-
Closure and Storage: Secure the cap tightly and place the container in the SAA.
Protocol 3.3: Decontamination and Disposal of Empty Containers
An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[19]
-
Collect Rinsate: Crucially, the solvent rinsate is now considered hazardous waste. It must be collected and added to your "Liquid Halogenated Organic Waste" container.[19] Never pour rinsate down the drain.[9][12]
-
Deface Label: Completely remove or deface the original product label on the empty container.[19]
-
Final Disposal: After triple-rinsing and defacing the label, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
Protocol 3.4: Spill Decontamination
-
Evacuate and Secure: If a significant spill occurs, evacuate the immediate area and restrict access.
-
PPE: Wear the full PPE detailed in Section 2.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Collection: Carefully sweep the absorbed material into a designated solid hazardous waste container.[13][15] Avoid creating dust.[15]
-
Final Cleaning: Decontaminate the spill surface with a suitable solvent and collect the cleaning materials as hazardous waste.
Waste Disposal Workflow and Management
The following workflow provides a visual guide to the decision-making process for proper waste management, from generation to storage.
Caption: Waste Disposal Decision Workflow
Regulatory and Compliance Framework
All laboratory waste management is governed by strict federal and state regulations. In the United States, the primary frameworks are:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave." Academic laboratories may fall under the specific guidelines of 40 CFR Part 262, Subpart K, which provides some flexibility but still requires rigorous management plans.[20]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational exposure to hazardous chemicals in laboratories" (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous materials.[21]
Ultimately, disposal must be carried out through a licensed and certified hazardous waste disposal company that can transport, treat, and dispose of the material in compliance with all regulations.[9][22]
By integrating these expert protocols and regulatory insights into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and our shared environment.
References
-
U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Available at: [Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at: [Link]
-
University of Oslo (UiO). Chemical and Hazardous Waste Guide. Available at: [Link]
-
National Institutes of Health (NIH). Guidelines for the Laboratory Use of Chemical Carcinogens. Available at: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]
-
VelocityEHS. OSHA Retains Strong Focus on Carcinogen Safety. Available at: [Link]
-
University of Otago. Laboratory chemical waste disposal guidelines. Available at: [Link]
-
National Center for Biotechnology Information (PMC). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]
-
AHH Chemical Co., Ltd. tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate. Available at: [Link]
Sources
- 1. tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate [benchchem.com]
- 2. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | 129488-09-1 [sigmaaldrich.com]
- 6. labsolu.ca [labsolu.ca]
- 7. 129488-10-4|tert-Butyl 5-amino-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. Chapter 9 - Particularly Hazardous Substances [ehs.cornell.edu]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 13. fishersci.com [fishersci.com]
- 14. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 15. macrocyclics.com [macrocyclics.com]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 18. mn.uio.no [mn.uio.no]
- 19. otago.ac.nz [otago.ac.nz]
- 20. epa.gov [epa.gov]
- 21. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 22. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
